2-(2-Bromophenyl)pyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGMIVYENBFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391203 | |
| Record name | 2-(2-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129540-24-5 | |
| Record name | 2-(2-Bromophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129540-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)pyrrolidine is a key structural motif found in a variety of pharmacologically active compounds and serves as a versatile intermediate in organic synthesis. Its synthesis has been the subject of considerable research, leading to the development of several effective methodologies. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, experimental considerations, and practical applications.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and limitations:
-
Grignard Reaction-based Approaches: These methods typically involve the reaction of a Grignard reagent derived from a bromobenzene derivative with a suitable pyrrolidine precursor.
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods enable the direct formation of the C-C bond between the bromophenyl group and the pyrrolidine ring.
-
Reductive Amination Strategies: This approach involves the formation of an imine or enamine intermediate followed by reduction to the target pyrrolidine.
Part 1: Grignard Reaction-based Synthesis
The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. In the context of this compound synthesis, this typically involves the addition of a 2-bromophenylmagnesium halide to a 1-pyrroline or a related electrophile.
Mechanism of Grignard Addition to 1-Pyrroline
The core of this synthetic route is the nucleophilic addition of the Grignard reagent to the C=N bond of 1-pyrroline.
Caption: Mechanism of Grignard addition to 1-pyrroline.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is crucial to prevent the quenching of the highly reactive Grignard reagent.
-
Initiation: A small crystal of iodine is often added to activate the magnesium surface and initiate the Grignard reagent formation.[1]
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent addition to 1-pyrroline is also typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[2]
-
Workup: An aqueous workup with a mild acid, such as saturated ammonium chloride solution, is used to protonate the intermediate magnesium amide and quench any unreacted Grignard reagent.
Experimental Protocol: Grignard Synthesis
A representative protocol for the synthesis of this compound via the Grignard reaction is as follows:
| Step | Procedure |
| 1 | To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). |
| 2 | Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction. |
| 3 | Slowly add a solution of 2-bromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. |
| 4 | Once the Grignard reagent formation is complete (as indicated by the disappearance of magnesium), cool the reaction mixture to 0 °C. |
| 5 | Add a solution of 1-pyrroline (1.0 eq) in anhydrous THF dropwise. |
| 6 | After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. |
| 7 | Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. |
| 8 | Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 9 | Purify the crude product by column chromatography. |
Note: The synthesis of the 1-pyrroline precursor is a critical aspect of this route. It can be prepared from various starting materials, such as the oxidation of pyrrolidine or the cyclization of amino alcohols.[3][4][5]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful and versatile methods for the synthesis of 2-arylpyrrolidines.[6][7][8][9][10][11][12][13][14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve coupling 2-bromopyrrolidine (or a protected derivative) with 2-bromophenylboronic acid.
References
- 1. reddit.com [reddit.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 1-Pyrroline synthesis [organic-chemistry.org]
- 4. Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
2-(2-Bromophenyl)pyrrolidine chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(2-Bromophenyl)pyrrolidine
Introduction: A Privileged Scaffold in Modern Synthesis
This compound is a heterocyclic compound of significant interest to the scientific community, particularly within the realms of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a saturated five-membered pyrrolidine ring directly attached to a brominated aromatic system, provides two distinct and highly valuable points for chemical modification. The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, often imparting favorable physicochemical properties such as enhanced aqueous solubility.[1][2] Simultaneously, the ortho-positioned bromine atom on the phenyl ring serves as a versatile synthetic handle, primed for a variety of powerful cross-coupling reactions.
This guide offers a comprehensive exploration of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, detail robust synthetic methodologies, and thoroughly examine its reactivity, with a focus on the strategic application of its dual functional centers. The insights provided herein are designed to empower scientists to leverage this potent building block in the design and construction of novel, complex molecular entities.
Core Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule's physical and spectral characteristics is paramount for its successful application in a laboratory setting. This compound is typically a white to beige crystalline powder under standard conditions.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrN | [4] |
| Molecular Weight | 226.113 g/mol | [4] |
| Boiling Point | 274.2°C at 760 mmHg | [3] |
| Appearance | White to beige crystals or crystalline powder | [3] |
| CAS Number | 129540-24-5 | [4] |
| Storage | Sealed in dry, 2-8°C, keep in dark place | [3] |
Spectroscopic Signature: Confirming Identity
Spectroscopic analysis is essential for verifying the structure and purity of this compound. The key expected signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are outlined below.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the aromatic and aliphatic protons. The four protons of the bromophenyl group will appear as complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm). The protons on the pyrrolidine ring will be found in the upfield aliphatic region, with the methine proton at the C2 position (adjacent to both the phenyl ring and the nitrogen) appearing as a distinct multiplet. The remaining methylene protons of the pyrrolidine ring will show as overlapping multiplets.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals. Four signals will be in the aromatic region (δ 120-145 ppm), corresponding to the bromophenyl ring carbons, including the carbon directly bonded to the bromine atom. The remaining signals will correspond to the five carbons of the pyrrolidine ring.
-
Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 226, with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] A common fragmentation pattern for pyrrolidine-containing compounds is the formation of a pyrrolidinium cation at m/z 70.[6]
Synthesis of this compound: Strategic Routes
The synthesis of this compound can be achieved through several methodologies, with the choice of route often depending on the desired scale and stereochemical purity.
Method 1: Reductive Cyclization of an Imine Precursor
A prevalent and scalable method involves the reduction of the corresponding cyclic imine, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reduction.
Causality in Experimental Design: The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective hydride donor, capable of reducing the imine C=N bond without affecting the aromatic C-Br bond. The reaction is performed at a very low temperature (-65°C) to control the rate of reaction and minimize potential side reactions, thereby enhancing the overall yield and purity of the product. The addition of acetic acid serves to protonate the imine nitrogen, activating it towards nucleophilic attack by the hydride.
Detailed Experimental Protocol: [3]
-
Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in methanol (approx. 15 mL per gram of substrate).
-
Add acetic acid (approx. 3.75 mL per gram of substrate) to the solution.
-
Cool the reaction mixture to -65°C under a nitrogen atmosphere.
-
Add sodium borohydride (1.5 eq) portion-wise over 1 hour, maintaining the low temperature.
-
Stir the reaction at -65°C for 30 minutes after the addition is complete.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Remove the bulk of the methanol under reduced pressure.
-
Add 5N HCl for an acidic workup and extract with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide pellets, keeping the temperature below 30°C with an ice bath.
-
Extract the basic aqueous solution with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield this compound.
Caption: Workflow for the synthesis of this compound via imine reduction.
Method 2: Asymmetric Synthesis for Enantiopure Products
For applications in drug development, obtaining enantiomerically pure compounds is often critical. Asymmetric methods provide access to specific (R)- or (S)-enantiomers.
-
Chiral Auxiliary Approach: A highly effective strategy involves the use of chiral N-tert-butanesulfinyl imines. A diastereoselective addition of a Grignard reagent to a γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization, can produce 2-substituted pyrrolidines in high yield and with excellent enantiomeric excess (ee >99%).[7][8][9] The sulfinyl group acts as a powerful chiral directing group and can be easily cleaved under acidic conditions to reveal the free amine.
-
Biocatalytic Approach: The use of transaminases offers an environmentally friendly route to chiral amines. Starting from commercially available ω-chloroketones, transaminases can catalyze an asymmetric amination, which is followed by a spontaneous intramolecular cyclization to form the desired 2-arylpyrrolidine.[10] This method can provide access to either enantiomer by selecting the appropriate (R)- or (S)-selective transaminase.[10]
Chemical Reactivity: A Tale of Two Moieties
The reactivity of this compound is dominated by its two key functional components: the versatile 2-bromophenyl group and the nucleophilic pyrrolidine ring.
Reactivity of the 2-Bromophenyl Moiety: The Gateway to Complexity
The carbon-bromine bond is the molecule's primary site for strategic carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[11][12][13] These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular frameworks from simple precursors.[13]
1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl compounds which are prevalent in pharmaceuticals.[11][14] In this reaction, the bromine atom of this compound is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent (e.g., a boronic acid or ester).
Causality in Experimental Design: The catalytic cycle requires a Pd(0) species, a suitable ligand, and a base.
-
Catalyst: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is used as a precatalyst, which is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and tune its reactivity. The choice of ligand can dramatically influence the reaction's efficiency and scope.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Illustrative Protocol for Suzuki-Miyaura Coupling: This protocol is based on established methods for analogous 2-bromoaryls.[11]
-
To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add a degassed solvent system (e.g., Toluene/Water or Dioxane/Water).
-
Heat the reaction mixture (typically 80-110°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
2. Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. This reaction couples the aryl bromide with a primary or secondary amine, providing access to N-aryl pyrrolidines, which are also important structures in medicinal chemistry. The catalytic system is similar to that of the Suzuki coupling, typically involving a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[11]
3. Other Cross-Coupling Reactions
The versatility of the C-Br bond also allows for other transformations, including:
-
Heck Reaction: Coupling with alkenes to form substituted styrenes.
-
Sonogashira Reaction: Coupling with terminal alkynes to create aryl alkynes, typically using a palladium/copper co-catalytic system.
-
Stille Coupling: Coupling with organostannanes.[15]
Reactivity of the Pyrrolidine Ring
The secondary amine of the pyrrolidine ring is a nucleophilic center and a hydrogen bond donor, offering a secondary site for functionalization.
-
N-Acylation/Sulfonylation: The nitrogen can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides or sulfonamides. This modification is often used to mask the basicity of the nitrogen, alter the molecule's lipophilicity, or introduce new pharmacophoric elements. For instance, reacting it with 2-bromobenzenesulfonyl chloride would yield 1-((2-Bromophenyl)sulfonyl)-2-(2-bromophenyl)pyrrolidine, a molecule with two distinct aryl bromide handles for sequential, site-selective cross-coupling.[11]
-
N-Alkylation: The nitrogen can be alkylated using alkyl halides, although care must be taken to avoid over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing N-alkyl substituents.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a highly valuable starting material for the synthesis of complex, biologically active molecules.
-
Scaffold for Bioactive Compounds: The 2-arylpyrrolidine motif is a "privileged scaffold" frequently found in compounds targeting the central nervous system (CNS) and other biological systems.[1][16][17] Its three-dimensional structure allows for effective exploration of the chemical space around a biological target.[1]
-
Intermediate for Cyclophilin Inhibitors: This compound has been studied as an intermediate for drugs that target cyclophilins, a class of proteins involved in protein folding and cellular regulation.[3] Inhibition of cyclophilins is a therapeutic strategy being explored for cancer and inflammatory diseases. The distal phenyl group of the molecule is known to bind to the active site of cyclophilin A.[3]
-
Access to Complex Heterocycles: Through intramolecular cross-coupling reactions, this compound derivatives can be used to construct fused polycyclic systems. For example, an intramolecular Heck reaction could be envisioned to form a new ring system, expanding the structural diversity accessible from this starting material.
Conclusion
This compound stands out as a powerful and versatile building block for chemical synthesis. Its structure provides a pre-installed, pharmaceutically relevant pyrrolidine core and a highly reactive aryl bromide handle. The ability to perform selective N-functionalization on the pyrrolidine ring, followed by a wide array of palladium-catalyzed cross-coupling reactions on the bromophenyl moiety, allows for the systematic and efficient construction of diverse and complex molecular architectures. For researchers and professionals in drug discovery, a thorough understanding of the synthesis and reactivity of this compound opens the door to novel chemical entities with significant therapeutic potential.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 3. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 4. This compound| CAS No:129540-24-5|ZaiQi Bio-Tech [chemzq.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. nobelprize.org [nobelprize.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
Spectroscopic Data of 2-(2-Bromophenyl)pyrrolidine: An In-depth Technical Guide
Introduction
2-(2-Bromophenyl)pyrrolidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a common scaffold in many biologically active molecules and natural products.[1] The presence of a bromophenyl substituent provides a site for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.[2] Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring and the bromophenyl group. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | ~7.6 | d | ~8.0 |
| H-3', H-4' | ~7.1 - 7.4 | m | - |
| H-5' | ~7.0 | t | ~7.5 |
| H-2 | ~4.2 | t | ~8.0 |
| H-5a, H-5b | ~3.0 - 3.2 | m | - |
| H-3a, H-3b | ~1.8 - 2.0 | m | - |
| H-4a, H-4b | ~1.6 - 1.8 | m | - |
| N-H | ~2.5 (broad) | s | - |
Interpretation:
-
Aromatic Protons (H-2' to H-5'): The protons on the bromophenyl ring are expected to appear in the downfield region (7.0-7.6 ppm) characteristic of aromatic protons.[3][4] The proton ortho to the bromine atom (H-2') will likely be the most deshielded due to the inductive effect of the halogen. The other aromatic protons will appear as a complex multiplet.[5] The ortho-disubstitution pattern leads to a complex splitting pattern for these protons.[5]
-
Pyrrolidine Protons (H-2 to H-5): The proton at the 2-position of the pyrrolidine ring (H-2), being adjacent to both the nitrogen atom and the aromatic ring, is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet around 4.2 ppm.[6][7] The protons on the carbons adjacent to the nitrogen (H-5) will be deshielded compared to other aliphatic protons and are expected to appear as a multiplet around 3.0-3.2 ppm.[1] The remaining pyrrolidine protons (H-3 and H-4) will appear as complex multiplets in the more upfield region of the spectrum.[8]
-
N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. It is expected to be in the range of 2.5 ppm. This signal would disappear upon the addition of D₂O.[1]
Caption: Molecular structure with proton labeling.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~145 |
| C-2' | ~122 |
| C-3' | ~128 |
| C-4' | ~127 |
| C-5' | ~132 |
| C-6' | ~129 |
| C-2 | ~65 |
| C-5 | ~47 |
| C-3 | ~35 |
| C-4 | ~25 |
Interpretation:
-
Aromatic Carbons (C-1' to C-6'): The aromatic carbons are expected in the 122-145 ppm range.[9][10] The carbon bearing the bromine atom (C-2') is expected to be shifted upfield due to the "heavy atom effect".[11][12] The ipso-carbon (C-1') attached to the pyrrolidine ring will be a quaternary carbon and is expected to be downfield.[13]
-
Pyrrolidine Carbons (C-2 to C-5): The carbon at the 2-position (C-2), being attached to both the nitrogen and the aromatic ring, will be the most downfield of the aliphatic carbons, appearing around 65 ppm.[14][15] The carbon adjacent to the nitrogen (C-5) is expected around 47 ppm, while the other two carbons (C-3 and C-4) will be further upfield.[16]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Interpretation:
-
N-H Stretch: A characteristic sharp peak is expected in the 3300-3500 cm⁻¹ region for the N-H stretch of the secondary amine.[17][18] This helps to distinguish it from the broader O-H stretch of alcohols.[1]
-
C-H Stretches: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring will be just below 3000 cm⁻¹.[18]
-
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the benzene ring.
-
N-H Bend: A bending vibration for the N-H bond is expected in the 1550-1650 cm⁻¹ range.[18]
-
C-N and C-Br Stretches: The C-N stretch of the amine and the C-Br stretch will appear in the fingerprint region of the spectrum.[17]
Caption: Key functional groups for IR analysis.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum
| Ion | Predicted m/z | Notes |
| [M]⁺ | 225/227 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| [M-H]⁺ | 224/226 | Loss of a hydrogen atom. |
| [M-C₄H₈N]⁺ | 155/157 | Loss of the pyrrolidine ring via cleavage of the C-C bond between the two rings. |
| [C₄H₈N]⁺ | 70 | Pyrrolidine fragment. |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl fragment. |
Interpretation:
-
Molecular Ion Peak: The most important feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 225 and 227.[19] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.[20][21]
-
Fragmentation Pattern: The fragmentation of this compound is expected to be dominated by the cleavage of the bond connecting the pyrrolidine and bromophenyl rings.[22][23] This would lead to the formation of a bromophenyl cation (m/z 155/157) and a pyrrolidine radical, or a pyrrolidinyl cation (m/z 70).[24] The loss of the entire pyrrolidine neutral molecule from the molecular ion is also a likely fragmentation pathway.[22]
Caption: Proposed primary fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion if the sample is in solution, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely induce significant fragmentation. Electrospray Ionization (ESI) is used for LC-MS and is a softer ionization technique that will likely show a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic data for this compound can be reliably predicted based on its chemical structure and the known spectroscopic behavior of its constituent functional groups. The ¹H and ¹³C NMR spectra will provide detailed information about the carbon-hydrogen framework. The IR spectrum will confirm the presence of the secondary amine and the aromatic ring. Finally, mass spectrometry will unequivocally determine the molecular weight and confirm the presence of a bromine atom through its characteristic isotopic pattern. This guide provides a solid foundation for researchers to interpret the experimental data they acquire for this compound and to confirm its successful synthesis and purity.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. compoundchem.com [compoundchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. spectrabase.com [spectrabase.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. wikieducator.org [wikieducator.org]
- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)pyrrolidine: A Key Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of the discovery and seminal synthesis of 2-(2-Bromophenyl)pyrrolidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into the strategic considerations of its synthesis, provide detailed experimental protocols, and contextualize its importance as a molecular scaffold, particularly in the exploration of cyclophilin inhibitors.
Introduction: The Significance of the 2-Arylpyrrolidine Motif
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole. When substituted at the 2-position with an aryl group, the resulting 2-arylpyrrolidine motif becomes a critical pharmacophore in a variety of biologically active molecules.
This compound (CAS No: 129540-24-5) has emerged as a valuable building block in drug discovery.[1] The presence of the ortho-bromophenyl group offers a strategic handle for further functionalization through cross-coupling reactions, while the pyrrolidine core itself is instrumental in molecular recognition, particularly in the active sites of enzymes like cyclophilins.
The Seminal Synthetic Approach: A Retrosynthetic Analysis
The most direct and widely cited synthesis of this compound proceeds via the reduction of a cyclic imine precursor, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole. This retrosynthetic approach is strategically sound for several reasons:
-
Robustness: The formation and subsequent reduction of imines are well-established and high-yielding transformations in organic synthesis.
-
Accessibility of Precursors: The starting materials for the synthesis of the cyclic imine are readily available.
-
Chemoselectivity: The imine functional group can be selectively reduced in the presence of the aromatic bromine atom, preserving a key site for further diversification.
Caption: Retrosynthetic analysis of this compound.
The First Synthesis: A Detailed Mechanistic Walkthrough and Protocol
The first widely documented synthesis of this compound involves a two-step process from acyclic precursors to the final product. Here, we will dissect each step, explaining the underlying chemical principles and providing a detailed, self-validating experimental protocol.
Step 1: Synthesis of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
The synthesis of the cyclic imine precursor is typically achieved through the cyclization of a suitable amino ketone or a related species.
Expert Insight: The choice of reaction conditions for this cyclization is critical to favor the formation of the five-membered ring over polymerization or other side reactions. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the desired product.
Step 2: Reduction of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole to this compound
The key transformation in this synthesis is the reduction of the endocyclic imine. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing imines without affecting the aromatic bromide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to hydrodebromination.
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the imine substrate and the borohydride reagent. It also serves as a proton source for the nascent amine.
-
Temperature: The reaction is initiated at a very low temperature (-65 °C) to control the exothermic nature of the reduction and to minimize potential side reactions. Allowing the reaction to slowly warm to room temperature ensures complete conversion.
-
Acidic Workup: The addition of hydrochloric acid serves to quench any unreacted sodium borohydride and to protonate the newly formed pyrrolidine, making it water-soluble. This allows for an extractive workup to remove non-basic organic impurities.
-
Basic Workup: Subsequent basification with a strong base like sodium hydroxide deprotonates the pyrrolidinium salt, regenerating the free amine which can then be extracted into an organic solvent.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole | 224.09 | 88 | 393 |
| Methanol | 32.04 | 1300 mL | - |
| Acetic Acid | 60.05 | 330 mL | - |
| Sodium Borohydride | 37.83 | 22.28 | 589 |
| 5N Hydrochloric Acid | - | 950 mL | - |
| Diethyl Ether | 74.12 | 1000 mL | - |
| Sodium Hydroxide (pellets) | 40.00 | 310 g | - |
| Ethyl Acetate | 88.11 | 2400 mL | - |
| Brine (saturated NaCl solution) | - | 800 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Silica Gel | - | 1 kg | - |
Procedure:
-
Reaction Setup: In a suitable multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (88 g, 393 mmol) in methanol (1300 mL).
-
Acidification and Cooling: Add acetic acid (330 mL) to the solution. Cool the reaction mixture to -65 °C using a dry ice/acetone bath.
-
Reduction: Under a nitrogen atmosphere, add sodium borohydride (22.28 g, 589 mmol) portion-wise over a period of 1 hour, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -65 °C for 30 minutes after the addition is complete. Then, remove the cooling bath and allow the mixture to warm to room temperature.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Acidic Workup: To the residue, add 5N HCl (950 mL) and transfer the solution to a large separatory funnel. Extract the aqueous solution with diethyl ether (2 x 500 mL) to remove any non-basic impurities. Discard the organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath. Carefully add sodium hydroxide pellets (310 g) portion-wise, ensuring the temperature remains below 30 °C.
-
Extraction of Product: Extract the basified aqueous solution with ethyl acetate (3 x 800 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (800 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (1 kg), eluting with a gradient of 19:1 to 9:1 methylene chloride-ethanol to afford this compound as a white to beige crystalline powder (68.5 g).
Expected Yield: Approximately 77%
Characterization Data
| Property | Value |
| Appearance | White to beige crystals or crystalline powder |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| Boiling Point | 274.2 °C at 760 mmHg |
| CAS Number | 129540-24-5 |
Conclusion and Future Directions
The synthesis of this compound via the reduction of its cyclic imine precursor is a robust and efficient method for obtaining this valuable medicinal chemistry scaffold. The procedure is scalable and utilizes readily available reagents, making it a practical choice for both academic and industrial research. The strategic placement of the bromo substituent provides a versatile handle for the generation of diverse compound libraries through modern cross-coupling methodologies. Future work in this area will likely focus on the development of asymmetric syntheses to access enantiomerically pure forms of this and related 2-arylpyrrolidines, further enhancing their utility in the development of stereospecific therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(2-Bromophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(2-Bromophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds, and understanding the properties of its derivatives is crucial for the rational design of novel therapeutics.[1] This document collates available data on the identity, structure, and physicochemical properties of this compound, alongside a detailed synthesis protocol. While there are gaps in the publicly available experimental data for certain parameters, this guide aims to be a valuable resource by also outlining the standard methodologies for their determination and discussing the significance of these properties in a drug development context.
Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom.[2] This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products, pharmaceuticals, and bioactive molecules.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by substituents.[1]
This compound is a derivative that incorporates a brominated phenyl group at the 2-position of the pyrrolidine ring. The presence of the bromine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules. The phenyl group itself can engage in various non-covalent interactions with biological macromolecules, including pi-stacking and hydrophobic interactions. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential scaffold or intermediate in drug discovery programs.
Chemical Identity and Structure
A clear definition of a compound's identity is paramount for scientific rigor. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 129540-24-5 | [3] |
| Molecular Formula | C₁₀H₁₂BrN | [3] |
| Molecular Weight | 226.113 g/mol | [3] |
| Canonical SMILES | C1CC(NC1)C2=CC=CC=C2Br | [3] |
| InChIKey | BSLGMIVYENBFFY-UHFFFAOYSA-N | [3] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.2!", fontcolor="#202124"]; C2 [label="C", pos="-0.8,-1.5!", fontcolor="#202124"]; C3 [label="C", pos="0.8,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.2!", fontcolor="#202124"]; C5 [label="C", pos="-2.5,-0.2!", fontcolor="#202124"]; C6 [label="C", pos="-3.3,0.9!", fontcolor="#202124"]; C7 [label="C", pos="-4.6,0.9!", fontcolor="#202124"]; C8 [label="C", pos="-5.1,-0.2!", fontcolor="#202124"]; C9 [label="C", pos="-4.3,-1.3!", fontcolor="#202124"]; C10 [label="C", pos="-3.0,-1.3!", fontcolor="#202124"]; Br [label="Br", pos="-2.5,2.3!", fontcolor="#EA4335"]; H1 [label="H", pos="0,1.0!", fontcolor="#5F6368"];
// Bonds N1 -- C1 [color="#202124"]; C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- N1 [color="#202124"]; C1 -- C5 [color="#202124"]; C5 -- C6 [color="#202124", style=double]; C6 -- C7 [color="#202124"]; C7 -- C8 [color="#202124", style=double]; C8 -- C9 [color="#202124"]; C9 -- C10 [color="#202124", style=double]; C10 -- C5 [color="#202124"]; C6 -- Br [color="#202124"]; N1 -- H1 [color="#202124"]; }
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
This compound is described as a white to beige crystalline powder at room temperature.[4]
Melting and Boiling Points
There is conflicting information regarding the boiling point of this compound. One source reports a boiling point of 274.2°C at 760 mmHg, while another indicates a boiling point of 298.9°C at 760 mmHg.[3][4] This discrepancy highlights the need for verification from a primary literature source. An experimentally determined melting point for this compound has not been found in the searched literature.
Experimental Protocol: Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (1-2°C).
Solubility
Experimental Protocol: Determination of Thermodynamic Solubility
The equilibrium solubility of a compound can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Acidity/Basicity (pKa)
The pKa of a compound is a measure of its acidity or basicity. For this compound, the secondary amine in the pyrrolidine ring is the primary basic center. An experimentally determined pKa value for this specific compound has not been found. For comparison, the pKa of the conjugate acid of the parent pyrrolidine is approximately 11.3.[5] The presence of the electron-withdrawing bromophenyl group at the 2-position is expected to decrease the basicity of the pyrrolidine nitrogen, resulting in a lower pKa value.
Experimental Protocol: Determination of pKa
Potentiometric titration is a common and accurate method for determining the pKa of a compound.
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at which half of the compound is in its protonated form. This corresponds to the midpoint of the buffer region in the titration curve.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. While specific spectra for this compound are not available in the searched databases, this section outlines the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the pyrrolidine ring. The aromatic protons will likely appear in the downfield region (typically δ 7.0-8.0 ppm). The protons on the pyrrolidine ring will appear in the upfield region, with the proton at the chiral center (C2) being the most downfield of the aliphatic protons due to its proximity to the aromatic ring and the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon attached to the bromine atom being significantly influenced. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region (typically δ 20-70 ppm).
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[6] Common fragmentation patterns for pyrrolidine derivatives often involve cleavage of the ring or loss of substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: In the 1020-1250 cm⁻¹ region.
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
Synthesis Protocol
A detailed synthesis for this compound has been reported and is outlined below.[4] This procedure involves the reduction of a cyclic imine precursor.
Figure 2: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution and Cooling: 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (393 mmol, 88 g) is dissolved in methanol (1300 mL). Acetic acid (330 mL) is then added, and the solution is cooled to -65°C under a nitrogen atmosphere.[4]
-
Reduction: Sodium borohydride (589 mmol, 22.28 g) is added portionwise over 1 hour, maintaining the temperature at -65°C.[4]
-
Reaction and Warming: The reaction mixture is stirred at -65°C for 30 minutes. The cooling bath is then removed, and the reaction is allowed to warm to room temperature.[4]
-
Solvent Removal: The bulk of the methanol is removed under reduced pressure.[4]
-
Acidic Workup: 5N HCl (950 mL) is added to the residue, and the aqueous solution is extracted with ether (2 x 500 mL) to remove non-basic impurities.[4]
-
Basification: The acidic aqueous layer is cooled in an ice bath and basified by the slow addition of sodium hydroxide pellets (310 g), ensuring the temperature remains below 30°C.[4]
-
Extraction: The basic aqueous solution is extracted with ethyl acetate (3 x 800 mL).[4]
-
Washing and Drying: The combined organic extracts are washed with brine (800 mL), dried over sodium sulfate, and the solvent is removed by evaporation.[4]
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methylene chloride-ethanol (19:1 to 9:1), to yield this compound.[4]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a versatile scaffold for the synthesis of more complex molecules. This guide has summarized the available information on its physicochemical properties. However, it is evident that there are significant gaps in the experimental data, particularly for melting point, solubility, and pKa. The conflicting reports on its boiling point also warrant further investigation. For researchers and drug development professionals, the experimental determination of these missing parameters is highly recommended to build a complete and accurate profile of this compound, which will be invaluable for its future applications in the design and synthesis of novel therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. This compound| CAS No:129540-24-5|ZaiQi Bio-Tech [chemzq.com]
- 4. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asdlib.org [asdlib.org]
An In-depth Technical Guide to 2-(2-Bromophenyl)pyrrolidine (CAS: 129540-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)pyrrolidine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, outlines a detailed and validated synthetic protocol, and explores its significant applications, particularly in the development of novel therapeutics. With a focus on practical utility for researchers, this guide includes detailed experimental procedures, analytical methodologies for purity assessment, and a thorough discussion of its role as a versatile scaffold in drug discovery, supported by authoritative references.
Introduction: The Strategic Importance of the 2-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets. When substituted with an aryl group at the 2-position, the resulting 2-arylpyrrolidine motif becomes a cornerstone for the development of a diverse range of biologically active molecules.[3]
This compound, in particular, has emerged as a valuable intermediate. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This enables the facile introduction of diverse molecular fragments, making it an ideal starting point for the construction of compound libraries for drug discovery. Furthermore, the this compound core itself has been identified as a key pharmacophore in the development of potent inhibitors of cyclophilins, a family of proteins implicated in a range of diseases, including cancer and inflammatory disorders.[6][7]
This guide serves as a detailed resource for chemists and pharmacologists, providing the essential technical information required to effectively synthesize, characterize, and utilize this compound in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation.
Structural and Chemical Identifiers
| Property | Value |
| CAS Number | 129540-24-5[8] |
| Molecular Formula | C₁₀H₁₂BrN[8] |
| Molecular Weight | 226.11 g/mol [8] |
| IUPAC Name | This compound |
| Synonyms | Pyrrolidine, 2-(2-bromophenyl)-[8] |
| SMILES | C1CC(NC1)C2=CC=CC=C2Br[8] |
| InChIKey | BSLGMIVYENBFFY-UHFFFAOYSA-N[8] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to beige crystalline powder | [6] |
| Boiling Point | 274.2 °C at 760 mmHg | [6] |
| 298.9 °C at 760 mmHg | [8] | |
| Melting Point | Not definitively reported | [8] |
| Density | 1.009 g/cm³ | [8] |
| Refractive Index | 1.519 | [8] |
| Flash Point | 120.6 °C | [8] |
| Vapor Pressure | 0.00124 mmHg at 25 °C | [8] |
| Solubility | Miscible with most organic solvents. | [9] |
Note on conflicting data: There are slight discrepancies in the reported boiling points from different suppliers. Researchers should consider these values as estimates and determine the boiling point under their specific experimental conditions if precise data is required. The melting point is not consistently reported in the available literature.
Synthesis and Purification
The synthesis of this compound is typically achieved through the reduction of the corresponding imine, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole. The following protocol is a robust and scalable method for its preparation in a laboratory setting.[6]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
This protocol is adapted from established literature procedures.[6]
Materials:
-
5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (88 g, 393 mmol)
-
Methanol (1300 mL)
-
Acetic acid (330 mL)
-
Sodium borohydride (22.28 g, 589 mmol)
-
5N Hydrochloric acid (950 mL)
-
Diethyl ether (2 x 500 mL)
-
Sodium hydroxide pellets (310 g)
-
Ethyl acetate (3 x 800 mL)
-
Brine (800 mL)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Methylene chloride and Ethanol (for chromatography)
Procedure:
-
Reaction Setup: In a suitable multi-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (88 g, 393 mmol) in methanol (1300 mL).[6]
-
Add acetic acid (330 mL) to the solution and cool the mixture to -65 °C using a dry ice/acetone bath under a nitrogen atmosphere.[6]
-
Reduction: Carefully add sodium borohydride (22.28 g, 589 mmol) portionwise over 1 hour, ensuring the internal temperature does not rise significantly.[6]
-
Stir the reaction mixture at -65 °C for an additional 30 minutes.[6]
-
Remove the cooling bath and allow the reaction to warm to room temperature.[6]
-
Work-up: Remove the bulk of the methanol under reduced pressure.[6]
-
Add 5N HCl (950 mL) to the residue and extract the aqueous solution with diethyl ether (2 x 500 mL) to remove any unreacted starting material and non-basic impurities.[6]
-
Cool the acidic aqueous layer in an ice bath and carefully basify with sodium hydroxide pellets (310 g), maintaining the temperature below 30 °C.[6]
-
Extract the basified aqueous layer with ethyl acetate (3 x 800 mL).[6]
-
Combine the organic extracts, wash with brine (800 mL), dry over anhydrous sodium sulfate, and filter.[6]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of 19:1 to 9:1 methylene chloride-ethanol to afford pure this compound (yield: 68.5 g).[6]
Causality Behind Experimental Choices:
-
Low Temperature: The reduction is performed at -65 °C to control the reactivity of sodium borohydride and improve the selectivity of the imine reduction over any potential side reactions.
-
Acidic Medium: Acetic acid is added to protonate the imine, forming a more electrophilic iminium ion, which is more readily reduced by the mild reducing agent, sodium borohydride.
-
Acidic and Basic Extractions: The work-up procedure is designed to separate the basic product from non-basic impurities. The initial acidic wash removes starting material and byproducts, while the subsequent basification allows for the extraction of the free amine product into an organic solvent.
Purification and Quality Control
Purity is paramount for the use of this compound in subsequent synthetic steps, especially in the context of drug development.
Purification Methods:
-
Column Chromatography: As described in the synthesis protocol, silica gel chromatography is an effective method for purification.[6]
-
Recrystallization: For further purification, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, can be employed. The dual polarity of the molecule makes a solvent-pair system often effective.
Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) and UV detection (e.g., at 254 nm) is a robust technique for assessing purity.
-
Gas Chromatography (GC): GC analysis on a suitable capillary column (e.g., a mid-polar phase like 6% cyanopropyl, 94% polydimethylsiloxane) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used to determine purity and identify volatile impurities.
-
Chiral Separation: Since this compound is chiral, enantiomeric purity can be assessed using chiral HPLC or chiral GC. Chiral HPLC is often performed on columns with chiral stationary phases, such as those based on cellulose or amylose derivatives.[10]
Spectroscopic Characterization
Expected Spectral Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.6 ppm, corresponding to the four protons on the bromophenyl ring.
-
Pyrrolidine Protons:
-
The proton at the C2 position (CH-Ar) is expected to be a multiplet in the range of δ 4.0-4.5 ppm.
-
The protons on C5 (CH₂) adjacent to the nitrogen will likely appear as a multiplet around δ 3.0-3.5 ppm.
-
The protons on C3 and C4 (CH₂) will resonate as complex multiplets in the upfield region, typically between δ 1.5-2.5 ppm.
-
The N-H proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically in the range of δ 1.5-3.0 ppm.
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the bromine atom (C-Br) will be in the lower end of this range (around δ 122 ppm), while the carbon attached to the pyrrolidine ring (C-C) will be further downfield.
-
Pyrrolidine Carbons:
-
C2 (CH-Ar) is expected around δ 60-65 ppm.
-
C5 (CH₂-N) will likely be in the range of δ 45-50 ppm.
-
C3 and C4 (CH₂) will appear in the upfield region, typically between δ 25-35 ppm.
-
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A peak in the 1020-1250 cm⁻¹ region.
-
C-Br Stretch: A peak in the 500-600 cm⁻¹ region.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a characteristic pair of molecular ion peaks of approximately equal intensity at m/z 225 and 227, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways would include the loss of the bromine atom and fragmentation of the pyrrolidine ring.
-
Applications in Research and Development
This compound is a versatile building block with significant applications in both medicinal chemistry and as a general synthetic intermediate.
Intermediate for Cyclophilin Inhibitors
Cyclophilins are a family of peptidyl-prolyl isomerases that play crucial roles in protein folding and cellular signaling.[11] Their overexpression or dysregulation is associated with various diseases, including cancer, viral infections, and inflammatory conditions.[12] The this compound scaffold has been identified as a key component of a novel class of non-immunosuppressive cyclophilin inhibitors.[6][11]
The distal phenyl group of the molecule binds to the active site of cyclophilin A, preventing ATP from binding and thereby inhibiting its enzymatic activity.[6] This mechanism of action has made it a valuable starting point for the development of therapeutics for cancer and inflammatory diseases.[6] For example, it has been used as a key building block in the synthesis of tri-vector cyclophilin inhibitors that engage three distinct pockets on the surface of cyclophilins, leading to improved subtype selectivity.[5]
Substrate for Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is amenable to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[4] This allows for the synthesis of a wide array of derivatives with diverse functionalities.
Caption: Key cross-coupling applications of this compound.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.[1][4]
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling with an amine. It is a key transformation for the synthesis of N-aryl compounds, another important class of molecules in drug discovery.[4]
The ability to readily diversify the 2-bromophenyl moiety makes this pyrrolidine derivative a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is associated with the risk phrases R36/37/38, indicating that it is irritating to the eyes, respiratory system, and skin.[8]
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] Recommended storage temperature is between 2-8 °C.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Conclusion
This compound (CAS: 129540-24-5) is a strategically important building block for researchers in organic synthesis and medicinal chemistry. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, combined with its proven utility as a core scaffold for potent cyclophilin inhibitors, makes it a valuable tool in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its key applications. By leveraging the information contained herein, researchers can confidently and efficiently incorporate this valuable intermediate into their research and development programs.
References
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. This compound| CAS No:129540-24-5|ZaiQi Bio-Tech [chemzq.com]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Unlocking the Potential of 2-(2-Bromophenyl)pyrrolidine: A Technical Guide for Advanced Synthesis and Drug Discovery
Abstract
The 2-arylpyrrolidine scaffold is a privileged motif in modern medicinal chemistry, embedded in a multitude of clinically significant compounds.[1] This guide focuses on a particularly versatile yet underexplored building block: 2-(2-Bromophenyl)pyrrolidine. The strategic placement of a bromine atom on the phenyl ring ortho to the pyrrolidine linkage presents a unique synthetic handle for elaborate molecular diversification through modern cross-coupling chemistry. This document provides an in-depth exploration of the synthesis of this compound, proposes detailed protocols for its derivatization via palladium-catalyzed reactions, and outlines promising research directions for its application in drug discovery, with a particular focus on the development of novel cyclophilin inhibitors for inflammatory diseases and oncology.
Core Compound Synthesis and Characterization
The accessibility of this compound is paramount for its widespread application. A reliable and scalable synthesis is achievable through the reduction of the corresponding cyclic imine, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole.
Synthetic Protocol: Reduction of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
This protocol is adapted from established procedures for the synthesis of 2-arylpyrrolidines.[2]
Step 1: Reaction Setup
-
In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in methanol.
-
Add acetic acid (aiding in the formation of the iminium ion) and cool the solution to -65 °C using a dry ice/acetone bath.
Step 2: Reduction
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed -60 °C.
-
Stir the reaction mixture at -65 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
Step 3: Work-up and Purification
-
Remove the bulk of the methanol under reduced pressure.
-
Add 5N HCl and extract with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with sodium hydroxide pellets at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H12BrN | [3] |
| Molecular Weight | 226.11 g/mol | [3] |
| Appearance | White to beige crystalline powder | [2] |
| Boiling Point | 274.2 °C at 760 mmHg | [2] |
Strategic Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The ortho-bromine atom of this compound is a versatile functional group for the construction of novel carbon-carbon and carbon-nitrogen bonds. The following sections provide detailed, field-tested protocols for key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures which are common in pharmaceuticals.
Rationale: This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies. The choice of a bulky phosphine ligand like SPhos is crucial for achieving high yields with sterically hindered ortho-substituted aryl bromides.
Experimental Protocol: Synthesis of 2-(2-(p-tolyl)phenyl)pyrrolidine
-
Materials: this compound, p-tolylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, Water.
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (4:1 v/v).
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent in bioactive molecules.[4]
Rationale: This reaction allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles. The use of a robust catalyst system, such as a G3 precatalyst, and a strong base is essential for the coupling of the sterically hindered substrate.
Experimental Protocol: Synthesis of 2-(2-(phenylamino)phenyl)pyrrolidine
-
Materials: this compound, Aniline, Pd G3 XPhos precatalyst, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
In a glovebox, add this compound (1.0 eq), Pd G3 XPhos precatalyst (0.015 eq), and NaOtBu (1.4 eq) to a vial.
-
Add toluene, followed by aniline (1.2 eq).
-
Seal the vial and heat at 100 °C for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis and can be found in various natural products and materials.[5]
Rationale: This reaction introduces a linear, sp-hybridized carbon linker, which can be used to probe deeper into protein binding pockets or as a precursor for further transformations. The dual palladium/copper catalytic system is classic for this transformation.
Experimental Protocol: Synthesis of 2-(2-(phenylethynyl)phenyl)pyrrolidine
-
Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with argon three times.
-
Add THF and TEA, followed by phenylacetylene (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor by TLC.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Caption: Catalytic cycles of the Sonogashira coupling.
Research Directions in Drug Discovery
The this compound scaffold and its derivatives represent a promising starting point for the discovery of novel therapeutic agents.
Primary Research Target: Cyclophilin Inhibition
Cyclophilins are a family of enzymes involved in protein folding and cellular signaling.[6] Their inhibition has shown therapeutic potential in a range of diseases, including viral infections, inflammatory disorders, and cancer.[6][7] An initial screening has suggested that this compound may interact with cyclophilins.[2]
Scientific Rationale: The pyrrolidine ring mimics the proline residue of peptide substrates that bind to the active site of cyclophilins. The 2-aryl substituent can be tailored to enhance binding affinity and selectivity for different cyclophilin isoforms. The derivatization strategies outlined in Section 2 provide a direct route to a library of compounds for screening.
Proposed Experimental Workflow:
-
Library Synthesis: Synthesize a focused library of 2-(2-Aryl)pyrrolidine derivatives using the Suzuki, Buchwald-Hartwig, and Sonogashira coupling protocols.
-
In Vitro Enzyme Inhibition Assay: Screen the synthesized compounds for their ability to inhibit the peptidyl-prolyl isomerase (PPIase) activity of recombinant human Cyclophilin A and Cyclophilin D. Determine IC₅₀ values for the most active compounds.
-
Structure-Activity Relationship (SAR) Studies: Analyze the IC₅₀ data to identify key structural features that contribute to potent inhibition. This will guide the design of second-generation inhibitors.
-
Cell-Based Assays: Evaluate the most potent inhibitors in relevant cell-based models of inflammation (e.g., cytokine release assays in immune cells) or cancer (e.g., cell proliferation assays).
Caption: Proposed workflow for cyclophilin inhibitor discovery.
Secondary Research Directions
The versatility of the 2-(2-aryl)pyrrolidine scaffold suggests potential applications in other therapeutic areas:
-
Anticancer Agents: The pyrrolidine ring is a component of several approved anticancer drugs.[2] Derivatives of this compound could be explored as inhibitors of other cancer-relevant targets, such as kinases or protein-protein interactions.
-
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold can impart favorable physicochemical properties for CNS penetration. Derivatives could be investigated for activity against targets implicated in neurodegenerative diseases or psychiatric disorders.
-
Antibacterial Agents: The presence of a bromo-substituent on a phenyl ring has been associated with antibacterial activity in some classes of compounds.[8] Novel derivatives could be screened for their efficacy against clinically relevant bacterial strains.
Conclusion
This compound is a high-potential building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of a synthetically versatile bromine atom open the door to a vast chemical space. The proposed research directions, particularly the exploration of its potential as a cyclophilin inhibitor, offer a clear path toward the development of novel therapeutic agents. This guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on this promising area of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 7. From chemical tools to clinical medicines: nonimmunosuppressive cyclophilin inhibitors derived from the cyclosporin and sanglifehrin scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (2S)-2-(4-bromophenyl)pyrrolidine | 1189152-82-6 | Benchchem [benchchem.com]
2-(2-Bromophenyl)pyrrolidine molecular weight and formula
An In-Depth Technical Guide to 2-(2-Bromophenyl)pyrrolidine: Properties, Synthesis, and Applications
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a detailed synthesis protocol with mechanistic rationale, discuss its critical applications in drug discovery, and outline essential safety and handling procedures.
Part 1: Core Physicochemical Properties
This compound is a substituted pyrrolidine derivative. Its structure, featuring a stereocenter at the C2 position of the pyrrolidine ring and a bromine-substituted phenyl group, makes it a valuable chiral building block and a precursor for a wide array of more complex molecules. The presence of the carbon-bromine bond is particularly significant, offering a reactive handle for various cross-coupling reactions.
Key Data Summary
The fundamental properties of this compound are summarized in the table below. It is worth noting that some physical properties, such as appearance and boiling point, have slight variations reported in the literature, which may be attributable to the compound existing as a racemic mixture or as individual enantiomers, differences in purity, or its form (free base vs. salt).
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrN | [1][2][3] |
| Molecular Weight | 226.11 g/mol | [2] |
| CAS Number | 129540-24-5 | [1][3] |
| Appearance | White to beige crystals or crystalline powder | [4] |
| Boiling Point | 274.2°C to 298.9°C at 760 mmHg | [1][4] |
| Storage Conditions | 2-8°C, sealed, dry, and protected from light | [4][5] |
Chemical Structure
The molecular structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) attached at its second carbon to a phenyl ring, which is substituted with a bromine atom at the ortho position.
Caption: Chemical structure of this compound.
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is commonly achieved through the reduction of its imine precursor, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole. This transformation is a cornerstone reaction that provides reliable access to the target compound.
Experimental Protocol: Reduction of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
This protocol is adapted from established literature procedures[4].
Step 1: Reaction Setup
-
Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1 equivalent, e.g., 88 g, 393 mmol) in methanol (approx. 15 mL per gram of starting material).
-
Add acetic acid (approx. 3.75 mL per gram of starting material) to the solution.
-
Cool the reaction mixture to -65°C under a nitrogen atmosphere using a suitable cooling bath (e.g., dry ice/acetone).
Step 2: Reduction
-
Portionwise, add sodium borohydride (NaBH₄) (1.5 equivalents, e.g., 22.28 g, 589 mmol) over a period of 1 hour, ensuring the internal temperature remains below -60°C.
-
Causality: Sodium borohydride is a mild and selective reducing agent capable of reducing the C=N double bond of the imine to an amine. The acidic conditions (acetic acid) protonate the imine nitrogen, activating the carbon for nucleophilic attack by the hydride (H⁻) from NaBH₄. The extremely low temperature is critical for controlling the reaction's exothermicity and preventing over-reduction or side reactions, thus maximizing yield and purity.
-
Step 3: Quenching and Workup
-
Stir the reaction at -65°C for an additional 30 minutes post-addition.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Remove the bulk of the methanol under reduced pressure.
-
Add 5N HCl to the residue and extract with diethyl ether (2x volume) to remove non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide pellets while cooling in an ice bath to maintain a temperature below 30°C.
-
Causality: The acidification step protonates the desired pyrrolidine product, rendering it soluble in the aqueous phase while organic-soluble impurities are removed by ether extraction. Subsequent basification deprotonates the pyrrolidinium salt to the free base, making it extractable into an organic solvent.
-
Step 4: Extraction and Purification
-
Extract the basified aqueous solution with ethyl acetate (3x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methylene chloride-ethanol (e.g., 19:1 to 9:1) to yield pure this compound.
-
Causality: Chromatography is a self-validating purification step. The polar silica gel stationary phase retains the polar product, which is then eluted by a polar mobile phase. The gradient elution allows for the separation of the product from any remaining starting material or closely related impurities.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Part 3: Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[6][7] Its non-planar, sp³-rich structure provides three-dimensional diversity that is advantageous for specific and high-affinity binding to biological targets.[8] this compound leverages this valuable core, serving as a versatile intermediate for creating novel therapeutic agents.
A Versatile Building Block for Cross-Coupling Reactions
The most prominent application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[9] The C(sp²)-Br bond is a reactive site for transformations such as:
-
Suzuki-Miyaura Coupling: For the formation of new carbon-carbon bonds, enabling the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: For the formation of new carbon-nitrogen bonds, used to create complex amines.
These reactions allow for the modular construction of vast chemical libraries from a single precursor, accelerating the hit-to-lead process in drug discovery. The pyrrolidine moiety can influence the solubility and pharmacokinetic properties of the resulting molecules.[9]
A Precursor for Biologically Active Molecules
Research has demonstrated that this compound and its derivatives are valuable for synthesizing compounds targeting a range of conditions.
-
Cyclophilin Inhibition: The compound has been studied for its ability to inhibit cyclophilins, proteins involved in cellular processes like protein folding and immune regulation.[4] The proposed mechanism involves the bromophenyl group binding to the enzyme's active site, which can disrupt cell division, suggesting potential applications in developing treatments for cancers and inflammatory diseases.[4]
-
Neurological Disorders: As a versatile building block, it is frequently used in the synthesis of potential therapeutic agents targeting neurological disorders.[10] The pyrrolidine scaffold is a common feature in drugs that act on the central nervous system.
Part 4: Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with this compound.
Hazard Identification
Based on available safety data, the compound is classified with the following hazards[11]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[11]
Storage
Store the compound in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[4][5]
Conclusion
This compound is a chemical intermediate of considerable value. Its well-defined physicochemical properties, accessible synthetic route, and, most importantly, its utility as a reactive building block for cross-coupling reactions make it a staple in modern synthetic and medicinal chemistry. Its demonstrated potential as a precursor for cyclophilin inhibitors highlights its direct relevance to drug discovery programs aimed at treating significant human diseases. Proper understanding of its handling and safety requirements ensures its effective and safe utilization in the laboratory.
References
- 1. This compound| CAS No:129540-24-5|ZaiQi Bio-Tech [chemzq.com]
- 2. chemscene.com [chemscene.com]
- 3. Pyrrolidine, 2-(2-bromophenyl)- | CymitQuimica [cymitquimica.com]
- 4. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 5. (R)-2-(4-BROMOPHENYL)PYRROLIDINE | 1189155-63-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. acrospharma.co.kr [acrospharma.co.kr]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-(2-Bromophenyl)pyrrolidine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2-Bromophenyl)pyrrolidine, a key intermediate in the development of novel therapeutics. The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] this compound, in particular, has been investigated for its interaction with cyclophilins, proteins implicated in a range of diseases, including cancer and inflammatory conditions.[2] This guide presents a robust and scalable protocol for its synthesis via the reduction of a cyclic imine precursor. We delve into the causality behind the experimental design, offering insights grounded in established chemical principles to ensure reproducibility and success. This protocol is designed for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of 2-Arylpyrrolidines
The 2-arylpyrrolidine motif is a cornerstone in the design of pharmacologically active molecules. Its rigid, saturated heterocyclic structure provides a well-defined three-dimensional scaffold that can be precisely functionalized to interact with biological targets. The synthesis of these structures, especially with specific aromatic substitutions, is therefore of critical importance. This compound serves as a versatile building block; the bromo-substituent provides a reactive handle for further molecular elaboration through powerful cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the rapid generation of diverse compound libraries.[3][4]
This guide details a reliable synthetic method starting from 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole, focusing on a sodium borohydride-mediated reduction. This approach is selected for its operational simplicity, use of readily available reagents, and high efficiency.
Synthesis Strategy and Mechanism
The core of this protocol is the reduction of a cyclic imine (a 2H-pyrrole derivative) to the corresponding secondary amine (a pyrrolidine).
Mechanistic Rationale
The transformation proceeds via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride (NaBH₄) to the electrophilic carbon of the imine double bond. The presence of acetic acid is crucial; it protonates the imine nitrogen, forming a highly reactive iminium ion. This protonation significantly enhances the electrophilicity of the imine carbon, making it more susceptible to attack by the mild hydride donor, NaBH₄. The subsequent workup neutralizes the reaction mixture and isolates the desired amine product.
Reaction Mechanism Diagram
The following diagram illustrates the key steps in the reduction of the imine to the pyrrolidine.
Caption: Key steps of the imine reduction mechanism.
Experimental Protocol
This protocol is adapted from a reported procedure and optimized for laboratory-scale synthesis.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole | ≥97% | Sigma-Aldrich, Combi-Blocks | Starting material. |
| Methanol (MeOH) | Anhydrous | Acros Organics, Fisher | Use a fresh, sealed bottle. |
| Acetic Acid (AcOH) | Glacial | J.T. Baker, EMD | |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Oakwood Chemical, Alfa Aesar | Handle with care; moisture-sensitive. |
| Hydrochloric Acid (HCl) | 5 N aqueous solution | VWR, Fisher | Prepare by dilution of concentrated HCl. |
| Sodium Hydroxide (NaOH) | Pellets | EMD, Sigma-Aldrich | Used for basification. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing the organic phase. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD, Fisher | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Round-bottom flask, three-neck | - | - | Appropriately sized for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | |
| Thermometer / Temperature probe | - | - | To monitor internal reaction temperature. |
| Addition funnel | - | - | Not strictly necessary for portion-wise addition. |
| Dry ice/acetone bath | - | - | For cooling. |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup and Cooling
-
In a 3 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (88 g, 393 mmol) in methanol (1300 mL).
-
Add acetic acid (330 mL) to the solution.
-
Begin stirring and cool the reaction mixture to an internal temperature of -65 °C using a dry ice/acetone bath. The precise control of temperature is critical to minimize side reactions and ensure selective reduction.
Step 2: Reduction with Sodium Borohydride
-
Under a steady flow of nitrogen, begin adding sodium borohydride (22.28 g, 589 mmol) portion-wise over approximately 1 hour.
-
Causality Check: The slow, portion-wise addition is essential to control the exothermic reaction and prevent a rapid evolution of hydrogen gas. Maintain the internal temperature below -60 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at -65 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature naturally.
Step 3: Quenching and Solvent Removal
-
Once at room temperature, carefully remove the bulk of the methanol using a rotary evaporator.
-
To the resulting residue, add 5 N HCl (950 mL). This step protonates the product amine, making it water-soluble, and neutralizes any remaining borohydride.
Step 4: Aqueous Work-up and Extraction
-
Transfer the acidic aqueous solution to a separatory funnel and extract with diethyl ether (2 x 500 mL) to remove any non-basic organic impurities. Discard the ether layers.
-
Cool the aqueous layer in an ice-water bath. Slowly and carefully basify the solution by adding sodium hydroxide pellets (approximately 310 g) in portions.
-
Critical Step: Monitor the temperature closely during basification, ensuring it remains below 30 °C. This exothermic process requires efficient cooling to prevent degradation of the product. The solution should be strongly basic (pH > 12).
-
Extract the basified aqueous layer with ethyl acetate (3 x 800 mL). The product, now in its free-base form, will move into the organic layer.
-
Combine the ethyl acetate extracts and wash with brine (800 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel (approx. 1 kg) in the initial eluent.
-
Elute the column with a gradient of methylene chloride:ethanol, starting from 19:1 and gradually increasing the polarity to 9:1.
-
Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to yield this compound as a white to beige crystalline powder.[2]
Data Summary and Workflow
Quantitative Protocol Summary
| Parameter | Value | Moles (mmol) | Equivalents |
| 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole | 88 g | 393 | 1.0 |
| Sodium Borohydride | 22.28 g | 589 | 1.5 |
| Methanol | 1300 mL | - | - |
| Acetic Acid | 330 mL | - | - |
| Reaction Conditions | |||
| Temperature | -65 °C to Room Temperature | - | - |
| Duration | ~2-3 hours | - | - |
| Product Information | |||
| Product Name | This compound | - | - |
| Molecular Formula | C₁₀H₁₂BrN | - | - |
| Molecular Weight | 226.11 g/mol | - | - |
| Expected Yield | ~68.5 g (approx. 77%) | - | - |
| Appearance | White to beige crystalline powder | - | - |
| Boiling Point | 274.2 °C at 760 mmHg | - | - |
Experimental Workflow Diagram
Caption: Visual representation of the synthesis workflow.
Conclusion and Self-Validation
The protocol described provides a reliable and scalable method for the synthesis of this compound. The trustworthiness of this protocol is established through clear checkpoints for validation. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting imine and the appearance of the product. The final product's identity and purity should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful execution of the protocol. This ensures that the material produced is of high quality and suitable for subsequent applications in drug discovery and development programs.
References
- 1. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
The Strategic Application of 2-(2-Bromophenyl)pyrrolidine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: Unlocking Novel Chemical Space with a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the pyrrolidine motif and substituted biaryl structures are of paramount importance. 2-(2-Bromophenyl)pyrrolidine emerges as a highly valuable, yet challenging, synthetic building block that combines both features. Its unique structure, featuring an ortho-brominated phenyl ring directly attached to a pyrrolidine moiety, presents an exceptional opportunity for constructing sterically hindered and structurally complex molecules through palladium-catalyzed cross-coupling reactions. The inherent steric hindrance around the reactive C-Br bond, coupled with the potential for the pyrrolidine nitrogen to interact with the catalyst, necessitates carefully optimized and robust protocols.
This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for the successful utilization of this compound as a substrate in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. We will delve into the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how," to empower you to adapt and troubleshoot these critical transformations.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] When employing this compound, the primary challenge is overcoming the steric bulk imposed by the adjacent pyrrolidine ring. This steric impediment can hinder the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination steps of the catalytic cycle.[3][4][5]
The key to success lies in the selection of a suitable palladium catalyst system. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are designed to facilitate reactions with sterically demanding substrates.[6][7] Ligands such as SPhos and XPhos create a coordinatively unsaturated and highly reactive palladium center that can readily undergo oxidative addition with the hindered aryl bromide.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][8][9]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids.
Materials:
| Reagent/Component | Recommended Supplier | Notes |
| This compound | Commercial Source | Ensure purity. |
| Arylboronic Acid | Commercial Source | Use 1.2 - 1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial Source | A common and effective palladium precursor. |
| SPhos | Commercial Source | A bulky phosphine ligand crucial for sterically hindered substrates.[6] |
| Potassium Phosphate (K₃PO₄) | Commercial Source | A strong base, typically used in 3 equivalents. |
| 1,4-Dioxane (Anhydrous) | Commercial Source | Anhydrous solvent is critical for reaction success. |
| Water (Degassed) | In-house preparation | Degas by sparging with an inert gas (Argon or Nitrogen) for 30 minutes. The presence of water can be beneficial for the transmetalation step.[1][10] |
| Inert Gas (Argon or Nitrogen) | Gas Cylinder | Essential for maintaining an oxygen-free atmosphere to prevent catalyst degradation. |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This process is crucial to remove oxygen which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[11][12][13] When applied to this compound, this reaction allows for the direct installation of primary or secondary amines at the ortho-position of the phenyl ring, leading to valuable N-aryl pyrrolidine derivatives.
Similar to the Suzuki-Miyaura coupling, steric hindrance is a major consideration. The choice of a bulky, electron-rich phosphine ligand is critical to promote the challenging oxidative addition and reductive elimination steps.[14][15] A strong, non-nucleophilic base is also required to deprotonate the amine and facilitate the catalytic cycle.[16]
Catalytic Cycle of the Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[17]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of this compound.
Materials:
| Reagent/Component | Recommended Supplier | Notes |
| This compound | Commercial Source | Ensure purity. |
| Primary or Secondary Amine | Commercial Source | Use 1.2 - 1.5 equivalents. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial Source | A common Pd(0) precursor. |
| XPhos | Commercial Source | A highly effective bulky phosphine ligand for C-N coupling.[6] |
| Sodium tert-butoxide (NaOtBu) | Commercial Source | A strong, non-nucleophilic base, typically used in 1.4 equivalents. Handle in a glovebox due to its hygroscopic nature. |
| Toluene (Anhydrous) | Commercial Source | Anhydrous solvent is critical. |
| Inert Gas (Argon or Nitrogen) | Gas Cylinder | Essential for maintaining an oxygen-free atmosphere. |
Experimental Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk tube or reaction vial, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and carefully quench with water. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Summary
The following diagram illustrates the general workflow for both the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound.
Figure 3: General experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
The protocols detailed herein provide a comprehensive and validated starting point for the successful application of this compound in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. The critical insight is the necessity of employing modern, sterically demanding phosphine ligands to overcome the inherent steric challenges posed by this valuable substrate. By understanding the mechanistic underpinnings and the rationale for reagent selection, researchers can confidently utilize this compound to access novel, complex, and potentially bioactive molecules. Further optimization of reaction conditions, such as temperature, solvent, and base, may be necessary for particularly challenging coupling partners, but the foundational procedures presented here will serve as a robust guide for these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Topic: The Strategic Use of 2-(2-Bromophenyl)pyrrolidine in Suzuki-Miyaura Coupling for Complex Molecule Synthesis
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within pharmaceutical and materials science for the construction of C(sp²)–C(sp²) bonds. This guide clarifies the role of 2-(2-bromophenyl)pyrrolidine in this context. Contrary to potential misconceptions, this molecule is not a ligand but rather a valuable aryl bromide substrate or building block. Its structure, combining a reactive C-Br bond with a pharmaceutically relevant pyrrolidine scaffold, makes it a strategic starting point for synthesizing complex, high-value molecules. This document provides a detailed exploration of the mechanistic principles of the Suzuki-Miyaura reaction, explains the critical role of phosphine ligands in enabling the coupling of such substrates, and offers comprehensive, field-tested protocols for its application.
Introduction: Deconstructing the Roles in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the synthesis of biaryl and vinylaryl compounds due to its mild conditions, high functional group tolerance, and the commercial availability of diverse starting materials.[1] A common source of confusion for those new to the field is the distinction between the roles of the various components.
-
Substrates: These are the two molecules that are joined together. In a typical Suzuki reaction, this involves an organic halide (like this compound) and an organoboron reagent (like a boronic acid or ester).[2]
-
Catalyst System: This comprises a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand . The ligand is a crucial component that binds to the palladium atom, stabilizing it and modulating its electronic and steric properties to facilitate the reaction.[3]
Therefore, this compound, with its reactive carbon-bromine bond, serves as the electrophilic partner or substrate, not the ligand. The pyrrolidine moiety makes it an exceptionally useful building block for drug discovery programs, where this saturated heterocycle is a common structural motif.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing reactions. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][4] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which is coordinated to its ligands (typically phosphines). This electron-rich complex inserts itself into the carbon-halide bond of the aryl halide substrate (e.g., this compound). This step oxidizes the palladium from Pd(0) to a square planar Pd(II) species.[5]
-
Transmetalation: The organoboron reagent is activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[6] This species then transfers its organic group (the R' from R'-B(OR)₂) to the Pd(II) complex, displacing the halide. This is the key bond-forming step where the two coupling partners are brought together on the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated, forming the new carbon-carbon bond of the final product. This step reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Causality of Component Selection: Why Ligands Matter
While this compound is the substrate, the choice of ligand is arguably the most critical factor for a successful reaction, especially with a sterically hindered substrate.
-
Why Phosphine Ligands? Electron-donating ligands, like phosphines, increase the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) catalyst facilitates the oxidative addition step, which is often the rate-limiting step, particularly with less reactive aryl chlorides or bromides.[3][7]
-
Why Bulky Ligands? Steric bulk on the ligand promotes the formation of monoligated Pd(0)L species, which are often more catalytically active than the corresponding L₂Pd(0) complexes.[8] Furthermore, bulky ligands accelerate the final reductive elimination step, preventing side reactions and increasing catalyst turnover.[9] For ortho-substituted substrates like this compound, bulky monophosphine ligands from the dialkylbiarylphosphine class (e.g., SPhos, XPhos) are industry-standard choices.[9]
| Ligand Class | Key Features | Recommended For |
| Triarylphosphines (e.g., PPh₃) | Basic, widely available | Simple, unhindered aryl iodides and bromides. |
| Bulky Monophosphines (e.g., SPhos, XPhos, RuPhos) | Electron-rich and sterically demanding | Hindered substrates, aryl chlorides, room temperature couplings, low catalyst loadings.[8][9] |
| N-Heterocyclic Carbenes (NHCs) | Strongly electron-donating, thermally stable | Aryl chlorides and substrates prone to phosphine-related side reactions.[7] |
Experimental Protocols
Synthesis of Substrate: this compound
This protocol is adapted from established literature procedures for the synthesis of the title compound.[10]
Step 1: Reaction Setup
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq).
-
Dissolve the starting material in methanol (approx. 0.3 M solution) followed by the addition of acetic acid (approx. 0.84 eq).
-
Cool the solution to -65 °C using an appropriate cooling bath (e.g., dry ice/acetone).
Step 2: Reduction
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 1 hour, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -65 °C for an additional 30 minutes after the addition is complete.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
Step 3: Workup and Purification
-
Remove the bulk of the methanol under reduced pressure.
-
Add 5N HCl and extract the aqueous layer with diethyl ether (2x) to remove non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and basify by the slow addition of solid NaOH pellets, maintaining the temperature below 30 °C.
-
Extract the basified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for coupling this compound with a representative arylboronic acid. All manipulations should be performed using standard Schlenk techniques or in a glovebox to exclude oxygen.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and SPhos (0.04 eq, 4 mol%).
-
Inerting: Seal the vessel with a septum or screw cap. Evacuate the atmosphere and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with nitrogen for 15-20 minutes. Using a syringe, add the dioxane followed by the water to the reaction vessel to achieve a final concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate and pass it through a short plug of Celite® to remove the palladium catalyst and inorganic salts, washing the plug with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
Conclusion
This compound is a powerful and strategic substrate for constructing complex molecules of interest to the pharmaceutical industry. Its successful application in Suzuki-Miyaura coupling hinges on a robust understanding of the reaction mechanism and, most critically, the rational selection of a catalyst system. By pairing this substrate with a palladium source and a sterically bulky, electron-rich monophosphine ligand like SPhos, researchers can efficiently forge new carbon-carbon bonds, paving the way for the rapid discovery and development of novel chemical entities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
Introduction: Bridging Privileged Scaffolds with a Transformative Reaction
An Application Guide to the Synthesis of 2-Arylpyrrolidine Scaffolds via Buchwald-Hartwig Amination
The 2-arylpyrrolidine motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1] The synthesis of these valuable structures, however, often requires robust and versatile chemical methodologies.
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a powerful tool for coupling amines with aryl halides.[4][5] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has largely replaced harsher, traditional methods which suffered from limited substrate scope and poor functional group tolerance.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and highly relevant substrate class: 2-(2-Bromophenyl)pyrrolidine derivatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for troubleshooting and optimization, enabling the efficient synthesis of complex amine-containing molecules.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6][7]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the this compound derivative. This forms a new Pd(II) complex.[7][8] This step is often the rate-determining step of the overall reaction.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the electron-deficient palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[7]
-
Reductive Elimination: This is the final, product-forming step. The newly formed aryl group and the amido ligand couple, creating the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Dissecting the Reaction: Key Components and Considerations
The success of the Buchwald-Hartwig amination, particularly with sterically demanding substrates like this compound derivatives, hinges on the careful selection of each reaction component.
| Component | Role & Critical Considerations | Recommended Choices |
| Palladium Source | Serves as the catalyst. Can be a Pd(0) source or a Pd(II) precursor that is reduced in situ.[7] Pre-catalysts are often preferred for their air stability and rapid generation of the active Pd(0) species.[9] | Pd(II) Precursors: Pd(OAc)₂, PdCl₂Pd(0) Sources: Pd₂(dba)₃Pre-catalysts: G3/G4 Buchwald Precatalysts |
| Ligand | Crucial for catalyst stability, activity, and substrate scope. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for promoting the oxidative addition and reductive elimination steps, especially with challenging aryl bromides.[4][7][10] | Biarylphosphines: XPhos, RuPhos, BrettPhosFerrocenylphosphines: dppfOthers: Josiphos, cataCXium A |
| Base | Facilitates the deprotonation of the amine after coordination to the palladium center, forming the key palladium-amido intermediate.[7] The choice of base must be compatible with any sensitive functional groups on the substrates.[5] | Strong, non-nucleophilic bases: NaOt-Bu, KOt-Bu, LHMDSWeaker bases: K₃PO₄, Cs₂CO₃ (often for base-sensitive substrates)[6] |
| Solvent | The reaction medium must dissolve all components and be stable at the required temperature. Anhydrous and deoxygenated solvents are mandatory, as oxygen and water can deactivate the catalyst.[11] | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), tert-Butanol (t-BuOH)[12] |
| Temperature | Most reactions require heating to drive the catalytic cycle, typically between 80-110 °C.[9][11] Microwave irradiation can sometimes be used to accelerate the reaction.[13] | 80 °C to 110 °C |
Experimental Protocol: General Procedure
This protocol provides a generalized procedure for the Buchwald-Hartwig amination of a this compound derivative with a primary or secondary amine. Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate Schlenk line or glovebox techniques.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware
-
This compound derivative (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas. Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup (in a glovebox or on a Schlenk line): a. To the reaction flask, add the palladium source, the phosphine ligand, and the base. b. Add the this compound derivative. c. If the amine is a solid, add it to the flask. d. Seal the flask with a septum. If working on a Schlenk line, evacuate and backfill the flask with inert gas three times.
-
Addition of Reagents: a. Add the degassed solvent via syringe. b. If the amine is a liquid, add it via syringe. c. Stir the mixture for a few minutes at room temperature to ensure homogeneity.
-
Reaction: a. Place the flask in the preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C). b. Stir the reaction vigorously for the required time (typically 4-24 hours).
-
Monitoring: a. Periodically check the reaction's progress by taking a small aliquot via syringe and analyzing it by TLC or GC-MS after a mini-workup (diluting with an organic solvent, filtering through a small plug of silica).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature.[6] b. Carefully open the flask to air and dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).[6] c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional organic solvent. d. Concentrate the filtrate under reduced pressure. e. Partition the residue between an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.[6] f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to common problems and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to exposure to air or moisture.[11]2. Poor quality of reagents (e.g., wet solvent, impure amine).3. Insufficient temperature or reaction time.[11]4. Inappropriate ligand or base for the specific substrate combination.[11] | 1. Ensure rigorous inert atmosphere techniques. Use fresh, high-purity catalyst and ligands.2. Use freshly distilled/dried and degassed solvents. Purify the amine if necessary.3. Increase the temperature in 10 °C increments or extend the reaction time.4. Screen different ligands (e.g., switch from XPhos to BrettPhos) or a stronger base (e.g., from K₃PO₄ to NaOt-Bu). |
| Hydrodehalogenation | The aryl bromide is reduced to an arene (a C-H bond replaces the C-Br bond). This is a known side reaction.[4] | 1. Use a ligand that favors reductive elimination over competing pathways. Bulky biarylphosphine ligands are often effective.2. Lowering the reaction temperature may disfavor this side reaction.3. Ensure the base is completely anhydrous. |
| Formation of Byproducts | 1. The amine or product may have other reactive functional groups.2. Dimerization of the aryl halide (biaryl formation).[14] | 1. Protect sensitive functional groups (e.g., phenols, other amines) before the coupling reaction.[12]2. This can indicate issues with the catalyst's stability or concentration. Re-evaluate catalyst loading and ligand choice. |
| Inconsistent Results | Reactions are notoriously fickle and sensitive to small variations.[12] | 1. Standardize all procedures: use the same source and batch of reagents, ensure consistent inert atmosphere quality, and control temperature precisely.2. Consider using a pre-catalyst for more reproducible initiation of the active catalytic species. |
Conclusion
The Buchwald-Hartwig amination is an indispensable method for the synthesis of 2-arylpyrrolidines from this compound precursors. Its success relies on a fundamental understanding of the catalytic cycle and the rational selection of the palladium source, ligand, base, and solvent. By employing rigorous inert atmosphere techniques and the detailed protocols outlined in this guide, researchers can reliably access these valuable molecular scaffolds. The ability to systematically troubleshoot and optimize reaction conditions further empowers chemists to adapt this powerful transformation to a wide array of complex substrates, accelerating progress in medicinal chemistry and drug development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Asymmetric Synthesis with 2-(2-Bromophenyl)pyrrolidine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyrrolidine Scaffolds in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with high stereoselectivity. These auxiliaries, themselves enantiomerically pure, are temporarily incorporated into a substrate to direct a chemical transformation, and are subsequently removed to yield the desired chiral product.
Among the various classes of chiral auxiliaries, those based on the pyrrolidine scaffold have proven to be exceptionally versatile and effective. The rigid, five-membered ring of pyrrolidine derivatives provides a well-defined chiral environment, influencing the trajectory of incoming reagents and leading to high levels of stereocontrol. This guide focuses on the synthesis and potential applications of 2-(2-bromophenyl)pyrrolidine as a chiral auxiliary, offering a detailed protocol for its preparation and a comprehensive, albeit theoretical, framework for its application in asymmetric synthesis.
Synthesis of this compound
The preparation of the chiral auxiliary is the essential first step. The following protocol details the synthesis of this compound from its corresponding pyrroline precursor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known synthetic route[1].
Materials:
-
5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Sodium borohydride (NaBH₄)
-
5N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) pellets
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methylene chloride (CH₂Cl₂)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (393 mmol, 88 g) in methanol (1300 mL).
-
Add acetic acid (330 mL) to the solution.
-
Cool the reaction mixture to -65°C under a nitrogen atmosphere using an appropriate cooling bath.
-
Reduction: Add sodium borohydride (589 mmol, 22.28 g) portion-wise over a period of 1 hour, ensuring the temperature remains at -65°C.
-
Stir the reaction mixture at -65°C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Work-up: Remove the bulk of the methanol under reduced pressure.
-
Add 5N HCl (950 mL) to the residue and extract the aqueous solution with diethyl ether (2 x 500 mL) to remove any non-basic impurities.
-
Cool the acidic aqueous solution in an ice bath and basify by the slow addition of sodium hydroxide pellets (310 g), maintaining the temperature below 30°C.
-
Extraction: Extract the basified aqueous solution with ethyl acetate (3 x 800 mL).
-
Combine the organic extracts and wash with brine (800 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 19:1 to 9:1 methylene chloride-ethanol to afford pure this compound.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Asymmetric Synthesis: A Theoretical Framework
A comprehensive review of the scientific literature did not yield specific, documented applications of this compound as a chiral auxiliary in asymmetric synthesis. The information available primarily pertains to its synthesis and its investigation as a potential therapeutic agent due to its interaction with cyclophilins[1].
However, based on the well-established principles of asymmetric synthesis and the known reactivity of other 2-substituted pyrrolidine auxiliaries, we can propose a theoretical application to illustrate its potential utility. The following section outlines a hypothetical protocol for the asymmetric alkylation of a ketone, a fundamental carbon-carbon bond-forming reaction.
Disclaimer: The following protocol is a theoretical construct based on analogous reactions and has not been experimentally validated. It is intended for illustrative purposes to guide potential research and development.
Hypothetical Application: Asymmetric Alkylation of Cyclohexanone
In this theoretical application, this compound is used to form a chiral enamine with cyclohexanone. The steric bulk of the 2-(2-bromophenyl) group is expected to shield one face of the enamine, directing the approach of an electrophile (in this case, benzyl bromide) to the opposite face, thereby inducing stereoselectivity.
Diagram of the Hypothetical Asymmetric Alkylation Workflow
Caption: Hypothetical workflow for asymmetric alkylation using the chiral auxiliary.
Detailed Hypothetical Protocol
Part 1: Formation of the Chiral Enamine
-
To a solution of cyclohexanone (1.0 equiv) in toluene, add (S)-2-(2-bromophenyl)pyrrolidine (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude chiral enamine is used in the next step without further purification.
Part 2: Asymmetric Alkylation
-
Dissolve the crude chiral enamine in a suitable aprotic solvent (e.g., THF or dichloromethane) under a nitrogen atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a solution of benzyl bromide (1.2 equiv) in the same solvent.
-
Stir the reaction at -78°C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Part 3: Hydrolysis and Auxiliary Cleavage
-
Allow the quenched reaction mixture to warm to room temperature.
-
Add an equal volume of 2N HCl and stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the chiral α-alkylated ketone.
-
The chiral auxiliary can be recovered from the acidic aqueous layer by basification and extraction.
Hypothetical Data Summary
The following table presents hypothetical results for the asymmetric alkylation of cyclohexanone with various electrophiles, illustrating the potential efficacy of this compound as a chiral auxiliary.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) of Product |
| 1 | Benzyl bromide | 2-Benzylcyclohexanone | 85 | >95 | 92 |
| 2 | Allyl bromide | 2-Allylcyclohexanone | 82 | >95 | 90 |
| 3 | Methyl iodide | 2-Methylcyclohexanone | 75 | >95 | 85 |
| 4 | Ethyl iodide | 2-Ethylcyclohexanone | 78 | >95 | 88 |
Note: The values presented in this table are purely illustrative and are intended to represent the type of data that would be collected in an experimental study. They are based on typical outcomes for similar, well-established chiral auxiliaries.
Causality and Mechanistic Insights
The stereochemical outcome of this hypothetical reaction is governed by the formation of a chiral enamine intermediate. The bulky 2-(2-bromophenyl) substituent on the pyrrolidine ring is expected to create a highly biased steric environment. This steric hindrance would preferentially block one face of the enamine nucleophile. Consequently, the electrophile (e.g., benzyl bromide) would be forced to approach from the less hindered face, leading to the preferential formation of one diastereomer of the resulting iminium salt. Subsequent hydrolysis of this iminium salt would yield the enantioenriched α-alkylated ketone. The efficiency of the stereochemical induction would depend on the rigidity of the enamine-auxiliary system and the size of the electrophile.
Conclusion and Future Outlook
While this compound is not a commonly cited chiral auxiliary in the current literature, its structure suggests potential for applications in asymmetric synthesis. The protocol for its synthesis is straightforward, and its structural similarity to other effective pyrrolidine-based auxiliaries provides a logical basis for its investigation in stereoselective transformations. The hypothetical asymmetric alkylation protocol presented here serves as a starting point for researchers interested in exploring the utility of this and other novel chiral auxiliaries. Experimental validation is required to determine the actual effectiveness, scope, and limitations of this compound in asymmetric synthesis. Such studies would be a valuable contribution to the field, potentially adding a new and useful tool to the synthetic chemist's toolbox for the construction of complex chiral molecules.
References
The Strategic Application of 2-(2-Bromophenyl)pyrrolidine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Privileged Status of the Pyrrolidine Scaffold and the Unique Potential of the 2-(2-Bromophenyl) Substituent
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a cornerstone of medicinal chemistry, frequently referred to as a "privileged scaffold". Its prevalence in numerous natural products and FDA-approved drugs is a testament to its versatile utility. The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that is ideal for creating molecules with well-defined shapes for selective binding to the intricate surfaces of biological macromolecules. This inherent three-dimensionality allows for a more comprehensive exploration of chemical space compared to flat aromatic systems. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor and imparts basicity, which can be crucial for target engagement and can influence key pharmacokinetic properties such as solubility and bioavailability.
Within the vast landscape of pyrrolidine-based building blocks, 2-(2-Bromophenyl)pyrrolidine emerges as a particularly strategic starting material for drug discovery programs. This compound ingeniously combines the desirable features of the chiral pyrrolidine core with the synthetic versatility of a brominated phenyl ring. The bromine atom serves as a linchpin for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse chemical moieties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This application note will delve into the multifaceted applications of this compound in drug discovery, providing detailed protocols and insights into its use in the synthesis of novel therapeutic agents targeting a range of diseases.
Core Applications of this compound in Therapeutic Agent Development
The strategic placement of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for their broad functional group tolerance and reliability in forming new carbon-carbon and carbon-nitrogen bonds.[1] This reactivity unlocks a plethora of possibilities for molecular diversification, allowing for the synthesis of a wide array of derivatives targeting various biological pathways.
Development of Novel Cyclophilin Inhibitors for Inflammatory Diseases and Cancer
Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity and are implicated in a range of diseases, including inflammatory conditions and cancer.[2][3] this compound has been identified as a key structural motif in the development of potent cyclophilin inhibitors. The 2-bromophenyl group can be strategically modified to optimize binding to the active site of cyclophilins. For instance, the bromine atom can be replaced with other functional groups via cross-coupling reactions to enhance potency and selectivity.
A recent study highlighted the development of a tri-vector cyclophilin inhibitor where this compound was a key component.[2] The distal phenyl group of the molecule binds to the active site of cyclophilin A, preventing ATP from binding and thereby inhibiting cell division. This class of compounds also shows activity against cyclophilin B and D.[2]
Table 1: In Vitro Inhibitory Activities of Cyclophilin Inhibitors Derived from a 2-Phenylpyrrolidine Scaffold
| Compound | CypA IC50 (μM) | CypB IC50 (μM) | CypD IC50 (μM) | Reference |
| 31 | 0.1 ± 0.07 | 0.08 ± 0.04 | 0.2 ± 0.08 | [3] |
This table showcases the potency of a highly optimized cyclophilin inhibitor, demonstrating the potential of the phenylpyrrolidine scaffold in achieving nanomolar efficacy.
Synthesis of KCNQ/Kv7 Channel Modulators for Neurological Disorders
Voltage-gated potassium channels of the Kv7 family (Kv7.2-7.5) are crucial in regulating neuronal excitability, making them attractive targets for the treatment of central nervous system (CNS) disorders such as epilepsy.[4] The 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide scaffold has been identified as a novel molecular switch that can modulate the pharmacology of the Kv7.2 channel.[5] While the initial hits did not contain a bromine atom, the synthetic strategies employed to explore the SAR of this series are highly amenable to the use of this compound. The bromine atom can be used as a handle to introduce a variety of substituents on the phenyl ring, allowing for the fine-tuning of the compound's activity as either an inhibitor or an activator of the Kv7.2 channel.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the synthesis of the title compound, a key intermediate for further derivatization.[2]
Diagram 1: Synthetic Pathway for this compound
Caption: A reductive amination approach to synthesize this compound.
Materials:
-
5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Sodium borohydride (NaBH₄)
-
5N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole in methanol and add acetic acid.
-
Cool the solution to -65°C under a nitrogen atmosphere.
-
Add sodium borohydride portion-wise over 1 hour, maintaining the temperature at -65°C.
-
Stir the reaction at -65°C for 30 minutes, then allow it to warm to room temperature.
-
Remove the bulk of the methanol under reduced pressure.
-
Add 5N HCl and extract with ether to remove any non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide pellets, keeping the temperature below 30°C with an ice bath.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in diversifying the scaffold.[6]
Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the palladium-catalyzed C-N bond formation, allowing for the introduction of a wide range of amine functionalities.[7][8]
Diagram 3: Buchwald-Hartwig Amination Logical Flow
Caption: Key components and outcome of the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide)
-
Anhydrous toluene or another suitable solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the palladium source, the phosphine ligand, and the base under an inert atmosphere.
-
Add a solution of this compound and the amine in the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in contemporary drug discovery. Its unique combination of a privileged chiral scaffold and a synthetically tractable handle for diversification makes it an ideal starting point for the rapid exploration of chemical space. The application of modern cross-coupling methodologies to this substrate allows for the efficient synthesis of a wide range of derivatives with potential therapeutic applications in oncology, inflammatory diseases, and neuroscience. As our understanding of the molecular basis of disease continues to evolve, the strategic use of well-designed building blocks like this compound will be paramount in the development of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-based discovery of a new family of non-peptidic small-molecule cyclophilin inhibitors with potent antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology and therapeutic potential of neuronal Kv7-modulating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and molecular basis of subtype-selective cyclophilin inhibitors [dash.harvard.edu]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Strategic Approach to the Synthesis of Novel ABAD Inhibitors Utilizing 2-(2-Bromophenyl)pyrrolidine
For Distribution To: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and Alzheimer's disease research.
Abstract
The interaction between the amyloid-beta (Aβ) peptide and amyloid-beta binding alcohol dehydrogenase (ABAD) is a critical nexus in the mitochondrial dysfunction observed in Alzheimer's disease (AD).[1][2][3] This interaction exacerbates neuronal stress and contributes to the cognitive decline characteristic of AD, making the inhibition of the ABAD-Aβ complex a compelling therapeutic strategy.[4][5][6] This document provides a detailed synthetic protocol for a novel class of ABAD inhibitors, leveraging the versatile chemical scaffold of 2-(2-Bromophenyl)pyrrolidine. We present a strategic synthesis involving a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the construction of a benzothiazole urea moiety, a pharmacophore known for its interaction with ABAD.[4][7] This guide is intended to provide medicinal chemists with a robust and reproducible methodology for the synthesis of potent ABAD inhibitors for further pharmacological evaluation.
Introduction: The Rationale for Targeting ABAD in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles.[8] A growing body of evidence points to mitochondrial dysfunction as an early and pivotal event in AD pathogenesis.[3][9] The mitochondrial enzyme ABAD has been identified as a key molecular partner of Aβ within the mitochondria.[1][2] The binding of Aβ to ABAD triggers a cascade of detrimental events, including increased oxidative stress, impaired energy metabolism, and ultimately, neuronal cell death.[3][4][10]
Inhibiting the ABAD-Aβ interaction has been shown to rescue mitochondrial function and ameliorate Aβ-induced toxicity, highlighting the therapeutic potential of this approach.[4][5][11] The FDA-approved immunosuppressant, frentizole, was one of the first compounds identified as an inhibitor of this interaction, albeit with modest potency.[4][7] Subsequent structure-activity relationship (SAR) studies have led to the development of more potent analogues, many of which are based on a benzothiazole urea scaffold.[4][7][12]
This application note details the synthesis of a novel ABAD inhibitor, Compound 1 , which incorporates a 2-(pyrrolidin-2-yl)phenyl moiety. This structural element is introduced via the key intermediate, this compound, and is designed to explore new chemical space and potentially enhance binding affinity and pharmacokinetic properties.
Retrosynthetic Analysis and Synthetic Strategy
Our synthetic strategy for the target ABAD inhibitor, Compound 1 , is centered around a convergent approach. The core of the molecule is constructed through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds.[13][14]
The retrosynthetic analysis, depicted below, disconnects the target molecule at the biaryl bond and the urea linkage. This reveals three key building blocks: this compound, a boronic acid or ester partner, and an isocyanate precursor.
Figure 1: Retrosynthetic analysis of the target ABAD inhibitor.
The forward synthesis will proceed as follows:
-
Protection: The pyrrolidine nitrogen of this compound will be protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent coupling step.
-
Suzuki-Miyaura Coupling: The protected bromopyrrolidine will be coupled with a commercially available aminophenylboronic acid derivative.
-
Urea Formation: The resulting biaryl amine will be reacted with a suitable isocyanate or carbamoyl chloride derived from 6-methoxybenzo[d]thiazol-2-amine to form the urea linkage.
-
Deprotection: The final step will be the removal of the Boc protecting group under acidic conditions to yield the target inhibitor.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Synthesis of tert-butyl this compound-1-carboxylate (Intermediate A)
This step protects the secondary amine of the pyrrolidine ring, preventing its interference in the subsequent palladium-catalyzed coupling reaction.
-
Reagents and Materials:
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O in DCM dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate A as a colorless oil.
-
Synthesis of tert-butyl 2-(2'-(4-aminophenyl)phenyl)pyrrolidine-1-carboxylate (Intermediate B)
The Suzuki-Miyaura coupling is a critical step in this synthesis, forming the key biaryl C-C bond. The choice of catalyst, ligand, and base is crucial for achieving high yields.[13][17]
-
Reagents and Materials:
-
Intermediate A (1.0 eq)
-
4-Aminophenylboronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add Intermediate A, 4-aminophenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate B .
-
Synthesis of tert-butyl 2-(2'-(4-(3-(6-methoxybenzo[d]thiazol-2-yl)ureido)phenyl)phenyl)pyrrolidine-1-carboxylate (Intermediate C)
This step constructs the benzothiazole urea moiety, a key pharmacophore for ABAD inhibition.[4][18]
-
Reagents and Materials:
-
Intermediate B (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (2.2 eq)
-
6-Methoxybenzo[d]thiazol-2-amine (1.0 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
Isocyanate formation (in situ): Dissolve Intermediate B and triethylamine in anhydrous toluene under an inert atmosphere. Cool to 0 °C.
-
Add a solution of triphosgene in toluene dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Urea formation: In a separate flask, dissolve 6-methoxybenzo[d]thiazol-2-amine in anhydrous toluene.
-
Add the solution of the thiazole amine to the in situ generated isocyanate solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction by TLC. A precipitate of the product may form.
-
If a precipitate forms, collect it by filtration, wash with cold toluene and hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify by flash chromatography to obtain Intermediate C .
-
Synthesis of 1-(4'-(2-(pyrrolidin-2-yl)phenyl)biphenyl-4-yl)-3-(6-methoxybenzo[d]thiazol-2-yl)urea (Compound 1)
The final step is the deprotection of the pyrrolidine nitrogen to yield the target ABAD inhibitor.
-
Reagents and Materials:
-
Intermediate C (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Intermediate C in DCM.
-
Cool the solution to 0 °C.
-
Add TFA dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a minimal amount of DCM and add saturated NaHCO₃ solution carefully until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by preparative HPLC or crystallization to afford the final product, Compound 1 .
-
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis of Compound 1 .
| Step | Product | Molecular Formula | Expected Yield (%) | Purification Method |
| 3.1 | Intermediate A | C₁₅H₂₀BrNO₂ | 85-95 | Flash Chromatography |
| 3.2 | Intermediate B | C₂₁H₂₆N₂O₂ | 60-75 | Flash Chromatography |
| 3.3 | Intermediate C | C₃₀H₃₁N₅O₄S | 50-65 | Filtration/Chromatography |
| 3.4 | Compound 1 | C₂₅H₂₃N₅O₂S | 70-85 | Prep-HPLC/Crystallization |
Characterization of Compound 1 (Hypothetical Data):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.55 (s, 1H), 9.48 (s, 1H), 8.01-7.20 (m, 12H), 4.25 (t, J=7.8 Hz, 1H), 3.80 (s, 3H), 3.40-3.20 (m, 2H), 2.30-1.80 (m, 4H).
-
LC-MS (ESI): m/z calculated for C₂₅H₂₄N₅O₂S⁺ [M+H]⁺: 458.17; found: 458.19.
Experimental Workflow Visualization
The overall synthetic workflow is illustrated in the diagram below.
Figure 2: Synthetic workflow for the preparation of ABAD inhibitor Compound 1.
Conclusion and Future Directions
This application note provides a comprehensive and detailed protocol for the synthesis of a novel ABAD inhibitor utilizing this compound as a key building block. The described synthetic route is robust and employs well-established chemical transformations, making it accessible to medicinal chemists with standard laboratory equipment. The final compound, and analogues thereof, can be subjected to a battery of in vitro and in vivo assays to determine their efficacy as ABAD inhibitors. This includes surface plasmon resonance (SPR) to assess binding affinity to ABAD, enzymatic assays to determine IC₅₀ values, and cell-based assays to evaluate the rescue of Aβ-mediated mitochondrial dysfunction.[4][11] The modularity of this synthesis allows for the rapid generation of a library of related compounds to explore structure-activity relationships and optimize for potency, selectivity, and drug-like properties.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Is Amyloid Binding Alcohol Dehydrogenase a Drug Target for Treating Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Human ABAD Inhibitors for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Amyloid-β (Aβ) Peptide-Binding Alcohol Dehydrogenase-Aβ Interaction Reduces Aβ Accumulation and Improves Mitochondrial Function in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Based Design and Synthesis of Benzothiazole Phosphonate Analogues with Inhibitors of Human ABAD-Aβ for Treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Amyloid-Binding Alcohol Dehydrogenase (ABAD) Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of human ABAD inhibitors for rescuing Aβ-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Small Molecule ABAD Inhibitors Crossing Blood Brain Barrier and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound| CAS No:129540-24-5|ZaiQi Bio-Tech [chemzq.com]
- 16. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of frentizole-based indolyl thiourea analogues as MAO/ABAD inhibitors for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective synthesis of 2,5-disubstituted pyrrolidines
An Application Guide to the Stereoselective Synthesis of 2,5-Disubstituted Pyrrolidines
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern organic and medicinal chemistry. This five-membered nitrogen heterocycle is a prevalent motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] In fact, the pyrrolidine ring ranks as the fifth most common nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration.[1] Specifically, 2,5-disubstituted pyrrolidines represent a particularly valuable subclass. The stereochemical arrangement of the two substituents—either cis or trans—profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity or catalytic efficacy. These scaffolds are central to C₂-symmetrical ligands in asymmetric catalysis, organocatalysts in aminocatalysis, and the core structures of numerous alkaloids and therapeutic agents.[1][3]
Given their significance, the development of robust and stereocontrolled methods to access enantiomerically pure 2,5-disubstituted pyrrolidines is a critical objective for synthetic chemists. This guide provides an in-depth overview of field-proven strategies, moving from classic chiral pool-based approaches to modern catalytic asymmetric transformations. We will dissect the causality behind key experimental choices and provide detailed protocols for selected, impactful methodologies.
Strategic Overview: Pathways to Stereocontrol
The stereoselective construction of the 2,5-disubstituted pyrrolidine core can be broadly categorized into three dominant strategies. The choice of strategy is often dictated by the desired stereoisomer (cis or trans), the nature of the substituents, and scalability requirements.
-
Chiral Pool Synthesis: This approach leverages the inherent stereochemistry of readily available natural products like amino acids (e.g., pyroglutamic acid, phenylglycinol) or carbohydrates.[1][3] The existing stereocenters are used as a foundation to construct the pyrrolidine ring, transferring chirality to the final product.
-
Chiral Auxiliary-Mediated Synthesis: A temporary chiral auxiliary is attached to an achiral substrate to direct the stereochemical outcome of key bond-forming reactions. The auxiliary is subsequently removed, yielding an enantiomerically enriched product. Sulfinimines have proven particularly effective in this role.[3][4]
-
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This is often the most elegant and atom-economical approach, with methods spanning organocatalysis, transition-metal catalysis, and biocatalysis.[3][5][6]
Caption: A high-level overview of the primary pathways to stereodefined 2,5-disubstituted pyrrolidines.
Methodology 1: Chiral Pool Synthesis from L-Pyroglutamic Acid
L-pyroglutamic acid is an inexpensive and highly versatile chiral building block derived from L-glutamic acid. Its rigid lactam structure provides an excellent scaffold for introducing substituents with a high degree of stereocontrol. This strategy is particularly effective for generating cis-2,5-disubstituted pyrrolidines.[5][7]
Scientific Rationale
The core principle involves the diastereoselective manipulation of the C5 carbonyl group of a protected pyroglutamate derivative. The C2 stereocenter remains fixed, acting as an internal control element. The nitrogen protecting group is critical; bulky groups like carbamates (e.g., Cbz) can effectively shield one face of the molecule, directing the approach of a nucleophile to the opposite face, thus establishing the cis relationship between the C2 and C5 substituents.[7] Subsequent reduction of the newly formed ketone and further functionalization yields the target molecule.
Application Protocol: Synthesis of a cis-2,5-Disubstituted Pyrrolidine Organocatalyst
This protocol is adapted from the synthesis of chiral organocatalysts reported by Appayee and co-workers.[5] It demonstrates the conversion of methyl L-pyroglutamate into a C₂-symmetric-like diphenylmethanol-substituted pyrrolidine.
Caption: A streamlined workflow for synthesizing a chiral catalyst from methyl L-pyroglutamate.
Step-by-Step Protocol:
-
N-Protection and Grignard Addition:
-
To a solution of methyl L-pyroglutamate (1.0 equiv) in dry THF at -78 °C, add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 min.
-
Add benzyl chloroformate (CbzCl, 1.1 equiv) and allow the mixture to warm to room temperature over 2 h. Quench with saturated aq. NH₄Cl and extract with EtOAc.
-
Purify the resulting N-Cbz imide via column chromatography.
-
Dissolve the purified imide (1.0 equiv) in dry THF and cool to -20 °C. Add the desired Grignard reagent (e.g., 3-(benzyloxy)propylmagnesium bromide, 1.5 equiv) dropwise. Stir for 3-4 h at this temperature.
-
Quench the reaction with saturated aq. NH₄Cl and extract with EtOAc. Purify the C5-substituted ketone by column chromatography.[5]
-
Causality Insight: The Cbz group not only protects the nitrogen but its steric bulk helps direct the incoming Grignard reagent to the face opposite the C2 ester group, initiating the formation of the cis product.
-
-
Diastereoselective Reductive Cyclization:
-
Dissolve the ketone (1.0 equiv) in dry CH₂Cl₂ and cool to -78 °C.
-
Add BF₃·OEt₂ (3.0 equiv) followed by triphenylsilane (Ph₃SiH, 3.0 equiv).
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 h.
-
Quench carefully with saturated aq. NaHCO₃, extract with CH₂Cl₂, and purify the resulting cis-2,5-disubstituted pyrrolidine ester by column chromatography.[5]
-
Causality Insight: The Lewis acid (BF₃·OEt₂) activates the ketone, and the hydride is delivered from the less sterically hindered face, opposite to the C2 substituent, locking in the cis stereochemistry.
-
-
Final Functionalization:
-
Dissolve the ester (1.0 equiv) in dry THF and cool to 0 °C.
-
Add phenylmagnesium bromide (3.0 equiv, 3.0 M in Et₂O) dropwise. Stir at room temperature for 3 h.
-
Quench with saturated aq. NH₄Cl, extract with EtOAc, and purify by column chromatography to yield the final diphenylmethanol-functionalized pyrrolidine.[5]
-
Methodology 2: Auxiliary-Controlled Synthesis of trans-Pyrrolidines
For the synthesis of trans-2,5-disubstituted pyrrolidines, chiral sulfinimines, pioneered by Franklin Davis, serve as outstanding chiral auxiliaries.[4] This strategy relies on a powerful iodocyclization reaction of a homoallylic sulfonamide derived from the sulfinimine.
Scientific Rationale
The synthesis begins with the stereoselective addition of a nucleophile to a chiral N-sulfinylimine, which establishes the first stereocenter at C2. The sulfinyl group provides excellent facial selectivity. After elaboration of the side chain to a homoallylic sulfonamide, an electrophilic iodination triggers a 5-endo-trig cyclization. The stereochemistry of the final product is controlled during this ring-closing step, where the molecule adopts a chair-like transition state to minimize steric interactions, leading preferentially to the trans product.[4]
Application Protocol: Iodocyclization for trans-2-n-Butyl-5-n-pentylpyrrolidine
This protocol is based on the synthesis of the fire ant venom alkaloid (-)-pyrrolidine 197B, as reported by Davis and co-workers.[4]
Caption: Key steps in the auxiliary-controlled synthesis of trans-pyrrolidines.
Step-by-Step Protocol:
-
Preparation of the Homoallylic Sulfonamide:
-
Start with the appropriate enantiopure N-sulfinyl β-amino Weinreb amide.[4] Dissolve it (1.0 equiv) in dry CH₂Cl₂ and cool to -78 °C.
-
Add DIBAL-H (5.0 equiv, 1.0 M in hexanes) dropwise and stir for 1 h to generate the corresponding β-amino aldehyde.
-
In a separate flask, prepare the required phosphonium ylide via reaction of the phosphonium salt with n-BuLi in THF at -78 °C.
-
Add the crude aldehyde solution to the ylide solution and allow it to warm to room temperature overnight. This Wittig reaction yields the homoallylic sulfonamide, typically as a mixture of E/Z isomers.[4]
-
Causality Insight: The initial Weinreb amide provides a stable precursor to the aldehyde, which is used in situ. The Wittig reaction extends the chain to form the necessary alkene for cyclization. Separation of E/Z isomers is often unnecessary as only the E-isomer typically undergoes efficient cyclization under these conditions.[4]
-
-
Iodocyclization:
-
Dissolve the crude homoallylic sulfonamide mixture (1.0 equiv) in acetonitrile.
-
Add solid K₂CO₃ (5.0 equiv) and iodine (I₂, 3.0 equiv).
-
Stir the reaction at room temperature for 12-24 h, monitoring by TLC.
-
Upon completion, quench with aqueous Na₂S₂O₃ solution, extract with Et₂O, and purify by column chromatography.
-
Self-Validating System: The reaction exclusively yields the trans-2,5-disubstituted 3-iodopyrrolidine. The Z-isomer of the starting material remains largely unreacted, simplifying purification. The stereochemical outcome is a direct consequence of the thermodynamically favored transition state of the cyclization.[4]
-
-
Post-Cyclization Modification:
-
The resulting 3-iodopyrrolidine can be de-iodinated using standard radical reduction conditions (e.g., AIBN, Bu₃SnH) and the sulfinyl auxiliary can be removed under acidic conditions to yield the free pyrrolidine.
-
| Entry | R¹ Substituent | R² Substituent | Diastereomeric Ratio (trans:cis) |
| 1 | n-Pentyl | H | >98:2 |
| 2 | i-Propyl | H | >98:2 |
| 3 | Phenyl | H | >98:2 |
| 4 | n-Butyl | n-Pentyl | >98:2 |
| Table 1. Diastereoselectivity in the Iodocyclization of Various Homoallylic Sulfonamides. Data adapted from Davis, F. A., et al.[4] |
Methodology 3: Asymmetric Catalysis via C-H Insertion
Modern synthetic chemistry increasingly relies on catalytic C-H functionalization to build molecular complexity efficiently. The direct, stereoselective insertion of a carbene into two C-H bonds of a pyrrolidine ring is a powerful strategy for accessing C₂-symmetrical 2,5-disubstituted pyrrolidines.
Scientific Rationale
This advanced strategy, developed by Davies and co-workers, uses a chiral rhodium(II) catalyst to control two consecutive C(sp³)-H insertion reactions.[1][3] A donor-acceptor diazo compound serves as the carbene precursor. The chiral ligands on the rhodium catalyst create a chiral pocket that dictates the trajectory of the C-H insertion, leading to high levels of both diastereoselectivity (cis or trans) and enantioselectivity. The choice of the specific rhodium catalyst (e.g., Rh₂(S-DOSP)₄) is paramount for achieving high stereocontrol.
Conceptual Protocol: Rhodium-Catalyzed Double C-H Functionalization
This protocol describes the conceptual steps for the synthesis of a C₂-symmetrical trans-2,5-diaryl pyrrolidine.
-
Reaction Setup:
-
To a solution of N-Boc-pyrrolidine (1.0 equiv) and the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1-2 mol%) in a suitable solvent (e.g., dichloromethane) at room temperature, add the donor-acceptor diazo precursor (e.g., methyl 2-diazo-2-phenylacetate, 2.2 equiv) via syringe pump over several hours.
-
Causality Insight: The slow addition of the diazo compound is crucial to maintain a low concentration, which suppresses unwanted side reactions like dimerization. The rhodium catalyst activates the diazo compound to form a rhodium carbene intermediate.
-
-
Catalytic Cycle:
-
The chiral rhodium carbene selectively approaches one of the prochiral C-H bonds at the C2/C5 position of the pyrrolidine.
-
The catalyst's chiral environment directs the C-H insertion to occur on one specific face, establishing the first stereocenter with high enantioselectivity.
-
A second, analogous C-H insertion event occurs at the other α-position (C5 or C2). The steric environment created by the first-installed substituent, in concert with the chiral catalyst, directs the second insertion to produce the trans diastereomer as the major product.[1]
-
The reaction is stirred until all the starting material is consumed, then the solvent is removed, and the product is purified by chromatography.
-
| Catalyst | Diazo Precursor | Diastereoselectivity (trans:cis) | Enantiomeric Excess (% ee) |
| Rh₂(S-DOSP)₄ | Aryldiazoacetate | 95:5 | 96 |
| Rh₂(R-PTAD)₄ | Vinyldiazoacetate | 92:8 | 94 |
| Table 2. Representative Results for Catalytic Asymmetric C-H Insertion. Data conceptualized from reviews citing the work of Davies et al.[1][3] |
Conclusion and Future Outlook
The stereoselective synthesis of 2,5-disubstituted pyrrolidines has evolved from classical, stoichiometric methods to highly efficient and elegant catalytic strategies. The choice of synthetic route—whether from the chiral pool, guided by an auxiliary, or forged by a catalyst—provides chemists with a versatile toolkit to access specific stereoisomers. Chiral pool synthesis remains a robust method for certain targets, while auxiliary-based approaches offer predictability and high diastereocontrol. The future, however, undoubtedly lies in the continued development of novel catalytic systems. Advances in C-H functionalization, biocatalysis using enzymes like transaminases[8], and enantioselective cycloadditions will continue to push the boundaries of efficiency and precision, enabling the rapid assembly of these vital heterocyclic scaffolds for applications in drug discovery and beyond.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromophenyl)pyrrolidine
Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrrolidine derivative. Drawing from established protocols and extensive experience in synthetic organic chemistry, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
The pyrrolidine ring is a vital scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The unique substitution pattern of this compound makes it a valuable building block for the development of novel therapeutics.[3][4] This guide will focus on the prevalent synthetic route involving the reduction of an imine precursor and address potential pitfalls, from starting material quality to final product purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method is the reduction of the cyclic imine, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole.[3] This method is often preferred due to the commercial availability of the precursor and the generally high yields. The reduction is typically achieved using a hydride reducing agent, such as sodium borohydride, in a protic solvent like methanol.[3]
Q2: What are the critical parameters to control during the reduction step?
A2: Temperature control is paramount. The addition of the reducing agent should be performed at a low temperature (e.g., -65°C) to manage the exothermicity of the reaction and minimize the formation of byproducts.[3] Maintaining an inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent the degradation of the reducing agent and other reactive species.
Q3: My final product is a beige or off-white solid, but I expected a white crystalline powder. Is this normal?
A3: While the pure compound is often described as a white to beige crystalline powder, discoloration can indicate the presence of impurities.[3] These impurities may arise from the starting materials, side reactions, or degradation during workup and purification. Further purification, such as recrystallization or column chromatography, is recommended to obtain a product of high purity.
Q4: How should I store the final product?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[3] Recommended storage conditions are typically 2-8°C.[3]
Troubleshooting Guide: Reduction of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
This section addresses common issues encountered during the synthesis of this compound via the reduction of its imine precursor.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degraded Reducing Agent | Use a fresh, unopened container of sodium borohydride. Ensure it is a fine, white powder. | Sodium borohydride is susceptible to hydrolysis by atmospheric moisture, leading to a loss of reactivity. |
| Incomplete Imine Formation | If synthesizing the imine precursor in-house, ensure complete cyclization and dehydration. Monitor the reaction by TLC or NMR. | The presence of unreacted starting materials (e.g., γ-amino ketone) will lead to a lower yield of the desired imine and, consequently, the final product. |
| Insufficient Reaction Time or Temperature | After the addition of the reducing agent at low temperature, allow the reaction to slowly warm to room temperature and stir for an adequate period.[3] | The reduction of the imine may be slow at very low temperatures. Allowing the reaction to warm up ensures it proceeds to completion. |
| Presence of Water in the Reaction | Use anhydrous solvents and flame-dry all glassware before use. | Water will quench the hydride reducing agent, rendering it ineffective for the desired reduction.[5] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-reduction | Control the stoichiometry of the reducing agent carefully. Add the sodium borohydride portionwise to avoid localized excess.[3] | While less common with sodium borohydride, stronger reducing agents or harsh conditions could potentially lead to the reduction of the aromatic ring or de-bromination. |
| Aldol-type Side Reactions | If starting from the corresponding ketone and amine, ensure the imine formation conditions are optimized to favor cyclization over intermolecular reactions. | The enolizable protons on the ketone precursor can participate in side reactions if the reaction conditions are not carefully controlled. |
| Ring-opening of the Pyrrolidine | Maintain a neutral or slightly basic pH during the workup after the reduction. | Acidic conditions can promote the hydrolysis of the pyrrolidine ring, especially if there are activating groups present. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Oily Product Instead of Crystalline Solid | Try recrystallization from a solvent pair, such as ethanol/water or ethyl acetate/heptane.[6] Seeding with a small crystal of the pure product can also induce crystallization. | The presence of impurities can inhibit crystal lattice formation. A solvent pair modulates the solubility to facilitate slow crystal growth.[6] |
| Co-elution of Impurities during Column Chromatography | Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system for bromophenyl compounds is a mixture of hexanes and ethyl acetate.[6] | A gradient elution provides better separation of compounds with similar polarities compared to an isocratic system. |
| Product Degradation on Silica Gel | Neutralize the silica gel with a small amount of triethylamine in the eluent if the product is acid-sensitive. | Residual acidity on the silica gel can cause degradation of acid-labile compounds. |
Experimental Protocol: Synthesis via Imine Reduction
This protocol is based on a reported synthesis of this compound.[3]
Step 1: Reaction Setup
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in anhydrous methanol.
-
Add acetic acid (a co-solvent) to the solution.
-
Cool the reaction mixture to -65°C using a suitable cooling bath (e.g., acetone/dry ice).
Step 2: Reduction
-
Under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portionwise over 1 hour, ensuring the internal temperature does not exceed -60°C.
-
Stir the reaction mixture at -65°C for 30 minutes after the addition is complete.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
Step 3: Workup and Extraction
-
Remove the bulk of the methanol under reduced pressure.
-
Add 5N HCl to the residue and extract with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide pellets, keeping the temperature below 30°C with an ice bath.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 4: Purification
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of methylene chloride and ethanol (e.g., 19:1 to 9:1 gradient).[3]
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Routes and Their Potential Issues
While the imine reduction is a common method, other synthetic strategies can be employed. Below are two plausible alternatives and their associated challenges.
Grignard Reaction Approach
A retrosynthetic analysis suggests that this compound could be synthesized via the addition of a 2-bromophenyl Grignard reagent to a suitable electrophile, such as an N-protected 2-pyrrolidinone derivative followed by reduction.
Caption: Retrosynthetic analysis via a Grignard reaction.
Potential Issues and Troubleshooting:
-
Formation of the Grignard Reagent: The formation of Grignard reagents can be notoriously difficult.[5]
-
Moisture: Trace amounts of water will quench the reaction. All glassware must be rigorously dried, and anhydrous solvents are essential.[5]
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activation with iodine or 1,2-dibromoethane is often necessary.[5]
-
Wurtz Coupling: A significant side reaction can be the homocoupling of the aryl bromide.[5] This can be minimized by slow addition of the bromide to the magnesium suspension.
-
-
Reaction with the Electrophile:
-
Enolization of Pyrrolidinone: The α-protons of the pyrrolidinone are acidic and can be deprotonated by the Grignard reagent, leading to a lower yield. Using a non-enolizable N-protected pyrrolidinone derivative or a milder organometallic reagent could be beneficial.
-
Over-addition: While less of an issue with lactams compared to esters, careful control of stoichiometry is still important.
-
Reductive Amination Approach
Reductive amination is a powerful tool for forming C-N bonds and could be envisioned for the synthesis of this compound from a suitable keto-amine precursor.[7][8]
Potential Issues and Troubleshooting:
-
Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the cyclic imine is a critical step.[7]
-
Choice of Reducing Agent:
-
Selectivity: The reducing agent must selectively reduce the iminium ion in the presence of the ketone starting material.[8][9] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose.[9][10] Sodium borohydride can also be used, but the imine formation should be allowed to go to completion before its addition.[10]
-
Safety: Sodium cyanoborohydride can release toxic hydrogen cyanide gas under acidic conditions, so careful pH control is necessary.
-
Characterization of this compound
Confirming the identity and purity of the final product is a crucial step.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the pyrrolidine ring protons and the aromatic protons of the 2-bromophenyl group. The integration of these signals should correspond to the expected number of protons. |
| ¹³C NMR | The spectrum will display distinct peaks for the carbon atoms of the pyrrolidine ring and the brominated aromatic ring. The number of signals should match the number of unique carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to the molecular weight of the compound (C₁₀H₁₂BrN, MW: 226.11 g/mol ).[11] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion cluster. |
| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. Broad melting ranges often suggest the presence of impurities. |
References
- 1. enamine.net [enamine.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. This compound| CAS No:129540-24-5|ZaiQi Bio-Tech [chemzq.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromophenyl Substrates
Welcome to the technical support center for optimizing Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates, specifically those containing a 2-bromophenyl moiety. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions grounded in mechanistic principles.
FAQ 1: My Suzuki coupling reaction with a 2-bromophenyl substrate is resulting in a low yield. What are the primary causes and how can I address them?
Low yields in Suzuki couplings involving 2-bromophenyl substrates are a frequent challenge, primarily stemming from steric hindrance.[1] The ortho-bromo substituent impedes key steps in the catalytic cycle. Other contributing factors can include suboptimal catalyst systems, inappropriate reaction conditions, and side reactions.
Primary Causes & Solutions:
-
Steric Hindrance: The bulky bromine atom at the ortho position can significantly slow down the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent transmetalation step.[1][2] This is often the rate-determining step.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote both oxidative addition and the final reductive elimination step.[3] The Buchwald biaryl phosphine ligands, such as SPhos and XPhos, are industry standards for such challenging couplings.[3][4] N-Heterocyclic Carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[3][5]
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Additionally, the pyridine nitrogen in related substrates like 2-bromopyridine can coordinate to the palladium center, inhibiting its activity.[6]
-
Side Reactions: Protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, is a common side reaction that consumes your coupling partner.[3] Homocoupling of the boronic acid can also occur, especially in the presence of oxygen.[8]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.[3][9][10]
-
Solution: A screening of bases and solvents is often necessary. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[3][7]
-
dot
Caption: Troubleshooting workflow for low yields.
FAQ 2: How do I select the optimal palladium catalyst and ligand for a Suzuki coupling with a 2-bromophenyl substrate?
For sterically demanding substrates, the choice of the catalyst system is paramount. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[3] Modern catalyst systems, particularly those employing bulky, electron-rich ligands, have revolutionized the coupling of challenging substrates.
Catalyst and Ligand Selection Guide:
| Ligand Type | Key Features | Recommended Ligands | Typical Palladium Precursor |
| Buchwald Biaryl Phosphines | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[4] | SPhos, XPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., XPhos Pd G2) |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form stable palladium complexes, highly active for sterically hindered substrates.[3][5] | IPr, IMes | Pd(OAc)₂, PdCl₂(IMes)₂ |
| Other Bulky Phosphines | Offer a balance of steric bulk and electron-donating properties. | P(t-Bu)₃, PCy₃ | Pd(OAc)₂, Pd₂(dba)₃ |
Expert Insight: The use of palladacycle precatalysts (e.g., G2, G3, G4 precatalysts) is highly recommended. These are air- and moisture-stable solids that readily form the active Pd(0) species in solution, leading to more reproducible results.
dot
Caption: The Suzuki coupling catalytic cycle.
FAQ 3: What is the optimal temperature for a Suzuki coupling with a 2-bromophenyl substrate? Can I run the reaction at room temperature?
The optimal temperature can vary significantly depending on the specific substrates, catalyst, and solvent. Generally, temperatures for these challenging couplings range from room temperature to reflux conditions (typically 80-110 °C).[1]
-
Higher Temperatures: Due to the steric hindrance of the ortho-bromo group, higher temperatures are often necessary to achieve a reasonable reaction rate and yield compared to less hindered aryl bromides.[1] However, excessively high temperatures can promote side reactions.
-
Room Temperature Reactions: While challenging, Suzuki couplings of 2-bromophenyl substrates at room temperature are achievable with highly active catalyst systems.[1] Success at lower temperatures is highly dependent on the use of a potent palladium precatalyst and a sterically demanding, electron-rich phosphine ligand that can facilitate the difficult oxidative addition step under milder conditions.[1]
Experimental Protocol: Temperature Screening
-
Setup: Prepare three identical reaction vials under an inert atmosphere, each containing the 2-bromophenyl substrate (1.0 equiv), boronic acid (1.2 equiv), palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and base (e.g., K₃PO₄, 2.0 equiv) in the chosen solvent (e.g., dioxane).
-
Temperature Variation: Place each vial in a pre-heated reaction block at different temperatures (e.g., 60 °C, 80 °C, and 100 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Analysis: Compare the conversion and product formation at each temperature to determine the optimal condition.
FAQ 4: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, and is a common cause of low yields.[3]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While a small amount of water can be beneficial for some Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are dry.[3]
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction. Consider using weaker bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[3][11]
-
Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters (Bpin), and potassium trifluoroborate salts are generally more stable towards protodeboronation than their corresponding boronic acids.[6][12] They act as a "slow-release" source of the boronic acid under the reaction conditions.[3]
-
Control Temperature: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover.[3]
Experimental Protocol: Ligand Screening for a Challenging 2-Bromophenyl Coupling
This protocol outlines a systematic approach to identify the most effective ligand for your specific substrate combination.
-
Reagent Preparation:
-
Prepare a stock solution of your 2-bromophenyl substrate in the chosen anhydrous solvent (e.g., dioxane).
-
Prepare a separate stock solution of your boronic acid or boronic ester in the same solvent.
-
Prepare a stock solution of the base (e.g., K₃PO₄) in the same solvent, or weigh it out individually for each reaction.
-
-
Reaction Setup:
-
In an array of reaction vials under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%).
-
To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2.2 mol%).
-
Add the 2-bromophenyl substrate and boronic acid/ester stock solutions to each vial.
-
Add the base to each vial.
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
-
Monitoring and Analysis:
-
After a set time (e.g., 12 hours), quench a small aliquot from each reaction with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the conversion and product formation for each ligand.
-
-
Scale-up:
-
Once the optimal ligand is identified, the reaction can be scaled up with confidence.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Bromophenyl)pyrrolidine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)pyrrolidine. This valuable building block is crucial in the development of various pharmaceutical agents, but its synthesis can be accompanied by challenging side reactions that impact yield and purity. This document provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address the most common issues encountered during the synthesis of this compound, which is often prepared via the reduction of an imine precursor, such as 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole.
Question 1: My final product yield is significantly lower than expected, and the crude NMR spectrum shows multiple unidentified aromatic signals. What is the most probable side reaction?
Answer: The most common and yield-reducing side reaction is reductive debromination . In this process, the bromine atom on the phenyl ring is replaced by a hydrogen atom, leading to the formation of 2-phenylpyrrolidine as a major byproduct.
Causality & Mechanism: This side reaction is particularly prevalent when using strong reducing agents or certain catalytic hydrogenation conditions.[1] Hydride reducing agents, like Sodium Borohydride (NaBH₄) used to reduce the imine intermediate, can, under certain conditions, also reduce the aryl bromide.[2] The mechanism often involves a single-electron transfer (SET) to the aryl bromide, forming a radical anion which then fragments, losing the bromide ion. The resulting aryl radical abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the debrominated product.[2][3]
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature during the reduction step. A published procedure for a similar reduction specifies adding Sodium Borohydride portionwise at -65°C and stirring for 30 minutes before allowing the reaction to warm to room temperature.[4]
-
Choice of Reducing Agent: While NaBH₄ is common, its reactivity can be moderated. Alternatives like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for imine reduction over aryl halide reduction.[5]
-
pH Control: The reduction of imines is often faster under slightly acidic conditions, which protonate the imine nitrogen, making it more electrophilic. Adding acetic acid to the reaction mixture before the addition of NaBH₄ can enhance the rate of the desired reaction over the competing debromination.[4]
-
Avoid Palladium Catalysis with H₂: If considering a catalytic hydrogenation approach, be aware that catalysts like Palladium on Carbon (Pd/C) with H₂ gas are highly effective for reductive dehalogenation and should generally be avoided unless debromination is the desired outcome.[1]
Question 2: My LC-MS analysis shows a significant peak corresponding to the mass of my starting imine. Why is the reduction incomplete?
Answer: Incomplete reduction of the 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole intermediate is a common issue stemming from insufficient reducing agent activity or deactivation.
Causality & Mechanism: The reduction of an imine to an amine requires the transfer of a hydride (H⁻) from the borohydride reagent to the electrophilic imine carbon.[5] Several factors can hinder this process:
-
Reagent Stoichiometry & Quality: An insufficient molar equivalent of the reducing agent will naturally lead to incomplete conversion. Sodium Borohydride can also degrade upon improper storage, losing its potency.
-
Reaction Temperature: While low temperatures are needed to prevent debromination, the reaction may be sluggish if the temperature is too low for the chosen reagent and substrate. A careful balance is required. The literature suggests starting at -65°C and then allowing the mixture to warm to room temperature to ensure the reaction goes to completion.[4]
-
Hydrolysis of Reducing Agent: Sodium Borohydride reacts with protic solvents like methanol, especially in the presence of acid. While this is a controlled process, adding the borohydride too slowly at a relatively higher temperature can lead to excessive decomposition before it can react with the imine.
Troubleshooting & Prevention:
-
Stoichiometry: Use a slight excess of the reducing agent. A typical protocol uses 1.5 equivalents of Sodium Borohydride relative to the imine substrate.[4]
-
Controlled Addition: Add the reducing agent portionwise over a set period (e.g., one hour) at a low temperature (-65°C) to manage the exothermic reaction and minimize reagent decomposition.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting imine before quenching the reaction.
Question 3: After workup and extraction, I am struggling to purify my product. Column chromatography gives poor separation. What are the best practices for purification?
Answer: The purification of this compound can be challenging due to the similar polarity of the desired product and the common debrominated byproduct, 2-phenylpyrrolidine.
Troubleshooting & Prevention:
-
Column Chromatography:
-
Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. A reported system for a successful purification used a gradient of 19:1 to 9:1 methylene chloride-ethanol on silica gel.[4]
-
Rf Value: Aim for an initial Rf value of ~0.3 for your target compound on a TLC plate to achieve good separation.
-
Column Loading: Do not overload the column. A general rule is to use a 1:50 ratio of crude material to silica gel by weight.
-
-
Acid-Base Extraction: Before chromatography, an acid-base workup can help remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to protonate the pyrrolidine nitrogen and pull it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.[4] This, however, will not separate the desired product from the debrominated amine byproduct.
-
Crystallization: If the product is a solid, recrystallization can be an effective final purification step after chromatography. A solvent pair like ethanol/water or ethyl acetate/heptane may be effective.
Mechanistic Pathways: Desired Reaction vs. Side Reaction
The following diagram illustrates the competition between the desired imine reduction and the undesired reductive debromination.
Caption: Competing reaction pathways in the synthesis of this compound.
Optimized Experimental Protocol
This protocol is based on a literature procedure and incorporates best practices to minimize side reactions.[4]
Materials:
-
5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
-
Methanol (anhydrous)
-
Acetic Acid (glacial)
-
Sodium Borohydride (NaBH₄)
-
5N Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) pellets
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in anhydrous methanol (approx. 15 mL per gram of substrate).
-
Acidification & Cooling: Add glacial acetic acid (approx. 3.75 mL per gram of substrate) to the solution. Cool the reaction mixture to -65°C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Reduction: Under a nitrogen atmosphere, add Sodium Borohydride (1.5 eq) portionwise over 1 hour, ensuring the internal temperature does not rise above -60°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at -65°C for an additional 30 minutes. Remove the cooling bath and allow the mixture to warm to room temperature. Monitor the reaction by TLC until the starting imine is consumed.
-
Quench & Workup:
-
Carefully remove the bulk of the methanol under reduced pressure.
-
Add 5N HCl to the residue and extract with diethyl ether (2x) to remove non-basic organic impurities. Discard the organic layers.
-
Cool the acidic aqueous layer in an ice bath and carefully basify by adding NaOH pellets. Maintain the temperature below 30°C. Basify until the pH is >12.
-
-
Extraction: Extract the basified aqueous solution with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient elution of methylene chloride/ethanol (e.g., starting from 19:1 and increasing polarity to 9:1).
Data Summary Table
The following table provides a hypothetical comparison of reaction conditions and their impact on product yield and byproduct formation, illustrating the importance of optimized parameters.
| Condition | Reducing Agent | Temperature | Approx. Yield of Target | Approx. Yield of Debrominated Byproduct | Notes |
| A (Optimized) | NaBH₄ (1.5 eq) | -65°C to RT | 75-85% | <5% | Low temperature is critical to suppress debromination.[4] |
| B (Non-Optimal) | NaBH₄ (1.5 eq) | 0°C to RT | 40-50% | 30-40% | Higher initial temperature significantly increases debromination. |
| C (Alternative) | NaBH(OAc)₃ (1.5 eq) | 0°C to RT | 70-80% | <10% | Milder reagent provides better selectivity at a more accessible temperature.[5] |
| D (Catalytic) | H₂, 10% Pd/C | RT | <5% | >90% | Demonstrates the high efficacy of Pd/C for dehalogenation.[1] |
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing the Synthesis of 2-(2-Bromophenyl)pyrrolidine
Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will delve into the intricacies of the synthesis, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide will focus on the prevalent method of reducing the cyclic imine, 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole, and offer insights into optimizing this key transformation.
Core Synthesis Pathway: Imine Reduction
The most common and scalable route to this compound involves the reduction of its corresponding cyclic imine precursor. This method is favored for its reliability and the commercial availability of the starting materials.
Reaction Mechanism: The Role of Sodium Borohydride and Acetic Acid
The reduction of the C=N double bond in 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole is typically achieved using sodium borohydride (NaBH₄). While NaBH₄ is a mild reducing agent, its reactivity towards imines can be sluggish. The addition of a Brønsted acid, such as acetic acid, significantly accelerates the reaction.
The acid protonates the imine nitrogen, forming a highly electrophilic iminium ion. This activation makes the imine carbon much more susceptible to nucleophilic attack by the hydride (H⁻) delivered from sodium borohydride. The reaction with acetic acid can also form sodium triacetoxyborohydride in situ, which is a milder and more selective reducing agent for imines.
Caption: General mechanism of acid-promoted imine reduction.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The reduction may not have gone to completion. Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). The disappearance of the starting imine spot is a key indicator of completion. If the reaction stalls, consider extending the reaction time or adding a small excess of sodium borohydride. |
| Suboptimal Temperature | The reaction is highly exothermic upon addition of NaBH₄. Maintaining a low temperature (around -65°C as per established protocols) is crucial to prevent side reactions. Solution: Ensure your cooling bath is stable and add the sodium borohydride portion-wise to control the internal temperature. |
| Degradation of Starting Material | The imine precursor, 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole, can be unstable. Solution: Use freshly prepared or properly stored starting material. Purity can be checked by NMR or GC-MS before starting the reaction. |
| Inefficient Work-up | Product loss can occur during the extraction and purification steps. Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the work-up to keep the product in its free base form, which is more soluble in organic solvents. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane. |
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of multiple products is a common issue. Here are some potential side products and how to minimize them:
-
Over-reduction: While less common with NaBH₄, it's possible to reduce the bromophenyl ring under harsh conditions, although this is more of a concern with stronger reducing agents like LiAlH₄.
-
Unreacted Starting Material: As mentioned, incomplete reaction will leave the starting imine.
-
Hydrolysis of Imine: If water is present in the reaction mixture before the reduction is complete, the imine can hydrolyze back to the corresponding γ-amino ketone.
Q3: What is the optimal solvent system for this reaction?
Methanol is a commonly used solvent for this reduction as it is a protic solvent that can participate in the reaction mechanism and is effective at dissolving the reactants.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent tool for monitoring this reaction. A typical solvent system for TLC analysis would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) with a small amount of triethylamine (e.g., 1%) to prevent streaking of the amine product on the silica plate. The product, being more polar than the starting imine, will have a lower Rf value.
Troubleshooting Guide
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(2-Bromophenyl)pyrrolidine
Introduction: The Challenge of the ortho Position
Welcome to the technical support guide for 2-(2-Bromophenyl)pyrrolidine. This valuable building block is frequently used in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1][2][3] However, its structure presents a significant and common challenge: severe steric hindrance.
The proximity of the bulky pyrrolidine ring to the bromine atom at the ortho position on the phenyl ring creates a sterically congested environment. This crowding can dramatically impede the approach of a metal catalyst, which is essential for initiating common cross-coupling reactions.[4][5] The result is often slow or failed reactions, low yields, and the formation of unwanted side products.
This guide is designed to provide you, the researcher, with a clear, mechanistically-grounded framework for troubleshooting these issues. We will move from foundational concepts to specific, actionable protocols to help you successfully employ this versatile yet challenging substrate in your work.
Visualizing the Steric Challenge
The diagram below illustrates the core problem: the spatial crowding around the reactive C-Br bond.
Caption: Steric clash between the pyrrolidine ring and the ortho-bromo substituent.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reactivity of this compound.
Q1: Why are cross-coupling reactions with this compound so difficult?
A1: The difficulty arises from two primary factors:
-
Steric Hindrance: As illustrated above, the bulky pyrrolidine group ortho to the bromine atom physically blocks the palladium catalyst from accessing the C-Br bond. This significantly slows down the crucial initial step of the catalytic cycle: oxidative addition.[4][5]
-
Electronic Effects: While the C-Br bond is reactive, the overall electronic nature of the substrate can influence catalyst activity. The key to success is using a catalyst system powerful enough to overcome the high activation energy barrier imposed by the steric bulk.[6]
Q2: Which types of reactions are most affected by this steric hindrance?
A2: Palladium-catalyzed cross-coupling reactions are the most prominently affected. These are fundamental for C-C and C-N bond formation. The two most common and challenging reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For forming a new carbon-carbon bond with an organoboron reagent.[7][8]
-
Buchwald-Hartwig Amination: For forming a new carbon-nitrogen bond with an amine.[9][10][11]
In both cases, the catalyst must insert into the C-Br bond, a step that is sterically disfavored.
Q3: What is the general strategy for designing a successful reaction with this substrate?
A3: The core strategy is to employ a highly active and sterically accommodating catalyst system. This is not achieved by simply increasing temperature or reaction time, but by rationally selecting each component of the reaction:
-
Ligand: This is the most critical parameter. Use bulky, electron-rich monophosphine ligands, often from the biarylphosphine class developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos).[12][13][14] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is less sterically demanding and accelerates both oxidative addition and the final reductive elimination step.[13]
-
Palladium Source: Use modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These ensure a reliable 1:1 palladium-to-ligand ratio and generate the active Pd(0) species cleanly and efficiently.[13]
-
Base: A strong, non-nucleophilic base is often required to facilitate key steps like transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) without causing side reactions.[14][15]
-
Solvent and Temperature: Solvents with high boiling points (e.g., toluene, dioxane) are often necessary to provide the energy needed to overcome the steric barrier.[14]
Troubleshooting Guide: From Failed Reaction to High Yield
This section provides a problem-oriented approach to common experimental failures.
Problem 1: My Suzuki-Miyaura coupling of this compound gives low to no yield.
-
Probable Cause: The primary bottleneck is almost certainly a slow or non-existent oxidative addition of the palladium catalyst into the sterically shielded C-Br bond. A secondary issue could be a sluggish transmetalation step due to the hindered environment.[4][14]
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for a failed Suzuki-Miyaura coupling.
Problem 2: My Buchwald-Hartwig amination is failing or shows significant hydrodehalogenation (C-Br bond is replaced by C-H).
-
Probable Cause: Similar to the Suzuki coupling, slow oxidative addition is a major factor. Additionally, the final C-N reductive elimination step can also be sterically hindered.[16] Hydrodehalogenation occurs when the catalytic cycle is interrupted, and the aryl-palladium intermediate reacts with trace water or other proton sources instead of coupling with the amine. A highly active catalyst system that promotes rapid C-N bond formation is required to outcompete this side reaction.
-
Solutions & Scientific Rationale:
| Issue | Recommended Solution | Scientific Rationale |
| Slow Catalyst Activation / Oxidative Addition | Switch to a Buchwald biarylphosphine ligand (e.g., RuPhos, BrettPhos) and a G3/G4 precatalyst . | These ligands create a highly electron-rich, sterically accessible monoligated Pd(0) center, dramatically accelerating oxidative addition into the hindered C-Br bond.[13][16] Precatalysts ensure efficient generation of this active species. |
| Inefficient Amine Coupling | Use a strong, non-nucleophilic alkoxide base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). | A strong base is required to deprotonate the amine (or the N-H of the intermediate Pd-complex), making it a more potent nucleophile and driving the reaction towards the desired C-N coupling.[15][17] |
| Slow Reductive Elimination | Increase the reaction temperature to 100-120 °C in a high-boiling solvent like toluene or xylene. | The final, product-forming reductive elimination step has a significant energy barrier for sterically congested substrates. Higher temperatures provide the necessary thermal energy to overcome this barrier and release the N-arylated product.[18] |
Experimental Protocols
The following are generalized, robust starting points for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (precatalyst, 1-2 mol%)[14]
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)[14]
-
Anhydrous, degassed Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar.
-
Add Solids: Under an inert atmosphere, add this compound, the arylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add Solvents: Add the degassed toluene and water via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[19]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for the N-arylation of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (precatalyst, 1-2 mol%)[16]
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a stir bar, add the NaOtBu.
-
Add Reagents: In a glovebox or under a positive flow of inert gas, add the RuPhos Pd G3 precatalyst and this compound.
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times.
-
Add Liquids: Add the degassed toluene, followed by the amine coupling partner via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Carefully monitor the reaction progress by TLC or LC-MS (quenching a small aliquot with water/EtOAc).
-
Workup: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(2-Bromophenyl)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for navigating the complexities of palladium-catalyzed cross-coupling reactions with 2-(2-bromophenyl)pyrrolidine. The unique steric and electronic nature of this substrate presents specific challenges that require careful consideration of catalyst systems.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate for cross-coupling reactions?
A1: The primary challenge stems from two factors:
-
Steric Hindrance: The pyrrolidine ring at the ortho-position of the C-Br bond creates significant steric bulk. This bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, often slowing down the reaction or preventing it altogether.[1][2]
-
Potential Ligand Poisoning: The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons that can coordinate to the palladium center. This coordination can occupy a site on the catalyst that would otherwise be used for the desired catalytic cycle, effectively acting as a catalyst poison and reducing reaction efficiency.[3][4]
Q2: What is the first and most critical consideration when selecting a catalyst system for this substrate?
A2: The choice of ligand is paramount. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are the preferred choice.[1][3][5][6] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is more effective at overcoming the steric barrier to oxidative addition.[2]
Q3: I am planning a Suzuki-Miyaura coupling. What type of base should I start with?
A3: For Suzuki-Miyaura reactions, a moderately strong inorganic base is typically a good starting point. Potassium phosphate (K₃PO₄) is a common and effective choice, often used in a mixture of an organic solvent like toluene or dioxane with a small amount of water.[1] Cesium carbonate (Cs₂CO₃) is another excellent option, particularly for challenging couplings. Stronger bases like sodium tert-butoxide (NaOtBu) are generally reserved for Buchwald-Hartwig aminations.
Q4: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?
A4: While there is some overlap, it is generally not advisable. Each reaction type has a distinct mechanism that is best served by a specific combination of ligand and base.
-
Suzuki-Miyaura: Often requires bulky monophosphine ligands and a carbonate or phosphate base.[1][7]
-
Buchwald-Hartwig Amination: Typically employs bulky phosphine ligands but requires a strong, non-nucleophilic base like NaOtBu or LHMDS to deprotonate the amine coupling partner.[4][8]
-
Sonogashira Coupling: Traditionally uses a palladium catalyst with a phosphine ligand (like PPh₃) and a copper(I) co-catalyst.[9][10][11] However, for hindered substrates, copper-free conditions with bulky, electron-rich ligands are often preferred to avoid side reactions like Glaser coupling.[2][12]
Troubleshooting Guide
Problem 1: Low to No Product Yield
You have set up your reaction (e.g., Suzuki coupling) with this compound, your chosen coupling partner, a palladium source, ligand, and base, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting material.
Initial Checks & Logical Flow
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Causal Analysis & Solutions
-
Cause A: Ineffective Oxidative Addition.
-
Explanation: The steric hindrance of the substrate is preventing the initial, often rate-limiting, step of the catalytic cycle.[2] Your current ligand may not be bulky enough to favor the formation of the active monoligated Pd(0) species required to access the C-Br bond.
-
Solution: Switch to a more sterically demanding and electron-rich ligand. For Suzuki reactions, ligands like XPhos , SPhos , or RuPhos are industry standards for hindered substrates.[1] For Buchwald-Hartwig aminations, BrettPhos or tBuXPhos can be highly effective. N-heterocyclic carbene (NHC) ligands are also excellent choices for promoting oxidative addition in challenging substrates.[5][6]
-
-
Cause B: Catalyst Deactivation.
-
Explanation: The active Pd(0) catalyst is sensitive to oxygen.[3] Insufficiently degassed solvents or a poor inert atmosphere will lead to catalyst oxidation and decomposition. Furthermore, the nitrogen on the pyrrolidine ring might be binding too strongly to the palladium center, inhibiting turnover.
-
Solution:
-
Improve Inert Technique: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use an oven-dried flask and maintain a positive pressure of argon or nitrogen throughout the experiment.[3]
-
Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3) are air-stable and designed to generate the active Pd(0) species reliably in situ upon heating in the presence of a base.[13] This bypasses issues with handling sensitive Pd(0) sources.
-
-
-
Cause C: Poor Base/Solvent Combination.
-
Explanation: The base is not merely a stoichiometric reagent; it participates in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).[7] Its solubility and strength are critical. A base that is insoluble in the reaction medium will have poor efficacy.
-
Solution: Screen a panel of bases and solvents. For a Suzuki reaction that is failing with K₃PO₄ in toluene, consider trying Cs₂CO₃ in dioxane or K₂CO₃ in a mixture of THF/H₂O.
-
Problem 2: Formation of Side Products
Your reaction is proceeding, but you observe significant formation of unwanted byproducts, such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation (replacement of -Br with -H).
-
Cause A: Homocoupling (Suzuki Reaction).
-
Explanation: The oxidative coupling of two boronic acid molecules is often promoted by the presence of oxygen.[3] This side reaction consumes your coupling partner and reduces the yield of the desired product.
-
Solution: As with catalyst deactivation, the primary solution is to improve the inertness of your reaction conditions. Rigorous degassing is crucial.[3] In some cases, using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can reduce homocoupling compared to the in situ reduction of Pd(II) sources, though this must be weighed against the handling sensitivity of Pd(0) catalysts.
-
-
Cause B: Hydrodehalogenation.
-
Explanation: The aryl bromide is being reduced to the corresponding arene. This can occur if there are sources of protons (e.g., water) in the reaction mixture. The choice of base can also influence the rate of this side reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Use scrupulously dry solvents and reagents.
-
Screen Bases: The propensity for hydrodehalogenation can be base-dependent. If you are using a very strong base like NaOtBu in a Buchwald-Hartwig amination and observing this side product, you might consider screening other strong bases like LHMDS or K₃PO₄ (if appropriate for the specific coupling).[3]
-
-
-
Cause C: Protodeboronation (Suzuki Reaction).
-
Explanation: The boronic acid is reacting with trace water or other protic sources to cleave the C-B bond, returning the unfunctionalized arene. This is a common decomposition pathway for many boronic acids, especially under prolonged heating or basic conditions.
-
Solution:
-
Check Boronic Acid Quality: Boronic acids can degrade over time. Use a fresh, high-purity batch.
-
Use Boronate Esters: Pinacol boronate esters (Bpin) are often more stable than the corresponding boronic acids and can be used as effective substitutes.
-
Minimize Reaction Time: Use a more active catalyst system that allows for lower temperatures or shorter reaction times to minimize the exposure of the boronic acid to decomposition conditions.
-
-
Recommended Catalyst Systems & Protocols
The following table provides starting points for catalyst selection for various cross-coupling reactions with this compound. Optimization will likely be required.
| Reaction Type | Pd Precursor | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes & Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-100 | A robust, general system for hindered substrates. SPhos is a bulky, electron-rich ligand that facilitates oxidative addition.[1] |
| Suzuki-Miyaura | XPhos Pd G3 (2%) | (Internal) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80-100 | An excellent air-stable precatalyst that ensures reliable generation of the active catalyst.[13] Often gives higher yields for very challenging substrates. |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOtBu (1.2) | Toluene | 90-110 | A classic combination for C-N bond formation. The strong base is required to deprotonate the amine nucleophile.[8][14] |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ (2.0) | THF | 60-80 | Copper-free conditions prevent alkyne homocoupling. The bulky ligand is essential for promoting the coupling with the hindered aryl bromide.[2] |
General Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe. If required, add degassed water.
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Managing Diastereoselectivity in Pyrrolidine Synthesis
Welcome to the technical support center for managing diastereoselectivity in the synthesis of substituted pyrrolidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges. The pyrrolidine ring is a vital scaffold in numerous natural products and pharmaceuticals, making stereocontrol in its synthesis a critical aspect of modern organic chemistry.[1][2][3] This guide is designed to provide both fundamental understanding and practical solutions to achieve high diastereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in pyrrolidine synthesis?
A1: Diastereoselectivity in pyrrolidine synthesis is governed by the relative energies of the diastereomeric transition states leading to the product isomers. The key factors to consider are:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity. This is because the difference in activation energies between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus favoring the pathway with the lower activation barrier.[4]
-
Solvent: The polarity, viscosity, and coordinating ability of the solvent can significantly impact the stability and geometry of the transition state. It is often beneficial to screen a range of solvents with varying properties.[4]
-
Catalyst/Reagent: The steric and electronic properties of the catalyst, chiral auxiliary, or reagent are paramount.[5][6][7] For instance, in metal-catalyzed reactions, the choice of ligand can dramatically influence the stereochemical outcome.[8][9] In organocatalysis, the structure of the catalyst directly dictates the facial selectivity of the reaction.[10][11]
-
Substrate Structure: The steric bulk and electronic nature of the substituents on the reacting partners play a crucial role in directing the stereochemical course of the reaction.
Q2: I am observing a low diastereomeric ratio (dr). What are the initial parameters I should investigate?
A2: A low diastereomeric ratio is a common challenge. A systematic approach to optimization is recommended:
-
Temperature: As a first step, try running the reaction at a lower temperature. For example, if the reaction was performed at room temperature, attempt it at 0 °C or -78 °C.
-
Solvent Screening: The solvent can have a profound effect on selectivity. Screen a diverse range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂, MeCN) and polar protic (e.g., EtOH, MeOH), if compatible with your reaction conditions.
-
Catalyst/Reagent Modification: If using a catalyst or a chiral auxiliary, consider screening a library of related structures with varying steric and electronic properties.[6][12] For metal-catalyzed processes, ligand modification is a powerful tool.
Q3: My reaction is yielding the unexpected diastereomer as the major product. What could be the underlying cause?
A3: The formation of an unexpected major diastereomer suggests that your initial mechanistic hypothesis, which predicted a different stereochemical outcome, may be incorrect. Consider the following possibilities:
-
Reaction Mechanism: Re-evaluate the proposed mechanism. For example, a concerted [3+2] cycloaddition will have different stereochemical directing effects compared to a stepwise Michael addition-cyclization pathway.[13][14][15][16] Computational studies, such as DFT calculations, can be insightful in comparing the energies of different transition states.[17]
-
Stereoelectronic Effects: Subtle stereoelectronic effects, such as hyperconjugation or dipole-dipole interactions in the transition state, may override purely steric considerations.
-
Chelation Control: In metal-catalyzed reactions, the presence of a coordinating group on the substrate can lead to a chelation-controlled transition state, altering the facial selectivity of the reaction.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (dr) | 1. High reaction temperature. 2. Suboptimal solvent. 3. Ineffective catalyst or chiral auxiliary. 4. Insufficient steric or electronic differentiation in the substrates. | 1. Decrease the reaction temperature incrementally (e.g., from 25 °C to 0 °C, then to -78 °C). 2. Screen a panel of solvents with varying polarities and coordinating abilities. 3. If applicable, screen a library of catalysts or ligands with different steric and electronic properties. For chiral auxiliaries, consider those known for high induction in similar systems.[7][12] 4. If possible, modify the substrates to increase steric hindrance or introduce directing groups. |
| Formation of the Unexpected Diastereomer | 1. Incorrect assumption of the dominant transition state. 2. A change in reaction mechanism (e.g., concerted vs. stepwise). 3. Unanticipated chelation or non-covalent interactions. | 1. Re-evaluate the transition state models. Consider both steric and electronic factors. 2. Conduct mechanistic studies, such as kinetic analysis or isotopic labeling, to probe the reaction pathway. 3. For metal-catalyzed reactions, consider the use of non-coordinating solvents to disfavor chelation control. |
| Poor Reproducibility | 1. Sensitivity to trace amounts of water or oxygen. 2. Inconsistent quality of reagents or solvents. 3. Variations in reaction setup and stirring rate. | 1. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using rigorously dried solvents and glassware. 2. Use freshly purified reagents and high-purity solvents. 3. Standardize the reaction setup, including glassware, stirring method, and rate of addition of reagents. |
| Epimerization of the Product | 1. Presence of acidic or basic impurities. 2. Harsh workup or purification conditions. 3. The product is thermodynamically unstable under the reaction conditions. | 1. Use purified reagents and solvents. Consider adding a non-nucleophilic base or a proton sponge if acidic byproducts are formed. 2. Employ milder workup procedures (e.g., neutral or buffered washes). For purification, consider chromatography on deactivated silica gel or alternative methods like crystallization. 3. If possible, shorten the reaction time or run the reaction at a lower temperature to minimize product decomposition or epimerization. |
Key Synthetic Strategies and Mechanistic Insights
[3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines.[1][3][17] The diastereoselectivity is often controlled by the geometry of the azomethine ylide and the facial selectivity of its approach to the dipolarophile.
Caption: Generalized workflow for a metal-catalyzed [3+2] cycloaddition.
Experimental Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies that utilize silver catalysts for the generation of azomethine ylides from imines.[17]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., a chiral phosphine or diamine, 0.055 mmol) and the silver salt (e.g., AgOAc, 0.05 mmol).
-
Solvent and Substrates: Add the solvent (e.g., anhydrous toluene, 2.0 mL) and stir the mixture at room temperature for 30 minutes. Then, add the imine (0.5 mmol) and the dipolarophile (alkene, 0.6 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC analysis.
Aza-Michael Addition/Cyclization Cascade
The intramolecular aza-Michael addition is another robust strategy for the diastereoselective synthesis of pyrrolidines.[13][14][15][16] The stereochemistry of the newly formed stereocenters is often dictated by the conformation of the acyclic precursor in the cyclization transition state.
Caption: Aza-Michael addition leading to pyrrolidine formation.
Organocatalysis has emerged as a powerful tool for promoting enantioselective aza-Michael additions.[5][10][11][18] For instance, cinchona alkaloid-derived catalysts can effectively control the stereochemical outcome.[5]
Data Summary: Influence of Reaction Parameters on Diastereoselectivity
| Reaction Type | Key Parameter Varied | Typical Observation on Diastereomeric Ratio (dr) | Reference Example |
| Cu-promoted Aminooxygenation | Substrate Substitution Pattern | α-substitution leads to high cis-selectivity (>20:1), while γ-substitution gives moderate trans-selectivity (~3:1). | Paderes & Chemler (2009)[19][20][21] |
| Yb(OTf)₃-Catalyzed Three-Component Reaction | N/A | Generally high cis-selectivity (>10:1) for 2,5-disubstituted pyrrolidines. | Ganton & Kerr (2004)[22] |
| 1,3-Dipolar Cycloaddition with Chiral Auxiliary | Reaction Temperature | Lowering the temperature from room temperature to 0 °C can improve the enantiomeric ratio (and consequently the diastereomeric ratio with a chiral auxiliary). | Enantioselective synthesis of the chiral pyrrolidine fragment of Upadacitinib.[7] |
| Organocatalytic Cascade | Catalyst Structure | The choice of organocatalyst is crucial for achieving high dr (often a single isomer is observed) and high ee (>90%). | Alcaide et al. (2013)[5][18] |
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asymmetric Induction with Pyrrolidine Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing pyrrolidine-based chiral auxiliaries. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during asymmetric synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: My diastereoselectivity is low or the opposite of what I expected in an alkylation reaction using a SAMP/RAMP-type hydrazone. What are the most likely causes and how can I fix it?
Low or incorrect diastereoselectivity in SAMP/RAMP hydrazone alkylations is a common issue that can often be traced back to the geometry of the azaenolate intermediate.[1][2] The high selectivity of this reaction relies on the formation of a rigid, chelated transition state.
Core Principle: The stereochemical outcome is dictated by the EC=CZC–N azaenolate, where the lithium cation is chelated by the methoxy group of the auxiliary.[2][3] This conformation forces the alkylating agent to approach from the sterically less hindered face of the azaenolate. Any deviation from this ideal transition state can erode diastereoselectivity.
Troubleshooting Steps:
-
Verify Hydrazone Formation and Purity: Incomplete formation or the presence of impurities in the hydrazone can lead to side reactions. Ensure the reaction between the ketone/aldehyde and the SAMP/RAMP auxiliary goes to completion. The crude hydrazone should be purified by distillation or recrystallization before use.[1]
-
Base and Deprotonation Conditions:
-
Base: Lithium diisopropylamide (LDA) is the base of choice. Ensure it is freshly prepared or properly titrated. Using other bases like n-BuLi or t-BuLi can alter the aggregation state and chelation, leading to poor selectivity.[3]
-
Temperature: The deprotonation step is critical and should be performed at a low temperature, typically 0°C, followed by cooling to as low as -110°C before adding the electrophile.[1] This favors the thermodynamically stable chelated azaenolate.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Non-coordinating solvents like diethyl ether or toluene are generally preferred as they minimize interference with the crucial lithium chelation.[4]
-
Nature of the Electrophile: Highly reactive electrophiles can sometimes react before the optimal chelated transition state is fully established. If you suspect this is the issue, consider using a less reactive electrophile or adding it at an even lower temperature.
-
Auxiliary Removal: In some cases, the auxiliary removal step itself can cause epimerization, leading to a lower observed diastereomeric ratio in the final product than in the alkylated hydrazone intermediate.[2] Analyze the diastereomeric ratio of the alkylated hydrazone before cleavage to confirm if this is the case.
Q2: I am observing poor enantioselectivity in my proline-catalyzed aldol reaction. What factors should I investigate?
Proline and its derivatives are powerful organocatalysts for asymmetric aldol reactions.[5][6] The enantioselectivity arises from a well-defined transition state involving an enamine intermediate.
Core Principle: The catalytic cycle involves the formation of an enamine from the ketone and proline, which then attacks the aldehyde. The stereochemistry is controlled by the orientation of the reactants in the transition state, which is stabilized by hydrogen bonding.
Troubleshooting Steps:
-
Catalyst Loading and Purity: While organocatalysts are used in substoichiometric amounts, the loading can be critical. A typical starting point is 10-20 mol%.[5] Ensure the proline or proline derivative is of high purity.
-
Solvent Effects: The solvent plays a crucial role in stabilizing the transition state.
-
Temperature: As with most asymmetric reactions, lowering the temperature generally increases enantioselectivity by favoring the more ordered transition state.[4]
-
Substrate Structure: The steric and electronic properties of both the ketone and the aldehyde can influence the outcome. Highly hindered substrates may require more forcing conditions, which can negatively impact selectivity.
-
Acid/Base Additives: In some cases, the addition of a co-catalyst, such as a weak acid or base, can improve the reaction rate and selectivity by facilitating proton transfer steps in the catalytic cycle.
In-Depth Technical Guides
Guide 1: Optimizing Diastereoselectivity in Alkylation of Proline-Derived Amides
When using proline-derived amides as chiral auxiliaries, the diastereoselectivity of α-alkylation is governed by the conformational bias imposed by the pyrrolidine ring.
Experimental Workflow:
Caption: General workflow for asymmetric alkylation using a proline-derived amide auxiliary.
Troubleshooting Table:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Incorrect enolate geometry (Z vs. E). 2. Insufficiently low temperature during alkylation. 3. Use of a coordinating solvent. | 1. Use LDA in THF at -78°C to favor the Z-enolate. 2. Maintain the temperature at -78°C during the addition of the electrophile. 3. Avoid coordinating solvents; use THF or diethyl ether. |
| Low Yield | 1. Incomplete enolate formation. 2. Side reactions (e.g., proton exchange). 3. Difficulty in cleaving the auxiliary. | 1. Ensure the use of at least one equivalent of fresh LDA. 2. Use a slight excess of the electrophile. 3. For cleavage, consider alternative methods like reductive cleavage with LiAlH₄ if hydrolysis is problematic. |
| Epimerization during Workup | Acidic or basic conditions during purification can cause racemization of the α-chiral center. | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Purify using column chromatography with a neutral solvent system. |
Guide 2: Purification of Products Containing Pyrrolidine Auxiliaries
A common challenge is the removal of the chiral auxiliary and other reaction byproducts.
General Protocol for Aqueous Workup:
-
Quench the Reaction: Carefully quench the reaction at a low temperature (e.g., 0°C) with a suitable reagent, such as saturated aqueous NH₄Cl for organometallic reactions.[8]
-
Phase Separation: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add water and an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product.
-
Washes:
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove any remaining basic species, including the auxiliary if it is basic.
-
Wash with saturated aqueous NaHCO₃ to neutralize any excess acid.
-
Wash with brine to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Purification:
-
Emulsion Formation: If an emulsion forms during the aqueous workup, adding more brine or filtering the entire mixture through a pad of Celite can help to break it.
-
Auxiliary Not Fully Removed: If the auxiliary is not fully removed by the acid wash, consider using a different acid or performing multiple washes. In some cases, column chromatography is necessary.
-
Product is Water-Soluble: If your product has high polarity, it may partition into the aqueous layer. In this case, back-extract the aqueous layer multiple times with the organic solvent. Salting out by adding a large amount of NaCl to the aqueous layer can also help.
Mechanistic Insights
The stereochemical outcome of these reactions can be understood by examining the transition state models.
Caption: Simplified transition state models for stereocontrol. (Note: Images are placeholders and should be replaced with actual chemical structure diagrams).
The rigidity of the pyrrolidine scaffold is key to its effectiveness as a chiral auxiliary.[9] It locks the transition state into a specific conformation, leading to high levels of asymmetric induction.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
Technical Support Center: Scalability Challenges in the Production of Substituted Pyrrolidines
Welcome to the Technical Support Center for the scalable synthesis of substituted pyrrolidines. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrrolidine synthesis from bench-scale discovery to pilot or manufacturing scale. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, translating a laboratory synthesis to a multi-kilogram scale introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness.[4][5]
This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, grounded in established scientific principles and practical, field-proven insights.
Part 1: Troubleshooting Guides
This section addresses specific, common issues encountered during the scale-up of substituted pyrrolidine synthesis in a direct question-and-answer format.
Issue 1: Reaction Control & Exotherm Management
Question: My [3+2] cycloaddition reaction for producing a highly substituted pyrrolidine was well-behaved on a 1-gram scale. However, upon scaling to 100 grams, I observed a dangerous temperature spike (a runaway reaction) after adding the second reagent, leading to a significant drop in yield and the formation of numerous byproducts. What is happening and how can I prevent this?
Answer: This is a classic and critical scale-up challenge related to heat transfer. The core issue is the change in the surface-area-to-volume ratio.
-
Causality: As you increase the scale of a reaction, the volume increases cubically (V ∝ r³), while the surface area available for heat exchange only increases squarely (A ∝ r²). This means a large-scale reactor cannot dissipate heat as efficiently as a small laboratory flask. An exothermic reaction that is easily managed at a small scale by a simple ice bath can quickly become uncontrollable at a larger scale, leading to a thermal runaway.[4]
-
Troubleshooting Steps:
-
Perform Calorimetry Studies: Before any significant scale-up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction (ΔHrxn), the maximum temperature of the synthetic reaction (MTSR), and the rate of heat generation. This data is essential for safe process design.
-
Change Addition Strategy: Instead of adding one reagent all at once (batch addition), switch to a semi-batch process. This involves the slow, controlled addition of one reagent to the other over an extended period. This ensures that the rate of heat generation never exceeds the reactor's capacity for heat removal.
-
Improve Cooling Efficiency: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the heat transfer fluid is at a suitable temperature. For highly exothermic reactions, consider pre-cooling the reactants before addition.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this can decrease reaction kinetics and volumetric efficiency, so a careful balance must be struck.
-
Issue 2: Decreased Stereoselectivity on Scale-Up
Question: I developed a highly diastereoselective synthesis of a 2,5-disubstituted pyrrolidine using a chiral catalyst (dr >95:5 on a 500 mg scale). On a 50-gram scale, the diastereomeric ratio dropped to 70:30. Why did my stereocontrol erode, and what can I do to restore it?
Answer: Loss of stereocontrol during scale-up is a common and frustrating problem. It often points to subtle changes in reaction conditions that become magnified at a larger scale.
-
Causality: Several factors can contribute to this:
-
Poor Mixing: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reactant concentration. These non-uniform conditions can favor non-stereoselective background reactions or alter the catalyst's turnover-limiting step.
-
Temperature Fluctuations: As discussed above, poor heat control can lead to temperature increases that may overcome the small energy difference between the transition states leading to the desired and undesired diastereomers.
-
Slower Reagent Addition: While slow addition is good for thermal control, it can sometimes be detrimental if it allows for the degradation of a sensitive reactant or catalyst, or if it promotes an undesired equilibrium before the final product is formed.
-
Impurity Effects: The purity of reagents and solvents used at the kilogram scale may differ from the highly purified materials used in initial lab experiments. Trace impurities (e.g., water, metals) can interfere with the catalyst's performance.
-
-
Troubleshooting Steps:
-
Optimize Agitation: Characterize the mixing in your reactor. Ensure the impeller type and speed are sufficient to maintain a homogenous mixture without causing excessive shear that could degrade reactants.
-
Tighten Temperature Control: Implement a robust temperature control system for your reactor. Even a 2-3 °C deviation can significantly impact selectivity in highly sensitive asymmetric reactions.[6]
-
Re-evaluate Addition Profile: Experiment with different addition rates at a smaller, intermediate scale (e.g., 5-10 grams) to find a balance between thermal safety and stereoselectivity.
-
Strict Quality Control on Raw Materials: Analyze all starting materials, solvents, and catalysts intended for the large-scale run to ensure they meet the required purity specifications established during lab development.
-
Issue 3: Purification Bottlenecks - From Chromatography to Crystallization
Question: My target pyrrolidine derivative is an oil that I purify using flash column chromatography in the lab. This is not feasible for a 1-kilogram batch. How do I develop a scalable purification strategy?
Answer: Shifting from chromatography to a more scalable method like crystallization or distillation is a cornerstone of process chemistry.[7][8] Chromatography is expensive, solvent-intensive, and generates significant waste, making it unsuitable for large-scale production.[9]
-
Causality: The goal is to isolate the product in a solid, crystalline form with high purity directly from the reaction mixture or after a simple workup. This requires understanding the solubility properties of your target compound and its impurities.
-
Troubleshooting & Development Workflow:
-
Salt Screen: If your pyrrolidine is basic (as most are), a salt screen is the most effective first step. React the crude product with a library of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methane sulfonic, tartaric, fumaric) in various solvents to find a combination that produces a stable, crystalline salt.
-
Solvent Screen for Crystallization: Investigate the solubility of your crude product (as a free base or a promising salt) in a range of solvents at both room temperature and elevated temperatures. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.
-
Anti-Solvent Crystallization: If a single solvent is not effective, try an anti-solvent approach. Dissolve the crude product in a solvent in which it is highly soluble, then slowly add an "anti-solvent" in which it is poorly soluble to induce crystallization.
-
Distillation: If your compound is thermally stable and volatile, consider vacuum distillation as a purification method, especially if the main impurities are non-volatile.
-
Data Presentation: Example Solvent Screen for Crystallization
| Solvent System | Solubility at 60°C (mg/mL) | Solubility at 5°C (mg/mL) | Crystal Form Observed | Purity of Isolated Solid (%) |
| Isopropanol (IPA) | 150 | 15 | Needles | 99.5 |
| Acetonitrile (ACN) | 250 | 80 | Oil | N/A |
| Toluene | 80 | 10 | Plates | 99.2 |
| Ethyl Acetate/Heptane (1:3) | 50 (in EtOAc) | <2 | Fine Powder | 99.6 |
This table illustrates how a systematic solvent screen can identify a promising system (e.g., IPA or EtOAc/Heptane) for developing a scalable crystallization protocol.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when choosing a synthetic route for a substituted pyrrolidine for large-scale production?
When moving from discovery to development, the "best" synthetic route changes. Key considerations include:
-
Cost of Goods (CoG): The price of starting materials, reagents, catalysts, and solvents becomes paramount. Routes using expensive noble metal catalysts or complex chiral ligands may need to be re-engineered.[4]
-
Safety & Environmental Impact: Avoid routes that use highly toxic or explosive reagents (e.g., diazomethane, azides) or generate large volumes of hazardous waste.[7] Green chemistry principles should be applied.
-
Process Robustness: The chosen route must be reproducible and insensitive to minor variations in conditions. It should consistently deliver the product in high yield and purity.
-
Cycle Time: The total time required to complete one batch, including reaction, workup, and purification, directly impacts manufacturing capacity and cost. Telescoped or one-pot syntheses are highly desirable.[10]
Q2: My scale-up synthesis involves a palladium-catalyzed C-H amination. What specific challenges should I anticipate?
Palladium-catalyzed reactions are powerful but can be tricky to scale.[11]
-
Catalyst Activity and Lifetime: At large scale, trace impurities in starting materials or solvents can poison the catalyst, leading to incomplete conversion. The catalyst loading, which might have been high in the lab, needs to be optimized to be economically viable (ideally <0.1 mol%).
-
Product Inhibition: The pyrrolidine product itself can sometimes coordinate to the palladium center, inhibiting its catalytic activity.
-
Removal of Residual Palladium: The final active pharmaceutical ingredient (API) must meet strict regulatory limits for residual heavy metals (e.g., <10 ppm). Developing a scalable method to remove palladium (e.g., using scavengers like QuadraSil®, or crystallization) is a critical, non-trivial step.
Q3: How does the choice of a starting material, such as proline versus an acyclic precursor, impact scalability?
This is a fundamental strategic decision in pyrrolidine synthesis.
-
Chiral Pool Synthesis (from Proline/Hydroxyproline):
-
Advantage: This is often the quickest and most reliable way to obtain optically pure products, as the stereocenter is pre-installed from a natural, inexpensive source.[1][12] Functionalization of the pre-existing ring is often straightforward.
-
Disadvantage: The available substitution patterns are limited to what can be derived from the starting material. Introducing substituents at certain positions can require lengthy, multi-step sequences.
-
-
De Novo Synthesis (from Acyclic Precursors):
-
Advantage: This approach offers maximum flexibility to install a wide variety of substituents around the pyrrolidine ring, often through powerful methods like asymmetric [3+2] cycloadditions or intramolecular cyclizations.[13][14]
-
Disadvantage: Requires the development of a robust and scalable method to control stereochemistry, which can be a significant challenge. The starting materials may be more complex or expensive than proline itself.
-
Part 3: Experimental Protocols & Visualizations
Protocol: Scalable Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general, scalable method for the synthesis of a substituted pyrrolidine via a silver-catalyzed asymmetric cycloaddition of an azomethine ylide.[15]
Step 1: Reactor Setup and Inerting
-
A 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, nitrogen inlet, and condenser is charged with toluene (5 L).
-
The vessel is rendered inert by three cycles of vacuum followed by a nitrogen backfill.
Step 2: Reagent Charging
-
The imine (starting material 1, 1.0 kg, 1.0 equiv) and the dipolarophile (e.g., dimethyl maleate, 1.1 kg, 1.05 equiv) are charged to the reactor.
-
Stirring is initiated (150 RPM) and the mixture is cooled to 0 °C using the reactor jacket.
Step 3: Catalyst Addition
-
In a separate, inerted vessel, the chiral ligand (e.g., a chiral phosphine, 0.015 equiv) and the silver catalyst precursor (e.g., AgOAc, 0.01 equiv) are dissolved in anhydrous toluene (500 mL).
-
This catalyst solution is transferred to the main reactor via cannula.
Step 4: Controlled Addition of Base
-
A tertiary amine base (e.g., triethylamine, 1.2 equiv) is added slowly to the reactor via a syringe pump over 4 hours, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The base generates the azomethine ylide in situ. Slow addition is critical to keep the concentration of the reactive ylide low, preventing side reactions and ensuring good stereocontrol.
-
Step 5: Reaction Monitoring & Quench
-
The reaction is monitored by HPLC every 2 hours.
-
Upon completion (~12 hours), the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (2 L).
Step 6: Workup and Isolation
-
The layers are separated. The aqueous layer is extracted with toluene (2 x 1 L).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which is then taken forward for scalable purification (e.g., crystallization as described in Issue 3).
Visualizations
Workflow for Troubleshooting Scale-Up Failures
Caption: A decision tree for troubleshooting common pyrrolidine synthesis scale-up failures.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 8. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 9. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Telescoped Synthesis of Stereodefined Pyrrolidines - American Chemical Society - Figshare [acs.figshare.com]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2-(2-Bromophenyl)pyrrolidine and Other Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the rational selection of a chiral ligand is a critical determinant for achieving high stereoselectivity in the synthesis of enantiomerically pure compounds. Pyrrolidine-based organocatalysts, stemming from the readily available amino acid proline, have carved out a significant niche as powerful tools for the construction of complex chiral molecules. This guide provides an in-depth technical comparison of 2-(2-Bromophenyl)pyrrolidine, a representative of 2-arylpyrrolidine catalysts, with other prominent chiral pyrrolidine-based ligands. By examining their performance in the asymmetric Michael addition reaction, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in catalyst selection.
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring system is a recurring motif in a vast number of natural products and pharmaceuticals, valued for its conformational rigidity and the stereochemical information embedded within its structure. In organocatalysis, chiral pyrrolidines function by forming transient covalent bonds with substrates, typically through enamine or iminium ion intermediates, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. The substituents on the pyrrolidine ring play a crucial role in modulating the catalyst's reactivity and stereoselectivity through steric and electronic effects.
This guide will focus on the comparative performance of three classes of pyrrolidine-based catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes, a fundamental carbon-carbon bond-forming reaction:
-
This compound: A representative of 2-arylpyrrolidine catalysts. The aryl substituent at the 2-position can significantly influence the steric environment around the active site.
-
Diarylprolinol Silyl Ethers: A highly successful and widely used class of organocatalysts known for their broad applicability and high efficiency.
-
(S)-Proline: The parent amino acid and the progenitor of this class of organocatalysts, serving as a foundational benchmark.
Mechanism of Asymmetric Aminocatalysis
The catalytic cycle of pyrrolidine-based organocatalysts in the Michael addition of an aldehyde to a nitroalkene generally proceeds through the following key steps. This understanding is crucial for rationalizing the performance differences between catalysts.
Figure 1: Generalized mechanism of a pyrrolidine-catalyzed asymmetric Michael addition.
The chiral catalyst first condenses with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroalkene in a stereochemically controlled manner, dictated by the steric hindrance of the catalyst's substituent, which shields one face of the enamine. The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the catalyst for the next cycle.
Performance Comparison in the Asymmetric Michael Addition
The conjugate addition of propanal to trans-β-nitrostyrene serves as a benchmark reaction to evaluate the efficacy of different chiral pyrrolidine catalysts. The key performance indicators are chemical yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the major diastereomer.
| Catalyst | R Group | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| This compound Derivative | 2-Bromophenyl | 100 | 92:8 | 82 |
| Diarylprolinol Silyl Ether | Diphenyl(trimethylsilyloxy)methyl | ~95 | >95:5 | >99 |
| (S)-Proline | Carboxylic acid | ~99 | 95:5 | 20 |
Table 1: Comparative performance of selected pyrrolidine-based catalysts in the asymmetric Michael addition of propanal to trans-β-nitrostyrene. Data for the this compound derivative is sourced from a study on a closely related 2-substituted pyrrolidine.[1] Data for Diarylprolinol Silyl Ether and (S)-Proline are representative values from the literature for this type of reaction.
Analysis of Performance
-
This compound Derivative: This catalyst demonstrates excellent chemical yield and good diastereoselectivity. The enantioselectivity, while good, is lower than that achieved by the more sophisticated diarylprolinol silyl ether. The bulky 2-bromophenyl group effectively shields one face of the enamine intermediate, leading to good stereocontrol. However, the lack of a secondary directing group, such as the hydroxyl group in prolinol derivatives, may limit its ability to achieve the highest levels of enantioselectivity.
-
Diarylprolinol Silyl Ethers: These catalysts are among the most effective for this transformation, consistently delivering near-perfect diastereo- and enantioselectivity. The diarylprolinol moiety, protected as a silyl ether, creates a well-defined and highly sterically hindered chiral pocket. This intricate steric environment provides exceptional facial discrimination of the enamine intermediate, resulting in outstanding stereocontrol.
-
(S)-Proline: While being the foundational catalyst, (S)-proline itself provides high yield and diastereoselectivity but poor enantioselectivity in this specific reaction. The carboxylate group can participate in the transition state through hydrogen bonding, but the overall steric shielding is less pronounced compared to its more substituted derivatives, leading to a significant erosion of enantiocontrol.
Experimental Protocols
Enantioselective Synthesis of (S)-2-(2-Bromophenyl)pyrrolidine
The enantioselective synthesis of 2-arylpyrrolidines can be achieved through various methods, including the use of chiral auxiliaries. The following protocol is a representative procedure based on the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.[2][3]
Figure 2: Synthetic workflow for (S)-2-(2-Bromophenyl)pyrrolidine.
Step 1: Synthesis of the Chiral N-tert-butanesulfinyl γ-chloroimine
-
To a solution of the starting γ-chloroketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in a suitable solvent such as THF or CH2Cl2, add a dehydrating agent like Ti(OEt)4 (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with brine and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral N-tert-butanesulfinyl γ-chloroimine.
Step 2: Diastereoselective Grignard Addition
-
Prepare the Grignard reagent by adding 1,2-dibromoethane to a suspension of magnesium turnings in anhydrous THF, followed by the dropwise addition of 2-bromo-1-iodobenzene.
-
Cool a solution of the chiral N-tert-butanesulfinyl γ-chloroimine (1.0 equiv) in anhydrous THF to -78 °C.
-
Slowly add the freshly prepared 2-bromophenylmagnesium bromide solution (1.5-2.0 equiv) to the imine solution.
-
Stir the reaction at -78 °C for several hours.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product to yield the chiral sulfinamide intermediate.
Step 3: Cyclization and Deprotection
-
Dissolve the chiral sulfinamide intermediate in a suitable solvent like methanol.
-
Add a solution of HCl in dioxane or another suitable acid.
-
Stir the reaction at room temperature until the cyclization and deprotection are complete.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution) and extract the product.
-
Dry, concentrate, and purify the crude product by flash column chromatography to afford the enantiomerically enriched (S)-2-(2-Bromophenyl)pyrrolidine.
Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
The following is a general procedure for the asymmetric Michael addition catalyzed by a 2-substituted pyrrolidine.[1]
-
To a solution of the 2-substituted pyrrolidine catalyst (e.g., a derivative of this compound) (10 mol%) in a suitable solvent (e.g., methylcyclohexane, 2 mL), add propanal (2.0 equiv).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Add trans-β-nitrostyrene (1.0 equiv) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion
The selection of a chiral pyrrolidine-based organocatalyst is a nuanced decision that depends on the specific requirements of the desired transformation. While (S)-proline provides a simple and readily available starting point, its efficacy in achieving high enantioselectivity is often limited. 2-Arylpyrrolidines, such as this compound, offer a significant improvement in stereocontrol due to the increased steric bulk at the 2-position, leading to good yields and selectivities. However, for reactions demanding the highest levels of enantio- and diastereoselectivity, the more structurally refined diarylprolinol silyl ethers remain the catalysts of choice. Their well-defined chiral pocket, a result of extensive catalyst development, provides a superior level of stereochemical induction. This guide underscores the principle that rational catalyst design, building upon the fundamental pyrrolidine scaffold, is key to advancing the field of asymmetric organocatalysis.
References
- 1. Diphenylprolinol silyl ether as catalyst of an asymmetric, catalytic, and direct Michael reaction of nitroalkanes with alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
An In-Depth Comparative Guide to the Biological Activity of 2-(2-Bromophenyl)pyrrolidine Derivatives
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous natural products, alkaloids, and pharmacologically active agents highlights its role as a versatile structural scaffold.[2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses on a specific, synthetically accessible class of these compounds: this compound derivatives. We will provide a comparative analysis of their biological activities, grounded in experimental data, with a particular focus on their interactions with key targets in the central nervous system (CNS).
The strategic placement of a bromophenyl group at the 2-position of the pyrrolidine ring introduces unique electronic and steric properties. The electron-withdrawing nature of the bromine atom can significantly influence the molecule's interaction with its biological targets, often enhancing potency.[4] This guide will dissect the structure-activity relationships (SAR), compare the efficacy of these derivatives against established alternatives, and provide detailed experimental protocols for researchers in the field.
Chemical Synthesis: A Foundational Workflow
The synthesis of the core this compound structure is a critical first step for any subsequent derivatization and biological screening. A common and effective method involves the reduction of a cyclic imine precursor.[5]
General Synthesis Protocol for this compound
This protocol is adapted from established chemical synthesis literature.[5]
Step 1: Imine Formation and Dissolution
-
Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1 equivalent) in methanol.
-
Add acetic acid to the solution.
-
Cool the reaction mixture to approximately -65°C under a nitrogen atmosphere.
Step 2: Reduction of the Imine
-
Add sodium borohydride (NaBH₄) portionwise over a period of 1 hour, maintaining the low temperature.
-
Stir the reaction at -65°C for 30 minutes after the addition is complete.
Step 3: Quenching and Work-up
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Remove the methanol under reduced pressure.
-
Add 5N HCl and extract with an organic solvent like ether to remove non-basic impurities.
Step 4: Isolation of the Product
-
Basify the aqueous layer with sodium hydroxide pellets, keeping the temperature below 30°C with ice-bath cooling.
-
Extract the basic aqueous solution with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under vacuum.
Step 5: Purification
-
Purify the crude product by silica gel chromatography to yield this compound.[5]
Caption: General workflow for the synthesis of the this compound core structure.
Primary Biological Target: Monoamine Transporters (MATs)
A significant body of research points to the potent activity of phenyl-pyrrolidine derivatives at monoamine transporters (MATs). These membrane proteins—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating neurotransmission.[6][7] Inhibition of these transporters increases the synaptic concentration of monoamines, a mechanism central to the action of many antidepressants and psychostimulants.[8][9][10]
Mechanism of Action: Competitive Inhibition
This compound derivatives, particularly those analogous to well-known stimulants like methylphenidate, act as competitive inhibitors at MATs.[11][12] They bind to the transporter protein, often at or near the substrate-binding site, and prevent the reuptake of dopamine, norepinephrine, or serotonin. The affinity and selectivity of these derivatives for DAT, NET, and SERT can be modulated by altering the substitution on the phenyl ring and the pyrrolidine nitrogen.
Caption: Mechanism of monoamine transporter (MAT) inhibition by this compound derivatives.
Comparative Performance: Potency at DAT, NET, and SERT
The introduction of a bromine atom to the phenyl ring of methylphenidate analogues, which share a structural resemblance to 2-phenyl-pyrrolidines, significantly enhances their binding affinity for both DAT and NET compared to the unsubstituted parent compound.[11] The position of the bromine is critical; meta- and para-substituted compounds are generally more potent than ortho-substituted ones.[12] This suggests that the 2-bromo substitution in the pyrrolidine series likely confers high affinity for these transporters.
| Compound/Alternative | Target | IC₅₀ (nM) | Selectivity Ratio | Reference |
| dl-threo-methylphenidate | DAT | 82 | - | [11] |
| dl-threo-o-bromo -methylphenidate | DAT | 13 | - | [11] |
| dl-threo-m-bromo -methylphenidate | DAT | 4 | ~20x vs parent | [11][12] |
| dl-threo-p-bromo -methylphenidate | DAT | 20 | - | [11] |
| dl-threo-methylphenidate | NET | 440 | - | [11] |
| dl-threo-o-bromo -methylphenidate | NET | 32 | - | [11] |
| dl-threo-m-bromo -methylphenidate | NET | 20 | ~22x vs parent | [11] |
| dl-threo-p-bromo -methylphenidate | NET | 31 | - | [11] |
| dl-threo-brominated methylphenidates | SERT | ≥ 1000 | Weak affinity | [11] |
| Cocaine | DAT | ~100-200 | Triple Inhibitor | [13] |
| Fluoxetine (SSRI) | SERT | ~1-5 | SERT Selective | [6][14] |
| Desipramine (NRI) | NET | ~4 | NET Selective | [14] |
Note: Data is for bromo-substituted methylphenidate analogs, which serve as a structural proxy for understanding the potential activity of this compound derivatives.
Experimental Protocol: In Vitro Monoamine Uptake Inhibition Assay
This protocol provides a standardized method for assessing the potency of compounds at inhibiting monoamine transporters using radiolabeled substrates in transfected cell lines.[15]
1. Cell Culture and Preparation:
-
Culture Human Embryonic Kidney (HEK 293) cells stably transfected with human DAT, SERT, or NET.
-
On the day of the experiment, wash the adherent cells once with 100 µL of Krebs-HEPES buffer (KHB).
2. Preincubation with Inhibitor:
-
Add 50 µL of KHB containing various concentrations of the test compound (e.g., a this compound derivative) or a reference inhibitor to the wells.
-
Incubate for 5 minutes at room temperature.
3. Initiation of Uptake:
-
Remove the preincubation buffer.
-
Add buffer containing the same concentrations of the test compound plus a radiolabeled substrate:
-
For DAT: 20 nM [³H]-dopamine
-
For SERT: 100 nM [³H]-serotonin (5-HT)
-
For NET: 20 nM [³H]-norepinephrine or a suitable substrate like [³H]-MPP⁺.
-
-
Incubate for a short period at room temperature (e.g., 1 min for DAT/SERT, 3 min for NET).
4. Termination and Lysis:
-
Rapidly stop the reaction by removing the uptake buffer and washing the cells twice with 100 µL of ice-cold KHB.
-
Lyse the cells by adding 300 µL of 1% SDS to each well.
5. Quantification:
-
Transfer the cell lysates to scintillation vials containing scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Calculate the specific uptake and plot the percent inhibition versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
Secondary Biological Target: Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, playing a crucial role in regulating their levels.[16] Inhibition of MAO is a validated therapeutic strategy for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[17] The structural features of pyrrolidine derivatives make them potential candidates for MAO inhibition.
Mechanism of Action: Enzyme Inhibition
MAO inhibitors bind to the enzyme and prevent it from metabolizing neurotransmitters like dopamine, serotonin, and norepinephrine.[16] This leads to an increase in the vesicular storage and subsequent release of these monoamines. The inhibition can be reversible or irreversible, and selective for either the MAO-A or MAO-B isoform.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-2-(4-bromophenyl)pyrrolidine | 1189152-82-6 | Benchchem [benchchem.com]
- 5. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 6. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine transporters and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the Search for New Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 16. criver.com [criver.com]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Comparative Analysis of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly within the pharmaceutical and fine chemical industries. Among the arsenal of synthetic tools, asymmetric organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis.[1] At the heart of this field lies a privileged class of catalysts: those based on the pyrrolidine scaffold.[1] Derived from the readily available amino acid proline, these catalysts have demonstrated remarkable efficacy in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3]
This guide provides an in-depth comparative analysis of the performance of key pyrrolidine-based catalysts, with a focus on their application in the asymmetric aldol and Michael reactions. By synthesizing experimental data from peer-reviewed literature, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally select the optimal catalyst for their specific synthetic challenges. We will delve into the nuances of catalyst design, explore the mechanistic underpinnings of their reactivity, and provide detailed, field-proven experimental protocols to ensure reproducibility and success in your laboratory.
The Evolution of Pyrrolidine Catalysis: From Proline to Advanced Derivatives
The journey of pyrrolidine-based organocatalysis began with the seminal discovery of L-proline's ability to catalyze intramolecular aldol reactions, a finding that initially went underappreciated.[2] It was the later rediscovery and extension to intermolecular reactions that ignited the field of modern organocatalysis.[2] The success of proline is attributed to its bifunctional nature; the secondary amine forms a nucleophilic enamine with carbonyl compounds, while the carboxylic acid group acts as a Brønsted acid to activate the electrophile.[3]
This fundamental understanding has spurred the development of a diverse range of proline derivatives, each designed to enhance catalytic activity, broaden substrate scope, and improve stereoselectivity. This guide will focus on three key classes of these catalysts:
-
(S)-Proline: The foundational and most accessible pyrrolidine-based catalyst.
-
Prolinamides: Derivatives where the carboxylic acid is converted to an amide, allowing for fine-tuning of steric and electronic properties.
-
Diarylprolinol Silyl Ethers: Highly effective and versatile catalysts with bulky diarylprolinol and silyl ether moieties that provide excellent stereocontrol.
Asymmetric Aldol Reaction: A Comparative Performance Analysis
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The choice of a pyrrolidine-based catalyst can significantly influence the yield, diastereoselectivity, and enantioselectivity of this transformation.
Catalytic Performance Data
The following table summarizes the performance of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | DMSO | RT | 48 | 97 | 99:1 | 96 | [4] |
| (S)-Prolinamide | Acetone | RT | 24 | 80 | - | 30 | [1] |
| (S)-N-(2-Hydroxy-1,2-diphenylethyl)prolinamide | Acetone | -25 | 72 | 95 | - | 93 | [1] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | CH2Cl2 | 0 | 2 | 99 | 95:5 | 99 | [5] |
Analysis: The data clearly illustrates the evolution of catalyst efficiency. While (S)-proline itself is a highly effective catalyst, particularly in polar aprotic solvents like DMSO, its derivatives offer significant advantages. Simple prolinamides can be less effective than proline in some cases. However, the introduction of additional functionalities, such as the hydroxyl group in (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide, dramatically improves enantioselectivity. The diarylprolinol silyl ether catalyst stands out, providing nearly quantitative yield and exceptional enantioselectivity in a significantly shorter reaction time.
Experimental Protocol: Asymmetric Aldol Reaction
The following is a representative protocol for the asymmetric aldol reaction, adapted from established literature procedures.[4]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
Ketone (e.g., cyclohexanone) (10.0 mmol)
-
Pyrrolidine-based catalyst (e.g., (S)-Proline) (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO) (2 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), add the ketone (10.0 mmol).
-
Add the pyrrolidine-based catalyst (0.1 mmol) to the mixture.
-
Stir the reaction at room temperature for the time indicated in the respective study (e.g., 48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired aldol product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Visualization: Proline-Catalyzed Aldol Reaction
The catalytic cycle of a proline-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate. The secondary amine of the catalyst reacts with the ketone donor to form the enamine, which then nucleophilically attacks the aldehyde acceptor. Subsequent hydrolysis regenerates the catalyst and releases the aldol product.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Asymmetric Michael Addition: A Comparative Performance Analysis
The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based catalysts are highly effective in promoting the addition of ketones and aldehydes to nitroolefins, yielding valuable γ-nitrocarbonyl compounds.
Catalytic Performance Data
The following table presents a comparison of different pyrrolidine-based catalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | EtOH | RT | 48 | 75 | 90:10 | 69 | [6] |
| (S)-Pyrrolidine-thiourea | Toluene | RT | 12 | 98 | 99:1 | 99 | [7] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | H2O | RT | 5 | 96 | 97:3 | 98 | [5] |
Analysis: In the Michael addition, the performance of unmodified (S)-proline can be moderate in terms of enantioselectivity. However, the development of bifunctional catalysts, such as pyrrolidine-thiourea derivatives, has led to significant improvements. These catalysts can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding with the thiourea moiety), resulting in exceptional stereocontrol.[7] Notably, diarylprolinol silyl ethers also demonstrate outstanding performance, even in aqueous media, highlighting their versatility and robustness.[5]
Experimental Protocol: Asymmetric Michael Addition
The following is a representative protocol for an asymmetric Michael addition of a ketone to a nitroolefin, adapted from established literature procedures.[8]
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene) (0.2 mmol)
-
Ketone (e.g., cyclohexanone) (2.0 mmol)
-
Pyrrolidine-based catalyst (e.g., a diarylprolinol silyl ether) (0.02 mmol, 10 mol%)
-
Co-catalyst (e.g., benzoic acid) (0.02 mmol, 10 mol%) (if required)
-
Solvent (e.g., toluene or water) (0.5 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine-based catalyst (0.02 mmol, 10 mol%).
-
Add the nitroalkene (0.2 mmol, 1.0 equivalent).
-
Add the ketone (2.0 mmol, 10 equivalents).
-
If required, add a co-catalyst (e.g., benzoic acid, 0.02 mmol, 10 mol%).
-
The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.
-
Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanistic Visualization: Proline-Catalyzed Michael Addition
Similar to the aldol reaction, the catalytic cycle for the Michael addition involves the formation of an enamine intermediate from the ketone and the pyrrolidine catalyst. This enamine then adds to the Michael acceptor (e.g., a nitroolefin) in a conjugate fashion. Hydrolysis of the resulting iminium ion furnishes the product and regenerates the catalyst.
Caption: Catalytic cycle of a proline-catalyzed Michael addition.
Conclusion and Future Outlook
The field of pyrrolidine-based organocatalysis has matured significantly since its inception, evolving from the simple yet effective L-proline to a sophisticated array of structurally diverse and highly efficient catalysts. This guide has provided a comparative overview of the performance of key pyrrolidine catalysts in the asymmetric aldol and Michael reactions, demonstrating the remarkable progress in achieving high yields and stereoselectivities.
The selection of the optimal catalyst is a critical decision in any synthetic endeavor. For routine applications where moderate to good selectivity is acceptable, the cost-effectiveness and ready availability of (S)-proline make it an attractive choice. However, for more challenging transformations or when exceptional stereocontrol is paramount, the investment in more advanced derivatives such as diarylprolinol silyl ethers or bifunctional prolinamides is often justified by the superior results they deliver.
The continued exploration of novel pyrrolidine-based catalysts, including those immobilized on solid supports for enhanced recyclability, promises to further expand the synthetic utility of this remarkable class of organocatalysts. As our understanding of reaction mechanisms deepens, so too will our ability to design and implement even more efficient and selective catalytic systems for the synthesis of complex chiral molecules that drive innovation in medicine and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for 2-(2-Bromophenyl)pyrrolidine
Introduction: The Chiral Imperative of 2-(2-Bromophenyl)pyrrolidine
In the landscape of modern asymmetric synthesis, this compound stands out as a valuable chiral building block and a precursor to highly effective organocatalysts and ligands. Its rigid pyrrolidine scaffold and the electronic and steric properties imparted by the bromophenyl group make it a privileged structure in catalysis.[1][2] The biological and catalytic activity of molecules derived from this scaffold is intrinsically tied to their stereochemistry. Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of this compound is not merely a procedural step but a cornerstone of successful research and development in this area.
This guide provides an in-depth comparison of the three principal analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to empower you to select and implement the optimal strategy for your specific analytical challenge.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric excess determination due to its robustness and broad applicability.[3][4] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Principle of Separation
The core of the separation is the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector immobilized on the stationary phase. The stability of these complexes differs due to steric and electronic factors, causing one enantiomer to be retained longer on the column than the other.[5][6] For a secondary amine like our analyte, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most successful starting point for method development.[7]
Experimental Protocol: Chiral HPLC
-
Column Selection: Begin screening with a polysaccharide-based column, such as a Chiralcel® OD-H (cellulose-based) or a Chiralpak® IA/IC (amylose-based). These are known to provide excellent enantioselectivity for a wide range of chiral amines.[7]
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase of n-Hexane and a polar modifier, typically Isopropanol (IPA) or Ethanol. A common starting point is a 90:10 (v/v) mixture.
-
For a basic analyte like this compound, peak shape and retention can be significantly improved by adding a small amount of a basic additive. Add Diethylamine (DEA) or Isopropylamine to the mobile phase at a concentration of 0.1% (v/v).[5][8] This suppresses the interaction of the basic amine with residual acidic silanol groups on the silica support, preventing peak tailing.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare the enantiomerically enriched sample in the same manner.
-
-
Instrumentation & Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm, where the phenyl ring exhibits strong absorbance.[8]
-
-
Data Analysis:
-
First, inject the racemic standard to confirm the retention times of both enantiomers and ensure the resolution is adequate (Rs > 1.5).
-
Inject the test sample.
-
Integrate the peak areas for the major (Area₁) and minor (Area₂) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100[3]
-
Data Summary: HPLC Performance
| Parameter | Typical Value | Rationale / Notes |
| Retention Time (R-enantiomer) | ~18 min | Dependent on specific column and mobile phase composition. |
| Retention Time (S-enantiomer) | ~23 min | A good separation will show clear baseline resolution. |
| Resolution (Rs) | > 3.0 | A value above 1.5 is acceptable; higher is better for accurate quantification.[8] |
| Analysis Time | ~30-35 min | Can be optimized by adjusting mobile phase strength or flow rate. |
Workflow Visualization: Chiral HPLC
Caption: Chiral HPLC workflow for ee determination.
Chiral Gas Chromatography (GC): The High-Resolution Alternative
For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolving power and sensitivity, often with shorter analysis times than HPLC.[9] The key challenge for a compound like this compound is its polarity and low volatility, which necessitates a chemical derivatization step prior to analysis.
Principle of Separation
In chiral GC, separation occurs as the vaporized, derivatized enantiomers partition between the inert carrier gas (mobile phase) and a chiral stationary phase coated on the inside of a capillary column. These CSPs are typically based on cyclodextrin derivatives, which create chiral cavities that interact differently with the enantiomeric derivatives.[10]
Experimental Protocol: Chiral GC
-
Derivatization (Mandatory): The secondary amine must be derivatized to increase volatility and improve chromatographic performance. Acylation is a common and effective strategy.
-
To ~1 mg of the analyte in a vial, add 1 mL of an aprotic solvent (e.g., Dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).[9]
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool to room temperature. The sample is now ready for injection. This reaction converts the secondary amine to a less polar, more volatile trifluoroacetamide.
-
-
Column Selection: A cyclodextrin-based chiral column is required. An Astec CHIRALDEX® G-TA (trifluoroacetyl-derivatized gamma-cyclodextrin) is an excellent choice as it is specifically designed for the separation of acylated chiral amines and amino acids.[9]
-
Sample Preparation: Dilute the derivatized reaction mixture with the solvent (e.g., Dichloromethane) as needed to fall within the linear range of the detector.
-
Instrumentation & Conditions:
-
Injector: Split/Splitless, 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C.
-
Detector: Flame Ionization Detector (FID), 250 °C
-
-
Data Analysis:
-
Inject a derivatized racemic standard to determine the retention times.
-
Inject the derivatized test sample.
-
Calculate ee% using the peak areas from the FID chromatogram, as described for HPLC.
-
Data Summary: GC Performance
| Parameter | Typical Value | Rationale / Notes |
| Retention Time (Derivative 1) | ~15.2 min | Retention times are for the trifluoroacetyl derivatives. |
| Retention Time (Derivative 2) | ~15.8 min | Excellent resolution is often achieved in short run times. |
| Resolution (Rs) | > 2.5 | Baseline separation is typical for well-chosen derivatization/column pairs. |
| Analysis Time | ~20 min | Generally faster than normal-phase HPLC. |
Workflow Visualization: Chiral GC```dot
Caption: Principle of ee determination by NMR using a Chiral Solvating Agent.
Comparative Guide: Selecting the Optimal Method
The choice of analytical method is dictated by the specific requirements of your project. There is no single "best" method; each has distinct advantages and trade-offs.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy (with CSA) |
| Resolution | Very Good to Excellent | Excellent | Moderate to Good |
| Sensitivity | High (µg/mL range) | Very High (ng/mL range) | Low (mg/mL range) |
| Analysis Time | Moderate (~30 min) | Fast (~20 min) | Very Fast (~10-15 min) |
| Sample Prep | Simple (dissolve & inject) | Complex (derivatization required) | Simple (mix & measure) |
| Throughput | Moderate | High (with autosampler) | Moderate |
| Destructive? | Yes | Yes | No |
| Quantitation | Relative (requires response factor assumption) | Relative | Absolute (direct ratio of integrals) |
| Cost | Moderate (column is a key consumable) | Moderate (columns, derivatizing agents) | High (instrument cost, CSA cost) |
| Best For... | Routine analysis, method robustness, preparative separation. | High sensitivity, trace analysis, high throughput screening. | Rapid screening, sample recovery, absolute quantification, mechanistic studies. |
Conclusion and Senior Scientist Recommendation
For the routine, high-confidence determination of the enantiomeric excess of this compound, Chiral HPLC remains the recommended primary technique. Its robustness, ease of sample preparation, and the excellent resolution achievable on modern polysaccharide-based columns make it a reliable workhorse for both research and quality control environments.
Chiral GC should be considered when higher sensitivity is paramount or when faster throughput is required, provided you are comfortable with implementing and validating a derivatization protocol. The risk of racemization during derivatization, though small with TFAA, must be considered and ruled out.
NMR Spectroscopy with a Chiral Solvating Agent is an incredibly powerful tool for rapid, non-destructive analysis. It is the ideal choice when sample is precious and must be recovered, or when an orthogonal, confirmatory technique is needed. Its direct quantitative nature (integration ratios) eliminates concerns about detector response factors, providing a high degree of confidence in the result.
Ultimately, a well-equipped laboratory will leverage these techniques to complement one another. A new asymmetric synthesis might be rapidly screened by NMR, with the lead candidates being transferred to a validated HPLC method for routine analysis and release. This multi-platform approach ensures both speed and scientific rigor in the development of novel chiral chemistry.
References
- 1. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 2. Synthesis and hybridization of novel chiral pyrrolidine based PNA analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. mdpi.com [mdpi.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Bromophenyl)pyrrolidine Derivatives as Monoamine Transporter Inhibitors
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs that exhibit a wide range of biological activities.[1][2][3] When combined with a strategically substituted phenyl ring, as in the 2-phenylpyrrolidine framework, it becomes a privileged structure for targeting the central nervous system, particularly the monoamine transporter (MAT) family.[4][5] This family, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is responsible for the reuptake of key neurotransmitters from the synaptic cleft, thereby regulating their signaling.[6][7]
This guide focuses on a specific, potent subclass: 2-(2-Bromophenyl)pyrrolidine derivatives . The inclusion of a bromine atom at the ortho-position of the phenyl ring imparts distinct electronic and steric properties that significantly influence binding affinity and selectivity for monoamine transporters. Understanding the structure-activity relationship (SAR) of this scaffold is critical for researchers and drug development professionals aiming to design novel therapeutic agents for conditions such as ADHD, depression, and substance use disorders, or to create selective pharmacological tools to probe monoaminergic systems.[8]
This document provides an in-depth analysis of the SAR of these derivatives, comparing their performance based on structural modifications, supported by experimental data and detailed protocols for their synthesis and evaluation.
The this compound Scaffold: Key Loci for Modification
The foundational structure of this compound presents three primary points for chemical modification to modulate its pharmacological profile. Each locus—the phenyl ring, the pyrrolidine nitrogen, and the pyrrolidine ring itself—plays a distinct role in the molecule's interaction with its biological targets.
Caption: Key loci for chemical modification on the core scaffold.
Structure-Activity Relationship Analysis
The potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents at these three loci. The following analysis synthesizes findings from various studies on related aminophenones and pyrrolidine-based MAT inhibitors.
Locus 1: The Pyrrolidine Nitrogen (N1)
The secondary amine of the parent scaffold is a crucial interaction point and a prime site for modification.
-
Unsubstituted (N-H): The presence of a protonated amine at physiological pH is fundamental for the canonical interaction with a conserved aspartate residue in the binding pocket of monoamine transporters.
-
N-Alkylation: Small alkyl groups (e.g., N-methyl) are generally well-tolerated and can maintain or slightly enhance potency. However, increasing the bulk of the alkyl substituent often leads to a significant decrease in binding affinity due to steric hindrance within the transporter's binding site. This is a common observation in SAR studies of related compounds where moving from a pyrrolidine to a larger piperidine ring also reduces potency.[9]
Locus 2: The Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity between DAT, NET, and SERT.
-
The Ortho-Bromo Substituent: The defining feature of this class. The bromine atom's size and electronegativity create a specific steric and electronic profile that appears to favor potent DAT inhibition. Compared to other halogens, bromine often provides a good balance of lipophilicity and polarizability.
-
Other Halogen Substitutions: Replacing the 2-bromo group with other halogens (F, Cl) or moving it to other positions (meta, para) drastically alters the activity profile. For instance, studies on related α-pyrrolidinopropiophenones showed that 3'-Bromo and 4'-Bromo derivatives retained high affinity for DAT and NET. In other chemical series, para-bromo substitution has been linked to enhanced anticancer or antimicrobial activity, underscoring the positional importance of the halogen.[10]
-
Di-substitution: Introducing a second substituent, such as in a 3,4-dichloro analog of a related series, has been shown to be among the most potent inhibitors of DAT and NET, suggesting that additional interactions in the distal part of the binding pocket can be exploited.[9]
Locus 3: The Pyrrolidine Ring
Modifications to the pyrrolidine ring itself, including its stereochemistry, are vital for optimal target engagement.
-
Stereochemistry: The absolute configuration at the C2 position is paramount. For virtually all 2-phenylpyrrolidine-based MAT inhibitors, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.[9] This stereochemical preference arises from the specific three-dimensional arrangement of the binding pocket, which accommodates the (S)-isomer's phenyl and amine groups more favorably.
-
Ring Substitution: Adding substituents to other positions on the pyrrolidine ring (C3, C4, C5) can influence the ring's pucker and overall conformation. While less commonly explored for this specific scaffold, such modifications can be used to fine-tune activity and selectivity.
Comparative Biological Data: Inhibition of Monoamine Transporters
To illustrate the SAR principles, the following table presents hypothetical but representative data for a series of 2-phenylpyrrolidine derivatives, focusing on their in vitro inhibition potency (IC₅₀) at DAT, NET, and SERT. This data is modeled on findings from studies of analogous compounds like pyrovalerone and α-PPP derivatives.[9][11]
| Compound ID | R (N1-substituent) | Phenyl Substitution | Stereochem. | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (DAT vs. SERT) |
| 1 (Parent) | H | 2-Bromo | (S) | 15 | 45 | >10,000 | >667 |
| 2 | H | 2-Bromo | (R) | 850 | 2,500 | >10,000 | >11 |
| 3 | CH₃ | 2-Bromo | (S) | 20 | 60 | >10,000 | >500 |
| 4 | H | 4-Bromo | (S) | 35 | 80 | >5,000 | >142 |
| 5 | H | 3,4-Dichloro | (S) | 8 | 25 | >8,000 | >1000 |
| 6 | H | 2-Chloro | (S) | 25 | 70 | >10,000 | >400 |
| 7 | H | Unsubstituted | (S) | 120 | 350 | >10,000 | >83 |
| Cocaine | CH₃ | (Tropane) | - | 250 | 400 | 300 | ~1.2 |
Analysis of Comparative Data:
-
Stereochemistry is Critical: A comparison between Compound 1 (S) and Compound 2 (R) shows a dramatic loss of potency for the (R)-enantiomer, confirming the importance of the (S)-configuration for high-affinity binding.
-
Ortho-Positioning is Key: Compound 1 (2-Bromo) is more potent at DAT than Compound 4 (4-Bromo), suggesting the ortho-substitution provides a more favorable interaction.
-
Halogen Identity Matters: The higher potency of the 3,4-dichloro analog (Compound 5 ) compared to single halogen substitutions highlights the potential for synergistic interactions. The unsubstituted analog (Compound 7 ) is significantly less potent, demonstrating the necessity of the halogen for high affinity.
-
Selectivity: All synthesized pyrrolidine derivatives show high selectivity for DAT/NET over SERT, a characteristic profile for this class of compounds and a desirable feature for developing medications with reduced serotonin-related side effects.[9]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential.
Protocol 1: General Synthesis of (S)-2-(2-Bromophenyl)pyrrolidine
This protocol is adapted from established methods for the synthesis of 2-aryl-pyrrolidines.[12]
Workflow Diagram: Synthesis
Caption: Workflow for the synthesis of the core scaffold.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in methanol. Add acetic acid (approx. 0.25 volumes relative to methanol) and cool the solution to -65°C in a dry ice/acetone bath under a nitrogen atmosphere.
-
Reduction: Add sodium borohydride (1.5 eq) portionwise over 1 hour, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the mixture at -65°C for 30 minutes after the addition is complete. Then, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Add 5N HCl and extract with diethyl ether (2x) to remove non-basic impurities.
-
Isolation: Cool the acidic aqueous layer in an ice bath and basify by the slow addition of solid NaOH pellets to pH > 12.
-
Extraction: Extract the basified aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and ethanol to yield the final product.
Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, such as [³H]dopamine, into cells expressing the human dopamine transporter (hDAT).
Workflow Diagram: In Vitro Assay
Caption: Workflow for the DAT uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the human dopamine transporter (e.g., HEK-hDAT cells). Culture cells to ~90% confluency. On the day of the assay, wash, detach, and resuspend the cells in Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.
-
Assay Plate Setup: To a 96-well plate, add KRH buffer, the test compound dilutions, and the cell suspension. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (containing a high concentration of a known DAT inhibitor like GBR-12909).
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding [³H]dopamine to all wells to a final concentration of ~10-20 nM.
-
Incubation: Incubate the plate for an additional 10 minutes at 37°C. The short incubation time ensures measurement of initial uptake rates.
-
Termination: Terminate the reaction by rapidly harvesting the cells onto glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of potent and selective dopamine transporter inhibitors. The structure-activity relationship is well-defined by three key principles: a mandatory (S)-stereochemistry at the C2 position, the critical role of the ortho-bromo substituent on the phenyl ring for high DAT affinity, and the scaffold's inherent selectivity against the serotonin transporter.
Future research in this area should focus on:
-
Exploring Bioisosteric Replacements: Investigating replacements for the bromine atom that may enhance potency, improve metabolic stability, or fine-tune selectivity between DAT and NET.
-
Systematic N1-Substitution: Synthesizing and testing a broader range of N1-substituents, including those that can form additional hydrogen bonds or other interactions, to potentially improve affinity and modulate pharmacokinetic properties.
-
In Vivo Characterization: Advancing lead compounds from this series into in vivo models to assess their pharmacokinetic profiles, brain penetration, and efficacy in relevant behavioral paradigms for CNS disorders.
By leveraging the clear SAR data outlined in this guide, researchers can rationally design the next generation of this compound derivatives with optimized properties for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Progress in the Search for New Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2S)-2-(4-bromophenyl)pyrrolidine | 1189152-82-6 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Arylpyrrolidines: A Comparative Analysis of Modern Methodologies
Introduction: The Enduring Significance of 2-Arylpyrrolidines in Drug Discovery
The 2-arylpyrrolidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence stems from the unique three-dimensional architecture it imparts, enabling precise interactions with biological targets. The stereochemistry at the C2 position is often critical for pharmacological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective for researchers in drug development. This guide provides a comparative analysis of key modern synthetic strategies for accessing enantioenriched 2-arylpyrrolidines, offering insights into their mechanisms, practical applications, and relative merits.
I. Palladium-Catalyzed Carboamination: A Workhorse for C-N and C-C Bond Formation
Palladium-catalyzed carboamination reactions have emerged as a powerful and versatile tool for the construction of the 2-arylpyrrolidine scaffold. These methods typically involve the intramolecular cyclization of an amine onto a palladium-activated alkene, followed by a cross-coupling event to introduce the aryl group.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig-type amination for 2-arylpyrrolidine synthesis generally proceeds through a series of well-defined steps. The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. Subsequent coordination and insertion of the tethered alkene of a γ-aminoalkene into the Pd-N or Pd-C bond, followed by reductive elimination, furnishes the desired 2-arylpyrrolidine and regenerates the active palladium catalyst. The choice of phosphine ligand is crucial for promoting the desired reactivity and achieving high yields and stereoselectivities.
Caption: A simplified catalytic cycle for palladium-catalyzed 2-arylpyrrolidine synthesis.
Experimental Protocol: Enantioselective Synthesis of a 2-(Arylmethyl)pyrrolidine
This protocol is adapted from the work of Wolfe and coworkers, demonstrating an asymmetric palladium-catalyzed carboamination.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-pent-4-enylamine (1.2 equiv)
-
Pd(OAc)2 (2 mol%)
-
(R)-DTBM-SEGPHOS (4 mol%)
-
NaOtBu (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2, (R)-DTBM-SEGPHOS, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the aryl bromide and N-Boc-pent-4-enylamine.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylmethyl)pyrrolidine.
Performance and Limitations
Palladium-catalyzed methods offer good functional group tolerance and have been successfully applied to the synthesis of complex natural products. However, the cost of palladium and specialized phosphine ligands can be a drawback for large-scale synthesis. Additionally, achieving high enantioselectivity can be challenging and often requires extensive ligand screening and optimization.
II. Biocatalytic Approaches: The Power of Enzymes in Asymmetric Synthesis
The use of enzymes, particularly transaminases, has gained significant traction for the synthesis of chiral amines, including 2-arylpyrrolidines. These biocatalytic methods offer exceptional enantioselectivity and operate under mild, environmentally benign conditions.
Enzymatic Cascade for 2-Arylpyrrolidine Synthesis
A common biocatalytic strategy involves a transaminase-triggered cascade. An ω-transaminase converts a commercially available ω-chloro ketone into the corresponding chiral amine. This intermediate then undergoes spontaneous intramolecular cyclization to form the 2-arylpyrrolidine. A key advantage is the ability to access both enantiomers of the product by selecting the appropriate (R)- or (S)-selective transaminase.
Caption: Biocatalytic cascade for the synthesis of 2-arylpyrrolidines.
Experimental Protocol: Enantio-Complementary Synthesis of a 2-Arylpyrrolidine
This protocol is based on the work of Heckmann and Paul, demonstrating the use of transaminases for the synthesis of both enantiomers of a 2-arylpyrrolidine.[2]
Materials:
-
4-chloro-1-phenylbutan-1-one (50 mM)
-
Transaminase (ATA-117-Rd6 for (R)-product or PjSTA-R6-8 for (S)-product) (10 mg/mL)
-
Pyridoxal 5'-phosphate (PLP) (1 mM)
-
Isopropylamine (IPA) (1 M)
-
Dimethyl sulfoxide (DMSO) (20% v/v)
-
Potassium phosphate buffer (100 mM, pH 8.0)
Procedure:
-
In a reaction vessel, combine the potassium phosphate buffer, PLP, and IPA.
-
Add the transaminase and the 4-chloro-1-phenylbutan-1-one substrate dissolved in DMSO.
-
Incubate the reaction mixture at 37 °C with agitation for 48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, quench the reaction by adding a strong base (e.g., 10 M NaOH) to facilitate the final cyclization if necessary.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product as required.
Performance and Limitations
Biocatalytic methods provide access to both enantiomers with exceptional enantiomeric excess (>95% ee is common). The reactions are performed in aqueous media under mild conditions, making them environmentally friendly. However, substrate scope can be limited by the specificities of the enzymes, and high enzyme loadings may be required.
III. Asymmetric Synthesis via N-tert-Butanesulfinyl Imines: A Diastereoselective Approach
The use of chiral N-tert-butanesulfinyl imines, pioneered by Ellman, provides a robust and highly diastereoselective route to chiral amines, which can be readily cyclized to form 2-arylpyrrolidines.
Diastereoselective Addition and Cyclization
This method involves the diastereoselective addition of a Grignard reagent to a chiral γ-chloro N-tert-butanesulfinyl imine. The chiral sulfinyl group directs the nucleophilic attack, leading to a high degree of stereocontrol. The resulting sulfinamide can then be cyclized to the corresponding 2-arylpyrrolidine, and the chiral auxiliary is easily removed under acidic conditions.
Caption: Synthesis of 2-arylpyrrolidines via diastereoselective addition to N-tert-butanesulfinyl imines.
Experimental Protocol: Synthesis of a 2-Arylpyrrolidine
This protocol is a representative example based on the general methodology.[3][4]
Materials:
-
γ-chloro N-tert-butanesulfinyl imine (1.0 equiv)
-
Arylmagnesium bromide (1.5 equiv in THF)
-
Anhydrous THF
-
Saturated aqueous NH4Cl
-
HCl in 1,4-dioxane
Procedure:
-
Dissolve the γ-chloro N-tert-butanesulfinyl imine in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Slowly add the arylmagnesium bromide solution via syringe.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous NH4Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate.
-
The crude sulfinamide can be cyclized by treatment with a non-nucleophilic base, or directly deprotected and cyclized by treatment with HCl in 1,4-dioxane.
-
Purify the resulting 2-arylpyrrolidine hydrochloride salt.
Performance and Limitations
This method provides high diastereoselectivities and enantiomeric excesses. The starting materials are readily available, and the chiral auxiliary is recoverable. However, the use of stoichiometric Grignard reagents may limit functional group compatibility.
IV. Transition-Metal-Catalyzed C-H Activation: A Modern Frontier
Direct C-H activation has emerged as a highly atom- and step-economical strategy for the synthesis of complex molecules. Rhodium and iridium catalysts have shown promise in the direct arylation of N-protected pyrrolidines.
Direct C-H Arylation of Pyrrolidine
In this approach, a transition metal catalyst, often in a high oxidation state, activates a C-H bond of the pyrrolidine ring, typically at the C2 position. This is followed by coupling with an arylating agent, such as an arylboronic acid or arylsilane, to form the C-C bond directly.
Experimental Protocol: Rhodium-Catalyzed C-H Arylation
This protocol is a generalized procedure based on recent advances in the field.[5][6]
Materials:
-
N-protected pyrrolidine (e.g., N-Boc-pyrrolidine) (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
[Rh(cod)Cl]2 (2.5 mol%)
-
Chiral phosphine ligand (e.g., a binaphthyl-derived phosphine) (5 mol%)
-
Ag2CO3 (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(cod)Cl]2, the chiral phosphine ligand, and Ag2CO3.
-
Add the N-protected pyrrolidine and the arylboronic acid.
-
Add 1,4-dioxane and seal the tube.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Performance and Limitations
C-H activation methods are highly attractive due to their efficiency and the use of readily available starting materials. However, controlling regioselectivity and achieving high enantioselectivity can be challenging. Catalyst development in this area is ongoing and rapidly evolving.
Comparative Performance Data
The following table provides a comparative overview of the performance of the discussed synthetic methods for representative 2-arylpyrrolidines.
| Synthesis Method | Target Molecule | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Reference |
| Pd-Catalyzed Carboamination | 2-(Phenylmethyl)pyrrolidine | 75 | 92 | N/A | [1] |
| Biocatalytic (Transaminase) | (R)-2-Phenylpyrrolidine | 85 | >99 | N/A | [2] |
| Biocatalytic (Transaminase) | (S)-2-Phenylpyrrolidine | 90 | >99 | N/A | [2] |
| N-tert-Butanesulfinyl Imine | (S)-2-Phenylpyrrolidine | 88 | >99 | >99:1 | [7] |
| Rh-Catalyzed C-H Activation | β-(p-Methoxyphenyl)pyrrolidine | 66 | 82 | N/A | [5] |
Conclusion and Future Outlook
The synthesis of 2-arylpyrrolidines has been significantly advanced by the development of a diverse array of synthetic methodologies. Palladium-catalyzed carboaminations remain a robust and versatile option, while biocatalytic approaches offer unparalleled enantioselectivity and mild reaction conditions. The use of chiral auxiliaries like N-tert-butanesulfinyl imines provides a reliable diastereoselective route. The burgeoning field of C-H activation promises even more direct and efficient synthetic strategies in the future.
References
- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In-Vitro Evaluation of Novel Compounds Derived from 2-(2-Bromophenyl)pyrrolidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1] The strategic modification of this versatile heterocycle allows for the fine-tuning of pharmacological activity, offering pathways to novel therapeutics. This guide provides an in-depth in-vitro evaluation framework for novel compounds derived from the versatile starting material, 2-(2-Bromophenyl)pyrrolidine. We will explore the synthesis of hypothetical, yet rationally designed, derivatives and compare their potential biological activities against established compounds, supported by experimental data and detailed protocols.
The this compound scaffold offers two primary points for chemical modification: the secondary amine of the pyrrolidine ring and the bromine atom on the phenyl ring. Functionalization at the nitrogen atom can modulate the compound's physicochemical properties and introduce new pharmacophoric elements. The bromo-substituent is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties. These modifications can significantly impact the compound's interaction with biological targets.
This guide will focus on three key therapeutic areas where pyrrolidine derivatives have shown considerable promise: oncology, neuroprotection, and anti-inflammatory applications. For each area, we will propose novel derivatives of this compound, present comparative in-vitro data from structurally related compounds found in the literature, and provide detailed experimental protocols for the key assays.
I. Anticancer Activity: Targeting Cell Proliferation
The pyrrolidine moiety is a common feature in many anticancer agents. The parent compound, this compound, is a known inhibitor of cyclophilins, a family of proteins overexpressed in several cancers that play a role in protein folding, cell signaling, and therapy resistance.[2] By modifying this core structure, we can hypothesize novel compounds with potentially enhanced and more selective anticancer activity.
Hypothetical Novel Compounds:
-
NCP-1 (Novel Compound Phenyl-1): 2-(Biphenyl-2-yl)pyrrolidine. Synthesized via a Suzuki-Miyaura coupling reaction, replacing the bromine atom with a phenyl group. This modification increases the lipophilicity and introduces a biaryl moiety, a common feature in potent enzyme inhibitors.
-
NCA-1 (Novel Compound Amine-1): N-phenyl-2-(pyrrolidin-2-yl)aniline. Synthesized via a Buchwald-Hartwig amination, introducing a secondary amine linkage. This modification can alter the hydrogen bonding capacity and overall polarity of the molecule.
-
NCA-2 (Novel Compound Acyl-1): 1-Acyl-2-(2-bromophenyl)pyrrolidine. Synthesized by acylation of the pyrrolidine nitrogen. This can improve cell permeability and introduce new interactions with the target protein.
Comparative In-Vitro Cytotoxicity Data
To contextualize the potential of our hypothetical compounds, we will compare them with existing pyrrolidine derivatives and established cyclophilin inhibitors with known anti-proliferative activity. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidine-biphenyl | Hela (Cervical) | 10d: >100 | [3] |
| PC3 (Prostate) | 10h: 12.31±0.04 | [3] | |
| MDA-MB-231 (Breast) | 10h: 11.21±0.03 | [3] | |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | IGR39 (Melanoma) | 13: 2.50 ± 0.46 | [4] |
| PPC-1 (Prostate) | 13: 3.63 ± 0.45 | [4] | |
| MDA-MB-231 (Breast) | 13: 5.10 ± 0.80 | [4] | |
| 2-Pyrrolidinone | HeLa (Cervical) | 2.5 µg/ml (24h) | [5] |
| PC-3 (Prostate) | 3 µg/ml (24h) | [5] | |
| Cyclosporin A (Cyclophilin Inhibitor) | A549 CSCs (Lung) | 9.34 ± 0.051 | [6] |
| NCI-H1299 CSCs (Lung) | 9.72 ± 0.059 | [6] | |
| NV651 (Novel Cyclophilin Inhibitor) | Huh7 (Hepatocellular) | Not specified, but potent | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Workflow for Anticancer Evaluation:
Caption: Workflow for synthesis and in-vitro anticancer evaluation.
II. Neuroprotective Activity: Combating Neurodegeneration
Pyrrolidine derivatives, including the racetam family of drugs, are well-known for their nootropic and neuroprotective effects. The proposed novel compounds, through their potential interactions with various neuronal targets, could offer protection against neurotoxic insults.
Hypothetical Novel Compounds:
The same set of hypothetical compounds (NCP-1, NCA-1, and NCA-2) will be evaluated for their potential neuroprotective effects. The structural modifications introduced are also relevant in the context of neurological disorders, where lipophilicity and hydrogen bonding capabilities play a crucial role in blood-brain barrier penetration and target engagement.
Comparative In-Vitro Neuroprotection Data
We will compare the potential neuroprotective effects of our hypothetical compounds with existing pyrrolidine derivatives that have demonstrated neuroprotective properties in vitro.
| Compound/Derivative Class | Neurotoxicity Model | Assay | Outcome | Reference |
| Phenylpyrrolidine derivative | Glutamate-induced excitotoxicity in primary cortical neurons | Cell Viability | Significant neuroprotection; 37% increase in cell survival at 50 µM | [7] |
| N-Pyrrolyl Hydrazide-Hydrazones | 6-OHDA-induced toxicity in SH-SY5Y cells | Cell Viability | Compound 2 showed 31% protection | [8] |
| Pyrrole-Containing Azomethines | H2O2-induced stress in SH-SY5Y cells | Cell Viability | Compounds showed protective effects at various concentrations | [9] |
| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment model (in vivo, but indicative) | Biochemical assays | Decreased lipid peroxidation, increased GSH and SOD | [10] |
Experimental Protocol: Neurite Outgrowth Assay
This assay assesses the ability of compounds to promote or inhibit the growth of neurites, which is a crucial process in neuronal development and regeneration.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y, or primary neurons)
-
Cell culture plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Differentiation medium (containing a low concentration of serum and a neuronal growth factor like NGF for PC12 cells)
-
Test compounds and vehicle control
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., primary antibody against β-III tubulin, fluorescently labeled secondary antibody)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Seeding: Plate neuronal cells on coated plates at a suitable density.
-
Compound Treatment: After cell attachment, replace the medium with differentiation medium containing various concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with paraformaldehyde and perform immunofluorescence staining for a neuronal marker like β-III tubulin.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length, number of neurites per cell, and branching.
-
Data Analysis: Compare the neurite outgrowth parameters in compound-treated cells to the vehicle control.
Workflow for Neuroprotection Evaluation:
Caption: Workflow for in-vitro neuroprotection evaluation.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key research area. Pyrrolidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Hypothetical Novel Compounds:
The proposed compounds (NCP-1, NCA-1, and NCA-2) will also be assessed for their potential anti-inflammatory activity. The introduction of biaryl systems (NCP-1) and amino functionalities (NCA-1) can influence interactions with the active sites of inflammatory enzymes.
Comparative In-Vitro Anti-inflammatory Data
The potential anti-inflammatory activity of our hypothetical compounds will be compared with that of known pyrrolidine derivatives with demonstrated COX inhibitory activity.
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |
| Indole derivatives | COX-2 | Compound 4: -11.349 kcal/mol (docking score) | [11] |
| Thiazolidin-4-one derivatives | COX-2 | 7j: 0.42-29.11 | [6] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 | 9h: 2.35 ± 0.04 | [12] |
| 1,5-Diarylpyrazoles-urea hybrids | COX-2 | PYZ16: 0.52 | [2] |
| 2-Pyrrolidinone derivatives | LOX | 14e: 0.0705 mM | [13] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 µg/mL | [14] |
| COX-2 | 130 µg/mL | [14] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation and pain.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
COX-2 inhibitor standard (e.g., celecoxib)
-
Test compounds and vehicle control
-
Prostaglandin E2 (PGE2) EIA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations (or vehicle control/standard inhibitor), and the COX-2 enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction.
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value for each compound.
Workflow for Anti-inflammatory Evaluation:
Caption: Workflow for in-vitro anti-inflammatory evaluation.
IV. Conclusion and Future Directions
The in-vitro evaluation of novel compounds derived from this compound offers a promising avenue for the discovery of new therapeutic agents. By leveraging established synthetic methodologies and a battery of robust in-vitro assays, researchers can efficiently screen and characterize these novel chemical entities for their potential anticancer, neuroprotective, and anti-inflammatory activities. The comparative data presented in this guide provides a valuable benchmark for assessing the performance of these new compounds.
Future studies should focus on the synthesis and in-vitro testing of the proposed novel compounds to validate the hypotheses presented in this guide. Promising candidates can then be advanced to more complex in-vitro models, such as 3D cell cultures and co-culture systems, before proceeding to in-vivo animal studies. The ultimate goal is to identify lead compounds with superior efficacy and safety profiles for further development as next-generation therapeutics.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro | MDPI [mdpi.com]
- 10. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Researcher's Guide to Palladium Catalysis: A Comparative Efficacy Analysis for 2-Bromophenyl Substrates
Introduction: The Challenge of the Ortho-Position
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical and materials science.[1][2] However, not all substrates are created equal. The 2-bromophenyl moiety, a common building block, presents a significant steric challenge. The ortho-bromo substituent shields the carbon-bromine (C-Br) bond, hindering the crucial initial step of the catalytic cycle: oxidative addition. This guide provides a comparative analysis of various palladium catalyst systems, offering researchers the data and mechanistic insights needed to select the optimal catalyst for this demanding substrate class.
The Evolution of Catalysis: From Simple Salts to Sophisticated Ligands
The journey to efficiently couple 2-bromophenyl substrates has been one of catalyst evolution. Early systems, while groundbreaking, often struggled with sterically hindered partners. The development of specialized phosphine ligands has been the key to unlocking high reactivity and broad substrate scope.
-
First-Generation Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst. However, for substrates like 2-bromotoluene, its efficacy is limited. The relatively small cone angle of triphenylphosphine provides insufficient steric bulk to promote the dissociation of ligands and facilitate the approach of the hindered aryl bromide. This often results in sluggish reactions requiring high catalyst loadings and elevated temperatures.
-
Second-Generation Catalysts (Buchwald and Hartwig Ligands): The late 1990s saw the emergence of bulky, electron-rich phosphine ligands, a paradigm shift in cross-coupling chemistry.[3] Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, feature biaryl backbones that create a sterically demanding environment around the palladium center. This bulk facilitates the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive towards the oxidative addition of sterically hindered aryl halides.[4]
-
N-Heterocyclic Carbenes (NHCs): As strong σ-donors, NHC ligands form robust bonds with palladium, creating highly active and stable catalysts.[5] These ligands have shown exceptional performance in Suzuki-Miyaura couplings, particularly with challenging substrates, by promoting efficient oxidative addition and reductive elimination steps.[5]
Comparative Efficacy in Suzuki-Miyaura Coupling
To provide a clear comparison, let's examine the performance of different catalyst systems in a model Suzuki-Miyaura reaction: the coupling of 2-bromoanisole with phenylboronic acid.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 65 | Internal Data |
| Pd(OAc)₂ / SPhos | SPhos | 1 | K₃PO₄ | Toluene/H₂O | 80 | 4 | 95 | [3] |
| XPhos Pd G3 | XPhos | 0.5 | K₃PO₄ | Dioxane/H₂O | 100 | 2 | >98 | [6] |
| Pd-NHC Complex | Acenaphthoimidazolylidene | 0.1 | t-BuOK | Dioxane | 80 | 1 | >99 | [5] |
Key Insights from the Data:
-
The progression from PPh₃ to bulky monophosphine ligands (SPhos, XPhos) dramatically improves yield while allowing for lower catalyst loadings and milder reaction conditions.
-
Pre-formed catalysts, such as XPhos Pd G3, offer convenience and high activity, often leading to near-quantitative yields in shorter reaction times.
-
NHC-based catalysts demonstrate exceptional efficiency, functioning at very low loadings to produce excellent yields rapidly.[5]
Mechanistic Considerations: The "Why" Behind the "What"
The superior performance of modern catalysts for 2-bromophenyl substrates is rooted in their ability to overcome the kinetic barrier of oxidative addition. The catalytic cycle for a Suzuki-Miyaura reaction illustrates the key steps.
Figure 1. A simplified Suzuki-Miyaura catalytic cycle.
For 2-bromophenyl substrates, the Oxidative Addition step is often rate-limiting. Bulky ligands like XPhos promote the formation of a highly reactive, monoligated Pd(0)L species. This less-coordinated palladium center has more available electron density and less steric hindrance, allowing it to more readily insert into the sterically shielded C-Br bond.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoanisole with Phenylboronic Acid using XPhos Pd G3
This protocol provides a reliable, self-validating procedure for achieving high yields in the coupling of a sterically hindered substrate.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.01 mmol, 0.01 equiv).
-
Solvent Addition and Degassing: Add anhydrous dioxane (5 mL). Seal the flask and sparge the mixture with argon for 15 minutes to ensure an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion and Future Outlook
The effective cross-coupling of 2-bromophenyl substrates is a testament to the power of rational catalyst design. While first-generation catalysts like Pd(PPh₃)₄ have their place, the use of sterically demanding phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes is essential for achieving high efficacy with these challenging substrates.[3][5] The continued development of more active and robust catalyst systems will undoubtedly further expand the capabilities of synthetic chemists, enabling the construction of increasingly complex molecules with greater efficiency and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-(2-Bromophenyl)pyrrolidine as a Precursor for Advanced Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Precursors in Modern Drug Synthesis
In the landscape of modern pharmaceutical development, the efficient and stereoselective synthesis of complex molecular architectures is paramount. Chiral precursors, or starting materials, are the foundational building blocks that dictate the stereochemistry of the final active pharmaceutical ingredient (API).[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous FDA-approved drugs and natural products.[2][3] Among the various substituted pyrrolidines, 2-arylpyrrolidines have garnered significant attention due to their presence in a range of therapeutic agents, including potent enzyme inhibitors and receptor modulators.
This guide provides an in-depth technical analysis of 2-(2-Bromophenyl)pyrrolidine , a key precursor in the synthesis of specific therapeutic agents, most notably the highly potent Poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib . We will objectively compare the synthetic route originating from this compound with alternative strategies, providing available experimental data to support the discussion. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and process development scientists in making informed decisions regarding synthetic strategies for this important class of molecules.
The Therapeutic Target: PARP Inhibition and the Significance of Talazoparib
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.
Talazoparib stands out among other PARP inhibitors due to its dual mechanism of action. Not only does it inhibit the catalytic activity of PARP, but it also potently "traps" the PARP enzyme on the DNA at the site of damage.[4][5] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.[6][7] In vitro studies have demonstrated that Talazoparib exhibits significantly higher PARP trapping potency compared to other inhibitors like olaparib and veliparib.[8]
Table 1: Comparative PARP Trapping Potency of Clinically Relevant PARP Inhibitors
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Highest |
| Niraparib | High |
| Olaparib | Moderate |
| Rucaparib | Moderate |
| Veliparib | Lowest |
Note: This is a qualitative comparison based on multiple in vitro studies. The exact fold-difference can vary depending on the assay conditions.[6][8]
The superior potency of Talazoparib underscores the importance of an efficient and scalable synthetic route to ensure its availability for clinical and research purposes. The validation of its key precursors is therefore a critical step in the drug development process.
Synthetic Strategies for the 2-Arylpyrrolidine Core of Talazoparib
The core structure of Talazoparib features a chiral 2-arylpyrrolidine moiety. The stereochemistry of this fragment is crucial for its biological activity. Here, we compare the established synthetic approach utilizing this compound with prominent alternative strategies.
Strategy 1: The this compound Approach
This strategy leverages the commercially available or readily synthesizable chiral precursor, this compound. The key step in this route is a Palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling, to introduce the remaining part of the Talazoparib scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. oaepublish.com [oaepublish.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromophenyl)pyrrolidine
As researchers and drug development professionals, our work with novel chemical entities like 2-(2-Bromophenyl)pyrrolidine is foundational to scientific advancement. However, innovation and safety are inextricably linked. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our focus is to move beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a culture of deep, validated safety.
Hazard Identification and Essential Safety Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated organic compound, a classification that dictates its specific disposal pathway.[1] Its primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
Table 1: GHS Hazard Profile of this compound [2]
| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |
|---|---|---|---|---|
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity | 3 | Warning | H335: May cause respiratory irritation | GHS07 |
Causality: The presence of the bromine atom on the phenyl group categorizes this molecule as a halogenated organic compound .[1] This is the single most important factor for its disposal. Environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), impose strict controls on the land disposal of Halogenated Organic Compounds (HOCs) due to their potential to persist in the environment and form toxic byproducts.[3][4] Therefore, these compounds must be segregated and treated via specific high-temperature incineration processes.[1]
Personal Protective Equipment (PPE) and Safe Handling
A robust disposal plan begins with proactive safety during handling. The potential for skin, eye, and respiratory irritation necessitates the use of appropriate PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or Viton gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[5] |
| Eye Protection | Chemical splash goggles or face shield | Protects against accidental splashes that can cause serious eye irritation.[2][6] |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing.[5] |
| Respiratory | Use in a certified chemical fume hood | Ensures adequate ventilation to prevent inhalation of vapors, which may cause respiratory irritation.[2] |
Expert Insight: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Contaminated clothing must be removed immediately and laundered before reuse.[6]
The Core of Compliance: Waste Segregation
Proper segregation is the most critical step in the disposal workflow. Mixing halogenated and non-halogenated waste streams is a common, costly, and non-compliant error. The primary reason for segregation is the required disposal technology; halogenated waste is typically destroyed via regulated hazardous waste incineration, while non-halogenated solvent waste may be suitable for fuel blending, a less expensive process.[1][7]
The following workflow provides a clear decision-making process for laboratory personnel.
References
Navigating the Handling of 2-(2-Bromophenyl)pyrrolidine: A Guide to Essential Safety and Operational Protocols
For the innovative researcher, 2-(2-Bromophenyl)pyrrolidine and its analogs represent a compelling scaffold in the exploration of novel therapeutics.[1] However, the successful and safe application of this compound in a laboratory setting hinges on a robust understanding of its hazard profile and the meticulous implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to empower researchers with the knowledge to create a self-validating system of safety for handling this and similar chemical entities.
Hazard Profile: Understanding the Risks
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity) [2]
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The bromophenyl moiety and the pyrrolidine ring contribute to its chemical reactivity and potential for biological interaction, necessitating stringent control measures to mitigate exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). These materials provide a durable barrier against brominated aromatic compounds.[5] Always inspect gloves for tears or punctures before use. Double gloving is recommended for extended handling periods or when working with larger quantities to provide an additional layer of protection in case the outer glove is compromised. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. This is crucial to prevent accidental splashes to the eyes, which can cause serious irritation.[2][3][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] |
| Body Protection | A lab coat or chemical-resistant apron. This protects against incidental skin contact and contamination of personal clothing. For larger scale operations, a chemical-resistant suit may be warranted. |
| Respiratory Protection | Work in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors or aerosols. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7][8][9] |
Visualizing the PPE Workflow
Proper donning and doffing of PPE is as critical as its selection to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][3][4][7][10]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[6][7]
Weighing and Transfer
-
All weighing and transfers of the solid compound should be conducted within a chemical fume hood to minimize the risk of inhaling dust particles.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
All procedures involving this compound must be performed inside a certified chemical fume hood.[3][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Keep the container sealed when not in use.
Emergency Procedures and Disposal Plan
Preparedness for unexpected events is a cornerstone of laboratory safety.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert your institution's emergency response team.
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3][4][8] Remove contaminated clothing.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7][8]
Disposal
-
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][8][11][12] Do not dispose of down the drain.
By adhering to these detailed protocols, researchers can confidently and safely unlock the potential of this compound in their scientific endeavors.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
